Fmoc-Asp(OMe)-OH
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methoxy-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO6/c1-26-18(22)10-17(19(23)24)21-20(25)27-11-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16-17H,10-11H2,1H3,(H,21,25)(H,23,24)/t17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSOKCYGOTGVDHL-KRWDZBQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70670198 | |
| Record name | (2S)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxy-4-oxobutanoic acid (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70670198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
145038-53-5 | |
| Record name | 4-Methyl hydrogen N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-aspartate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=145038-53-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2S)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxy-4-oxobutanoic acid (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70670198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to Fmoc-Asp(OMe)-OH: Properties, Application, and Synthesis Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fmoc-Asp(OMe)-OH, or N-α-(9-Fluorenylmethoxycarbonyl)-L-aspartic acid β-methyl ester, is a pivotal amino acid derivative employed in solid-phase peptide synthesis (SPPS). This guide provides an in-depth overview of its chemical properties, discusses its application in peptide synthesis with a focus on the challenges and mitigation strategies associated with its use, and furnishes detailed experimental protocols. Particular attention is given to the phenomenon of aspartimide formation, a critical side reaction in peptides containing aspartic acid residues.
Chemical Properties
This compound is a white to off-white solid, characterized by the presence of a base-labile Fmoc protecting group on the α-amino group and a methyl ester protecting the side-chain carboxyl group.[1] This strategic protection scheme allows for its sequential incorporation into a growing peptide chain under standard Fmoc-based SPPS conditions.
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| CAS Number | 145038-53-5 | [2][3] |
| Molecular Formula | C₂₀H₁₉NO₆ | [2][4] |
| Molecular Weight | 369.37 g/mol | [1][3][4] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 122-125 °C | |
| Solubility | Soluble in DMSO (100 mg/mL) | [1] |
| Storage | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. | [1] |
Spectroscopic Data (Representative)
Table 2: Representative ¹H NMR Spectral Data for Fmoc-Asp(OR)-OH Analogues
| Proton Assignment | Expected Chemical Shift (ppm) |
| Fluorenyl Group (Ar-H) | 7.20 - 7.80 |
| Fmoc CH & CH₂ | 4.10 - 4.50 |
| Aspartic α-CH | 4.50 - 4.90 |
| Aspartic β-CH₂ | 2.80 - 3.20 |
| Methyl Ester (O-CH₃) | ~3.70 |
Table 3: Representative ¹³C NMR Spectral Data for Fmoc-Asp(OR)-OH Analogues
| Carbon Assignment | Expected Chemical Shift (ppm) |
| Carbonyl (Fmoc C=O) | 155.0 - 157.0 |
| Carbonyl (Carboxylic Acid C=O) | 170.0 - 175.0 |
| Carbonyl (Ester C=O) | 170.0 - 173.0 |
| Fluorenyl Group (Ar-C) | 120.0 - 145.0 |
| Fmoc CH & CH₂ | 47.0 - 68.0 |
| Aspartic α-CH | ~50.0 |
| Aspartic β-CH₂ | ~36.0 |
| Methyl Ester (O-CH₃) | ~52.0 |
Application in Solid-Phase Peptide Synthesis (SPPS)
This compound is a key building block in the Fmoc/tBu strategy of SPPS. The Fmoc group provides temporary protection of the N-terminus, which can be removed under mild basic conditions (e.g., with piperidine), while the methyl ester side-chain protection is stable to these conditions. However, the use of aspartic acid derivatives in SPPS is complicated by the risk of aspartimide formation.
The Challenge of Aspartimide Formation
Aspartimide formation is a base-catalyzed intramolecular cyclization that occurs when the peptide backbone nitrogen attacks the side-chain carbonyl group of an aspartic acid residue. This side reaction is particularly prevalent in sequences containing Asp-Gly, Asp-Asn, and Asp-Ser motifs. The resulting five-membered succinimide ring is susceptible to nucleophilic attack by piperidine (used for Fmoc deprotection) or other nucleophiles, leading to a mixture of the desired α-peptide, the undesired β-peptide, and racemization at the α-carbon of the aspartic acid.
Mitigation Strategies for Aspartimide Formation
Several strategies have been developed to minimize aspartimide formation when incorporating aspartic acid residues:
-
Use of Bulky Side-Chain Protecting Groups: Employing sterically hindering protecting groups on the aspartic acid side chain, such as tert-butyl (OtBu), 3-methyl-pent-3-yl (OMpe), or 2-benzyloxymethyl (OBno), can significantly reduce the rate of cyclization.
-
Backbone Protection: The introduction of a protecting group on the backbone amide nitrogen of the residue following the aspartic acid, such as a 2,4-dimethoxybenzyl (Dmb) group, can prevent the initial nucleophilic attack.
-
Modified Deprotection Conditions: Using additives like 1-hydroxybenzotriazole (HOBt) in the piperidine deprotection solution or employing weaker bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in combination with piperidine can sometimes reduce aspartimide formation.
Experimental Protocols
The following protocols provide a general framework for the use of this compound in manual or automated Fmoc-SPPS.
General Workflow for Fmoc-SPPS
Detailed Protocol for a Single Coupling Cycle
Materials:
-
Fmoc-protected amino acid-loaded resin (e.g., Wang or Rink Amide resin)
-
This compound
-
Coupling reagent (e.g., HBTU, HATU, or DIC/HOBt)
-
Base (e.g., DIPEA or 2,4,6-collidine)
-
Deprotection solution: 20% (v/v) piperidine in DMF
-
Solvents: DMF, DCM
-
Washing solvent: DMF
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate for 5-10 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for another 5-10 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Coupling of this compound:
-
In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and a suitable coupling agent (e.g., HBTU, 3-5 equivalents) in DMF.
-
Add a base (e.g., DIPEA, 6-10 equivalents) to the amino acid solution and pre-activate for a few minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature. The completion of the reaction can be monitored using a ninhydrin test.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3-5 times).
-
This cycle of deprotection, washing, coupling, and washing is repeated for each subsequent amino acid in the peptide sequence.
Cleavage and Final Deprotection
Upon completion of the peptide chain assembly, the peptide is cleaved from the solid support, and the remaining side-chain protecting groups are removed.
Reagents:
-
Cleavage cocktail: A common cocktail is 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS). The composition may vary depending on the amino acid composition of the peptide.
Procedure:
-
Wash the peptide-resin with DCM and dry it under a stream of nitrogen.
-
Add the cleavage cocktail to the resin.
-
Agitate the mixture at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide from the filtrate by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide under vacuum.
Purification
The crude peptide is typically purified by reversed-phase high-performance liquid chromatography (RP-HPLC).
Typical Conditions:
-
Column: C18 stationary phase
-
Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% TFA.
-
Detection: UV absorbance at 220 nm and 280 nm.
Fractions containing the pure peptide are collected, pooled, and lyophilized to obtain the final product.
Conclusion
This compound is an essential reagent for the synthesis of peptides containing aspartic acid. A thorough understanding of its chemical properties and the potential for aspartimide formation is crucial for its successful application. By employing appropriate mitigation strategies and optimized synthesis protocols, researchers can effectively incorporate this building block to produce high-purity peptides for a wide range of applications in research, diagnostics, and therapeutics.
References
An In-depth Technical Guide to Fmoc-Asp(OMe)-OH for Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-α-(9-Fluorenylmethoxycarbonyl)-L-aspartic acid β-methyl ester (Fmoc-Asp(OMe)-OH), a key building block in solid-phase peptide synthesis (SPPS). This document details its chemical and physical properties, provides representative experimental protocols for its synthesis and use, and discusses its role in mitigating common challenges in peptide chemistry.
Core Data Presentation
A summary of the key quantitative data for this compound is presented in the tables below for easy reference and comparison.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₂₀H₁₉NO₆ | [1][2] |
| Molecular Weight | 369.37 g/mol | [1][2] |
| Appearance | White to off-white powder | [] |
| Melting Point | >120 °C (Predicted) | [] |
| Solubility | Soluble in DMSO |
Table 2: Spectroscopic Data (Expected Ranges)
| ¹H NMR (ppm) | ¹³C NMR (ppm) |
| 7.20 - 7.80 (Fmoc-H, Ar-H) | 170.0 - 175.0 (C=O, Carboxylic Acid) |
| 5.50 - 6.50 (NH) | 170.0 - 173.0 (C=O, Ester) |
| 4.50 - 4.90 (Aspartic α-CH) | 155.0 - 157.0 (C=O, Fmoc) |
| 4.10 - 4.50 (Fmoc CH & CH₂) | 120.0 - 145.0 (Fmoc, Ar-C) |
| 3.60 - 3.70 (O-CH₃) | 67.0 - 68.0 (Fmoc CH) |
| 2.80 - 3.20 (Aspartic β-CH₂) | 50.0 - 55.0 (Aspartic α-CH) |
| 46.0 - 47.0 (Fmoc CH₂) | |
| 35.0 - 40.0 (Aspartic β-CH) | |
| 51.0 - 52.0 (O-CH₃) |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis, purification, and incorporation of this compound in peptide synthesis.
Synthesis of this compound
The synthesis of this compound involves two key steps: the regioselective esterification of the β-carboxyl group of aspartic acid and the subsequent protection of the α-amino group with the Fmoc moiety.
1. Esterification of L-Aspartic Acid:
-
Suspend L-aspartic acid in methanol.
-
Cool the suspension in an ice bath and slowly add thionyl chloride dropwise while stirring.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Remove the solvent under reduced pressure to obtain L-aspartic acid β-methyl ester hydrochloride.
2. Fmoc Protection:
-
Dissolve the L-aspartic acid β-methyl ester hydrochloride in a suitable solvent such as a mixture of dioxane and water.
-
Add a base, for example, sodium bicarbonate, to neutralize the hydrochloride.
-
Add a solution of 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) in dioxane dropwise to the reaction mixture.
-
Stir the reaction at room temperature for several hours.
-
Acidify the reaction mixture with a dilute acid, for instance, HCl, and extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude this compound.
Purification Protocol
The crude product is typically purified by column chromatography on silica gel using a gradient of methanol in dichloromethane as the eluent. Alternatively, recrystallization from a suitable solvent system can be employed. High-performance liquid chromatography (HPLC) is used to assess the purity of the final product.
Solid-Phase Peptide Synthesis (SPPS) Protocol for Incorporation of this compound
This protocol outlines the manual incorporation of this compound into a growing peptide chain on a solid support using the Fmoc/tBu strategy.
1. Resin Swelling:
-
Swell the desired resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.
2. Fmoc Deprotection:
-
Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminus of the peptide chain. Repeat this step.
-
Wash the resin thoroughly with DMF to remove residual piperidine and dibenzofulvene-piperidine adduct.
3. Coupling of this compound:
-
In a separate vessel, pre-activate this compound (3-5 equivalents relative to the resin loading) with a coupling agent such as HBTU/HATU (3-5 equivalents) and a base like N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) in DMF for a few minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature. The completion of the reaction can be monitored using a Kaiser test.
4. Washing:
-
After the coupling is complete, wash the resin extensively with DMF to remove excess reagents and byproducts.
This cycle of deprotection, coupling, and washing is repeated for each subsequent amino acid in the peptide sequence.
Mandatory Visualizations
Signaling Pathways and Workflows
Role in Mitigating Aspartimide Formation
A significant challenge in the synthesis of peptides containing aspartic acid is the base-catalyzed formation of a stable five-membered ring succinimide intermediate, known as aspartimide. This side reaction can lead to the formation of β-aspartyl peptides and racemization at the α-carbon of the aspartic acid residue. The choice of the side-chain protecting group for aspartic acid is crucial in minimizing this side reaction. While the methyl ester of this compound is susceptible to aspartimide formation, it is often employed in specific synthetic strategies where its properties are advantageous. For sequences that are particularly prone to this side reaction, alternative protecting groups with greater steric hindrance, such as tert-butyl (OtBu) or 3-methyl-pent-3-yl (OMpe), are often preferred.
References
Fmoc-L-Aspartic Acid β-Methyl Ester: A Technical Guide for Peptide Synthesis and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Fmoc-L-aspartic acid β-methyl ester, also known as Fmoc-Asp(OMe)-OH, is a critical building block in the field of peptide chemistry. As an N-α-Fmoc protected derivative of L-aspartic acid with its side-chain β-carboxyl group shielded by a methyl ester, it serves a fundamental role in the stepwise assembly of peptides. This guide provides a comprehensive overview of its primary function, applications, and the significant chemical challenges associated with its use, particularly in Solid-Phase Peptide Synthesis (SPPS). We delve into the prevalent side reaction of aspartimide formation, compare the efficacy of various side-chain protecting groups, provide detailed experimental protocols, and illustrate key chemical pathways and workflows.
Core Function and Applications
The principal function of this compound is to serve as a protected amino acid monomer for incorporation into a growing peptide chain during synthesis.[1] The 9-fluorenylmethoxycarbonyl (Fmoc) group at the N-terminus provides temporary protection that is stable during the peptide coupling reaction but can be selectively removed under mild basic conditions, typically with piperidine.[] The β-methyl ester protects the acidic side chain, preventing it from participating in undesired reactions.
Its applications are widespread and vital across several scientific domains:
-
Peptide Synthesis : It is a key reagent in the synthesis of custom peptides for research purposes, including the study of protein structure and function.[1]
-
Drug Development : The compound is integral to the development of peptide-based therapeutics. Peptides synthesized using this building block can act as enzyme inhibitors, receptor agonists or antagonists, and antimicrobial agents.[1][] For instance, it has been used in the solid-phase synthesis of selective caspase-3 peptide inhibitors.[]
-
Biotechnology and Diagnostics : Researchers utilize this derivative for protein modification to create novel biomaterials and for the development of diagnostic assays that rely on specific peptide sequences.[1]
The Challenge of Aspartimide Formation
The most significant drawback associated with the use of this compound, and other Asp derivatives with small ester protecting groups, is the base-catalyzed formation of an aspartimide intermediate.[4] This intramolecular cyclization occurs when the backbone amide nitrogen, deprotonated during the Fmoc-removal step, attacks the side-chain ester carbonyl.[5]
This side reaction is particularly problematic for several reasons:
-
Impurity Generation : The stable five-membered aspartimide ring can undergo nucleophilic attack by piperidine or hydroxide ions, leading to a mixture of the desired α-peptide and an undesired β-peptide, where the peptide chain continues from the side-chain carboxyl group.[4]
-
Racemization : The chiral center at the α-carbon is labile in the aspartimide intermediate, leading to racemization and the formation of D-Asp residues, which are exceptionally difficult to separate from the target L-Asp peptide.
-
Sequence Dependence : The reaction is highly dependent on the C-terminal amino acid adjacent to the aspartic acid residue. Sequences such as Asp-Gly, Asp-Asn, Asp-Ser, and Asp-Thr are notoriously prone to this side reaction due to the low steric hindrance of the following residue.[4][6]
The methyl ester in this compound is a relatively small protecting group and is susceptible to this base-catalyzed side reaction.[7]
Data Presentation: Comparison of Asp Side-Chain Protecting Groups
To mitigate aspartimide formation, various alternative side-chain protecting groups have been developed. Bulky esters like 3-methyl-3-pentyl ester (OMpe) and 2-benzyloxynaphthylmethyl ester (OBno) provide steric hindrance to reduce the rate of cyclization.[8] The data below, derived from a study on the Scorpion toxin II peptide model (sequence: VKDXYI), compares the effectiveness of different protecting groups in suppressing side reactions after prolonged exposure to 20% piperidine, simulating 100 deprotection cycles.
| Protecting Group | Sequence (X) | Aspartimide-related Products (%) | D-Asp (%) | Target Peptide (%) |
| OtBu | Gly | 57.5 | 22.0 | 20.5 |
| OMpe | Gly | 42.1 | 15.6 | 42.3 |
| OBno | Gly | 9.7 | 2.1 | 88.2 |
| OtBu | Asn | 16.5 | 6.5 | 77.0 |
| OMpe | Asn | 6.9 | 2.4 | 89.8 |
| OBno | Asn | 0.8 | 0.2 | 98.4 |
| OtBu | Arg | 10.3 | 4.0 | 85.7 |
| OMpe | Arg | 3.5 | 1.2 | 95.3 |
| OBno | Arg | 0.5 | 0.1 | 99.0 |
Data adapted from comparative tests on Scorpion toxin II peptides. The results clearly demonstrate that for aspartimide-prone sequences, particularly Asp-Gly, the use of bulkier protecting groups like OBno significantly reduces side product formation and preserves chiral purity compared to the standard OtBu group, which itself is generally more robust than the OMe group.
Experimental Protocols
The following is a generalized protocol for the incorporation of an Fmoc-Asp(Side-Chain)-OH derivative, such as this compound, into a peptide sequence using manual or automated Fmoc-SPPS.
Materials and Reagents
-
Resin (e.g., Rink Amide, Wang)
-
This compound
-
Coupling agent (e.g., HBTU, HATU, HCTU)
-
Base (e.g., DIPEA, NMM)
-
Fmoc Deprotection Solution: 20% piperidine in DMF
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
-
Washing Solvents: DMF, DCM, Isopropanol
-
Cleavage Cocktail (e.g., 95% TFA, 2.5% Water, 2.5% Triisopropylsilane)
Protocol for Peptide Chain Elongation
This protocol outlines a single coupling cycle.
-
Resin Swelling : Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection :
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate for 5-10 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for another 10-15 minutes.
-
-
Washing : Wash the resin thoroughly to remove all traces of piperidine. A typical wash cycle is:
-
DMF (3 times)
-
DCM (3 times)
-
DMF (3 times)
-
-
Amino Acid Coupling :
-
In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and a coupling agent (e.g., HCTU, 3-5 equivalents) in DMF.
-
Add a base (e.g., DIPEA, 6-10 equivalents) to the amino acid solution to pre-activate it for a few minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 1-2 hours at room temperature. A ninhydrin test can be performed to check for reaction completion.
-
-
Washing : Drain the coupling solution and wash the resin with DMF (3-5 times).
-
Repeat : Repeat steps 2 through 5 for each subsequent amino acid in the peptide sequence.
-
Final Cleavage and Deprotection : Once the synthesis is complete, wash the peptide-resin with DCM and dry it. Cleave the peptide from the resin and remove all side-chain protecting groups by treating it with a cleavage cocktail for 2-4 hours.
-
Precipitation and Purification : Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify using reverse-phase HPLC.
Conclusion
Fmoc-L-aspartic acid β-methyl ester is a foundational reagent in peptide synthesis, enabling the creation of complex peptides for research and pharmaceutical development. However, its utility is tempered by the high risk of aspartimide formation, a side reaction that can severely compromise the yield and purity of the final product. For sequences known to be susceptible to this reaction, researchers should strongly consider alternative derivatives with bulkier or orthogonal side-chain protecting groups, such as Fmoc-Asp(OBno)-OH or Fmoc-Asp(OAll)-OH, which offer superior performance in minimizing this critical side reaction. A thorough understanding of the underlying chemistry is paramount to making informed decisions in the design and execution of a successful peptide synthesis strategy.
References
- 1. chemimpex.com [chemimpex.com]
- 4. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 5. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fmoc-Asp(OMpe)-OH [cem.com]
- 7. benchchem.com [benchchem.com]
- 8. advancedchemtech.com [advancedchemtech.com]
The Double-Edged Sword: A Technical Guide to the Role of the OMe Protecting Group in Fmoc-Asp(OMe)-OH
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the landscape of solid-phase peptide synthesis (SPPS), the selection of appropriate protecting groups is a critical determinant of peptide purity and yield. For the incorporation of aspartic acid, the choice of the β-carboxyl protecting group is particularly crucial due to the pervasive side reaction of aspartimide formation. This technical guide provides an in-depth analysis of the role of the methoxy (OMe) protecting group in the context of the Fmoc-Asp(OMe)-OH building block. While historically utilized, the OMe group's small steric profile renders it highly susceptible to base-catalyzed aspartimide formation, a significant drawback in modern Fmoc SPPS. This guide will dissect the underlying chemical principles, present available comparative data, and provide detailed experimental protocols for researchers who may encounter or consider this protecting group for specific applications.
The Core Function of the OMe Protecting Group in this compound
The primary role of the methoxy (OMe) group in this compound is to serve as a protecting group for the β-carboxyl functional group of the aspartic acid residue. This protection is essential during the stepwise assembly of a peptide on a solid support to prevent the free carboxyl group from participating in unintended side reactions, most notably the formation of a succinimide ring, leading to aspartimide.
In the widely adopted Fmoc/tBu orthogonal synthesis strategy, the Nα-amino group is temporarily protected by the base-labile Fmoc group, while the side-chain protecting groups are typically acid-labile (e.g., tBu, Trt). The OMe group, being a methyl ester, does not perfectly align with this strategy as its removal requires conditions that are generally not compatible with standard Fmoc SPPS protocols, such as saponification with a strong base or harsh acidic conditions, which can compromise the integrity of the peptide and the solid support linkage.
The Critical Challenge: Aspartimide Formation
The most significant issue associated with the use of Fmoc-Asp(OR)-OH derivatives in Fmoc SPPS is the formation of aspartimide. This intramolecular cyclization is catalyzed by the basic conditions used for the removal of the Fmoc group, typically a solution of piperidine in DMF.[1]
The mechanism proceeds via the deprotonation of the backbone amide nitrogen of the amino acid C-terminal to the aspartic acid residue. This deprotonated nitrogen then acts as a nucleophile, attacking the carbonyl carbon of the Asp side-chain ester. This attack leads to the formation of a five-membered succinimide ring, the aspartimide, and the elimination of the side-chain protecting group's alcohol (methanol in the case of OMe).[2][3]
The formation of aspartimide is particularly problematic as it can lead to a cascade of undesirable byproducts, including:
-
α- and β-peptides: The aspartimide ring can be opened by nucleophiles, such as piperidine or water, at either the α- or β-carbonyl, leading to a mixture of the desired α-peptide and the isomeric β-peptide. These isomers are often difficult to separate by HPLC due to similar physicochemical properties.[1]
-
Racemization: The α-carbon of the aspartimide is susceptible to epimerization under basic conditions, resulting in the formation of D-aspartyl peptides, which can significantly impact the biological activity of the final peptide.
-
Piperidide adducts: The piperidine used for Fmoc deprotection can also act as a nucleophile and attack the aspartimide ring, forming α- and β-piperidide adducts.[3]
The propensity for aspartimide formation is highly sequence-dependent, with Asp-Gly, Asp-Asn, and Asp-Ser sequences being particularly prone to this side reaction due to the reduced steric hindrance of the C-terminal residue.[4]
The Influence of the Side-Chain Protecting Group
The steric bulk of the side-chain protecting group plays a crucial role in mitigating aspartimide formation. Bulkier protecting groups can sterically hinder the approach of the backbone amide nitrogen to the side-chain carbonyl, thus reducing the rate of cyclization.[3] The relatively small size of the methyl group in this compound offers minimal steric protection, making it one of the more susceptible protecting groups for this side reaction.[5]
While direct quantitative comparisons including the OMe group are scarce in recent literature, the general trend observed is that aspartimide formation decreases with increasing steric bulk of the protecting group.
| Protecting Group | Structure | Relative Steric Bulk | Propensity for Aspartimide Formation |
| OMe | -CH₃ | Low | High |
| OtBu | -C(CH₃)₃ | Moderate | Moderate |
| OMpe | -C(CH₃)₂(C₂H₅) | High | Low |
| OEpe | -C(C₂H₅)₃ | High | Low |
| OBno | -C(C₄H₉)₂(C₅H₁₁) | Very High | Very Low |
Experimental Protocols
Given the high risk of aspartimide formation, the use of this compound in standard Fmoc SPPS is generally discouraged in favor of derivatives with bulkier side-chain protecting groups. However, for specific research purposes, the following protocols outline the general steps for its incorporation, with an emphasis on strategies to minimize side reactions.
General Protocol for SPPS using this compound
Materials:
-
This compound
-
Rink Amide resin (or other suitable solid support)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine
-
Coupling reagents (e.g., HBTU, HATU, DIC)
-
Base (e.g., DIPEA)
-
Trifluoroacetic acid (TFA)
-
Scavengers (e.g., triisopropylsilane (TIS), water)
-
Dichloromethane (DCM)
-
Acetonitrile (ACN)
-
HPLC system for analysis and purification
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 1 hour in a reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 3 minutes.
-
Drain the solution.
-
Treat the resin again with 20% piperidine in DMF for 10 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and a suitable coupling agent (e.g., HBTU, 3-5 equivalents) in DMF.
-
Add a base (e.g., DIPEA, 6-10 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 1-2 hours. Monitor the reaction completion using a ninhydrin test.
-
-
Washing: Wash the resin thoroughly with DMF (5-7 times).
-
Repeat Cycle: Repeat the deprotection, coupling, and washing steps for the subsequent amino acids in the peptide sequence.
-
Final Deprotection and Cleavage:
-
After the final amino acid coupling and N-terminal Fmoc deprotection, wash the resin with DCM and dry it under a stream of nitrogen.
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide in cold diethyl ether.
-
Centrifuge and wash the peptide pellet with cold ether.
-
Dry the crude peptide under vacuum.
-
-
Analysis and Purification:
-
Analyze the crude peptide by analytical RP-HPLC and mass spectrometry to identify the target peptide and any byproducts (aspartimide, β-peptide, etc.).
-
Purify the target peptide using preparative RP-HPLC.
-
Strategies to Mitigate Aspartimide Formation with this compound
When the use of this compound is unavoidable, the following modifications to the standard protocol can help to reduce the extent of aspartimide formation:
-
Use of Weaker Bases for Fmoc Deprotection: Replacing piperidine with a weaker base, such as 5% piperazine in DMF, can reduce the rate of aspartimide formation. However, this may also lead to incomplete Fmoc deprotection, requiring longer reaction times or repeated treatments.
-
Addition of an Acidic Additive: The addition of an acid, such as 0.1 M 1-hydroxybenzotriazole (HOBt) or formic acid, to the piperidine deprotection solution can buffer the basicity and suppress aspartimide formation.[6]
-
Lowering the Temperature: Performing the deprotection step at a lower temperature (e.g., 0-4 °C) can decrease the rate of the intramolecular cyclization.
Visualization of Key Pathways
Fmoc Solid-Phase Peptide Synthesis Cycle
Caption: General workflow of the Fmoc solid-phase peptide synthesis (SPPS) cycle.
Mechanism of Aspartimide Formation
Caption: The base-catalyzed mechanism of aspartimide formation from an Asp(OMe) residue.
Historical Context and Niche Applications
The use of this compound was more prevalent in the earlier days of Fmoc SPPS before the detrimental effects of aspartimide formation were fully understood and before the development of a wide array of sterically hindered protecting groups. In some older literature, it may be found in solution-phase peptide synthesis or in Boc-based strategies where the deprotection conditions are acidic.
In modern Fmoc SPPS, there are very few, if any, routine applications where this compound would be the preferred choice. Its use might be considered in specific, limited scenarios, such as:
-
Synthesis of very short peptides where the number of exposures to piperidine is minimal, and the peptide sequence is not prone to aspartimide formation.
-
Research contexts where the specific properties of the methyl ester are being investigated.
However, in nearly all standard applications, the use of Fmoc-Asp(OtBu)-OH or, for particularly sensitive sequences, a more sterically hindered derivative like Fmoc-Asp(OMpe)-OH or Fmoc-Asp(OBno)-OH, is strongly recommended to ensure the synthesis of a high-purity final product.[7]
Conclusion
The OMe protecting group in this compound serves the fundamental purpose of shielding the β-carboxyl group of aspartic acid during peptide synthesis. However, its small size provides inadequate steric protection against the base-catalyzed formation of aspartimide, a side reaction that severely compromises the purity and yield of the target peptide. While of historical interest, the use of this compound in modern Fmoc SPPS is largely supplanted by derivatives bearing bulkier and more robust protecting groups. For researchers and drug development professionals, a thorough understanding of the risks associated with the OMe protecting group is essential for making informed decisions in the design and execution of successful peptide synthesis strategies. The use of alternative, more sterically demanding protecting groups is the most effective approach to circumvent the challenges posed by aspartimide formation.
References
- 1. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. media.iris-biotech.de [media.iris-biotech.de]
- 4. Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. merckmillipore.com [merckmillipore.com]
An In-depth Technical Guide to the Solubility of Fmoc-Asp(OMe)-OH
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the solubility characteristics of N-α-Fmoc-L-aspartic acid β-methyl ester, or Fmoc-Asp(OMe)-OH (CAS No. 145038-52-4), a critical building block in peptide synthesis. Understanding its solubility is paramount for optimizing reaction conditions, ensuring high coupling efficiency, and preventing aggregation during Solid-Phase Peptide Synthesis (SPPS).
Quantitative and Qualitative Solubility Data
One of the most powerful solvents for dissolving protected amino acids is Dimethyl sulfoxide (DMSO).[1][2] For this compound, a specific solubility of 100 mg/mL (270.73 mM) in DMSO has been reported; it is noted that sonication may be required to achieve this, and the use of fresh, non-hygroscopic DMSO is recommended for best results.[3] A similar N-methylated analogue, Fmoc-N-Me-Asp(OMe)-OH, has a reported stock solution concentration of 90 mg/mL in DMSO for SPPS applications, further supporting this high solubility range.[4]
The most common solvents used for the coupling step in Fmoc SPPS are N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP), chosen for their ability to dissolve the amino acid reactants and effectively swell the polystyrene-based resins.[5][6][7]
Summary of Solubility in Common Organic Solvents:
| Solvent | Abbreviation | Type | Quantitative Solubility | Qualitative Assessment & Remarks |
| Dimethyl sulfoxide | DMSO | Polar Aprotic | 100 mg/mL (270.73 mM)[3] | Very High . Often used to dissolve sparingly soluble peptides or for preparing high-concentration stock solutions.[1][8] Sonication may be necessary.[3] |
| N,N-Dimethylformamide | DMF | Polar Aprotic | Data not available | High . The most common solvent for Fmoc SPPS.[6][7] It readily dissolves most Fmoc-amino acids for efficient coupling. Must be fresh and free of dimethylamine.[7] |
| N-Methyl-2-pyrrolidone | NMP | Polar Aprotic | Data not available | High / Very High . More polar than DMF and can be superior for dissolving some protected amino acids, potentially improving coupling yields.[6][7] |
| Dichloromethane | DCM | Nonpolar | Data not available | Moderate / Low . Less commonly used for coupling in Fmoc chemistry. It is more prevalent in Boc-based synthesis or for initial resin swelling.[7] |
| Acetonitrile | ACN | Polar Aprotic | Data not available | Moderate . Can be an effective solvent, especially when used with PEG-based resins.[7] |
| Tetrahydrofuran | THF | Polar Aprotic | Data not available | Moderate . Reported to be an excellent solvent for coupling hindered amino acids when used with PEG-based resins.[7] |
Experimental Protocol for Solubility Determination
This section outlines a standard laboratory procedure for quantitatively determining the solubility of this compound in a specific solvent. This method is based on the isothermal equilibrium technique.
Objective: To determine the saturation concentration (solubility) of this compound in a given solvent at a specified temperature (e.g., 25 °C).
Materials:
-
This compound (solid powder)
-
Solvent of interest (e.g., DMF, NMP, DMSO)
-
Analytical balance
-
Vials with screw caps (e.g., 2 mL glass vials)
-
Vortex mixer
-
Sonicator bath
-
Thermostatically controlled shaker or incubator
-
Syringe filters (0.2 μm, PTFE or other solvent-compatible membrane)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and pipettes
Methodology:
-
Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. These will be used to generate a calibration curve.
-
Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the solvent (e.g., add 150 mg to 1 mL of solvent to target a concentration higher than the expected solubility).
-
Equilibration:
-
Tightly cap the vial to prevent solvent evaporation.
-
Place the vial in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. Intermittent vortexing and sonication can aid in dissolution, especially during the initial hours.[9]
-
-
Phase Separation:
-
After equilibration, allow the vial to stand undisturbed at the same constant temperature for at least 2 hours to let the undissolved solid settle.
-
Alternatively, centrifuge the vial at a moderate speed (e.g., 5000 x g for 10 minutes) to pellet the excess solid.
-
-
Sample Analysis:
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately filter the aliquot through a 0.2 μm syringe filter into a clean vial. This step is critical to remove any suspended microparticles.
-
Accurately dilute the filtered supernatant with the solvent to a concentration that falls within the linear range of the HPLC calibration curve.
-
Analyze the diluted sample by HPLC to determine its concentration.
-
-
Calculation:
-
Using the calibration curve, calculate the concentration of this compound in the diluted sample.
-
Multiply this value by the dilution factor to determine the concentration of the saturated solution. This final value is the solubility of the compound in that solvent at the specified temperature, typically expressed in mg/mL or mol/L.
-
Application Workflow: Role in Solid-Phase Peptide Synthesis (SPPS)
This compound is not a biologically active molecule involved in signaling pathways. Its function is as a structural component in chemical synthesis. The logical workflow below illustrates the iterative cycle of Fmoc-based SPPS where this amino acid derivative is incorporated into a growing peptide chain. This process involves the sequential deprotection of the N-terminal Fmoc group and coupling of an activated Fmoc-amino acid.[10][11]
References
- 1. Powerful solvent systems useful for synthesis of sparingly-soluble peptides in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Fmoc-N-Me-Asp(OMe)-OH | 2044710-58-7 | Benchchem [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. peptide.com [peptide.com]
- 8. jpt.com [jpt.com]
- 9. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 10. nbinno.com [nbinno.com]
- 11. chem.uci.edu [chem.uci.edu]
Fmoc-Asp(OMe)-OH: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
Fmoc-L-Asp(OMe)-OH, a key building block in solid-phase peptide synthesis (SPPS), offers a strategic approach to incorporating aspartic acid residues into peptide sequences. The methyl ester side-chain protection provides an alternative to the more common tert-butyl (OtBu) group, with different cleavage characteristics. However, the efficacy of this reagent and the purity of the final peptide product are critically dependent on its stability and proper handling. This guide provides an in-depth analysis of the stability profile, recommended storage conditions, and relevant experimental considerations for Fmoc-Asp(OMe)-OH.
Chemical and Physical Properties
A fundamental understanding of the physicochemical properties of this compound is essential for its correct handling and application in peptide synthesis.
| Property | Value |
| IUPAC Name | (2S)-2-[(9H-fluoren-9-ylmethoxy)carbonylamino]-4-methoxy-4-oxobutanoic acid |
| Molecular Formula | C₂₀H₁₉NO₆[1] |
| Molecular Weight | 369.37 g/mol [1] |
| Appearance | White to off-white solid/powder[1] |
| CAS Number | 145038-52-4[1] |
Stability Profile and Degradation Pathways
The chemical integrity of this compound is influenced by environmental factors such as temperature, pH, and exposure to nucleophiles. While specific quantitative stability data is not extensively published, its stability profile can be inferred from the behavior of similar Fmoc-protected aspartic acid derivatives.
The most significant degradation pathway for Fmoc-Asp derivatives during SPPS is the base-catalyzed formation of an aspartimide intermediate.[2][3] This intramolecular cyclization is initiated by the deprotonation of the backbone amide nitrogen of the adjacent amino acid residue, which then attacks the side-chain ester carbonyl. This side reaction is particularly problematic as it can lead to a mixture of by-products, including α- and β-aspartyl peptides, as well as racemized products, which are often difficult to separate from the target peptide.[3][4] The propensity for aspartimide formation is sequence-dependent and is especially prevalent in Asp-Gly motifs due to the lack of steric hindrance.[4]
The methyl ester of this compound is stable to the mild basic conditions (e.g., piperidine) used for Fmoc group removal, but the risk of aspartimide formation, while potentially influenced by the nature of the ester, remains a critical consideration.[5]
In aqueous solutions, this compound can be susceptible to hydrolysis, particularly at non-neutral pH. Acidic conditions may lead to the cleavage of the Fmoc group, while strongly basic conditions can promote both Fmoc cleavage and hydrolysis of the methyl ester side-chain, in addition to accelerating aspartimide formation.[2][5]
While Fmoc-protected amino acids are generally considered relatively stable to ambient light, prolonged exposure to high-intensity UV light should be avoided as it may cause degradation of the fluorenyl (Fmoc) moiety.[2]
Recommended Storage and Handling Conditions
Proper storage is paramount to preserving the purity and reactivity of this compound. The primary goals are to minimize moisture exposure, prevent thermal degradation, and protect from light.
The following table summarizes the recommended storage conditions for the lyophilized powder form of this compound and similar protected amino acids.
| Condition | Recommendation | Rationale |
| Long-Term Storage | Store at -20°C.[1][6][7] Lower temperatures (-80°C) may offer further stability.[7] | Reduces the rate of potential degradation reactions. |
| Short-Term Storage | Can be stored at 4°C or room temperature for brief periods (e.g., during transport or weighing).[7][8] | Generally stable for short durations, but prolonged exposure to higher temperatures is discouraged. |
| Atmosphere | Store in a tightly sealed container.[8] Purging with an inert gas (e.g., argon or nitrogen) is beneficial. | Minimizes exposure to atmospheric moisture and oxygen. Peptides and their derivatives are often hygroscopic.[9] |
| Light | Store in a dark place, protected from direct light.[7][8] | Prevents potential photodegradation of the Fmoc group. |
To prevent contamination and degradation during use, the following handling procedures are recommended:
-
Equilibration: Before opening, allow the container to warm to room temperature inside a desiccator. This crucial step prevents atmospheric moisture from condensing on the cold powder, which would compromise its stability.[8][9]
-
Weighing: Weigh the required amount of powder quickly in a controlled environment and tightly reseal the container immediately.
-
Inert Gas: After dispensing, gently purge the container with an anhydrous inert gas before sealing to displace air and moisture.[8]
Storing Fmoc-amino acids or peptides in solution for extended periods is generally not recommended due to increased rates of chemical degradation.[8][9]
| Condition | Recommendation | Rationale |
| Solvent | Use high-purity, anhydrous solvents (e.g., DMSO, DMF) appropriate for the subsequent reaction.[1] | Water content can lead to hydrolysis. |
| Storage Duration | Prepare solutions fresh for immediate use. If temporary storage is unavoidable, store for no more than a few days.[8] | Degradation pathways are accelerated in solution. |
| Storage Temperature | For short-term storage, aliquot the solution into single-use vials and freeze at -20°C or -80°C.[1][7] | Freezing slows down chemical reactions. |
| Freeze-Thaw Cycles | Avoid repeated freeze-thaw cycles.[1][8] | These cycles can accelerate the degradation of the compound. |
Experimental Protocol: Stability Assessment via HPLC
A robust method for assessing the stability of this compound involves subjecting the compound to stress conditions and monitoring the appearance of degradation products over time using High-Performance Liquid Chromatography (HPLC).
-
Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) to a known concentration (e.g., 1 mg/mL).
-
Application of Stress Conditions:
-
Temperature: Aliquot the stock solution into sealed vials and store at various temperatures (e.g., 4°C, 25°C, 40°C).
-
pH: Adjust the pH of the stock solution using appropriate buffers to create acidic (e.g., pH 3), neutral (pH 7), and basic (e.g., pH 9) conditions. Store these solutions at a controlled temperature.
-
-
Time-Point Analysis: At predetermined time intervals (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each stress condition. Quench any reaction if necessary (e.g., by neutralizing the pH or freezing).
-
HPLC Analysis: Analyze each sample by reverse-phase HPLC. A typical method would be:
-
Column: C18, e.g., 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: A linear gradient from low to high percentage of Mobile Phase B.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 265 nm and 301 nm, which are characteristic wavelengths for the Fmoc group.[2]
-
Temperature: 25°C.[2]
-
-
Data Interpretation: Quantify the purity of this compound at each time point by measuring the peak area of the parent compound relative to the total area of all peaks. A decrease in the parent peak area and the emergence of new peaks indicate degradation. For identification of degradants, this method can be adapted for Liquid Chromatography-Mass Spectrometry (LC-MS).[2]
Conclusion
The stability of this compound is a critical factor for the successful synthesis of high-purity peptides. The primary degradation concern is base-catalyzed aspartimide formation, a common side reaction in Fmoc-based SPPS. To ensure the integrity of the reagent, strict adherence to recommended storage and handling protocols is essential. The compound should be stored as a solid at low temperatures (-20°C), protected from moisture and light. When handling, care must be taken to prevent exposure to atmospheric water. For applications requiring the highest purity, it is advisable to assess the stability of the reagent under specific experimental conditions using analytical techniques such as HPLC. By following these guidelines, researchers can minimize reagent degradation, thereby improving the yield and purity of the final peptide product.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 4. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fmoc-N-Me-Asp(OMe)-OH | 2044710-58-7 | Benchchem [benchchem.com]
- 6. raybiotech.com [raybiotech.com]
- 7. Proper Storage and Handling Guidelines for Peptides - Yanfen Biotech [en.yanfenbio.com]
- 8. peptide.com [peptide.com]
- 9. bachem.com [bachem.com]
Commercial Availability and Technical Guide for Fmoc-Asp(OMe)-OH in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the commercial availability, key chemical properties, and critical considerations for the application of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxy-4-oxobutanoic acid, commonly known as Fmoc-Asp(OMe)-OH, in peptide synthesis. This guide is intended to assist researchers, scientists, and drug development professionals in making informed decisions regarding the procurement and utilization of this important building block.
Commercial Availability
This compound is readily available from a multitude of chemical suppliers specializing in reagents for peptide synthesis. It is typically offered in various quantities, from grams to kilograms, to cater to both research and bulk manufacturing needs. When selecting a supplier, it is crucial to consider not only the price but also the purity of the compound, as even minor impurities can significantly impact the outcome of a peptide synthesis, potentially leading to the formation of deletion sequences or other undesired byproducts.
A summary of typical product specifications from various suppliers is presented below for easy comparison. Researchers are advised to always refer to the lot-specific certificate of analysis for precise data.
Table 1: Representative Commercial Offerings of this compound
| Supplier Example | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity Specification | Available Quantities |
| P3 BioSystems[1] | 145038-53-5 | C₂₀H₁₉NO₆ | 369.37 | High Purity (unspecified %) | Gram scale |
| Advanced ChemTech[2] | 145038-53-5 | C₂₀H₁₉NO₆ | 369.37 | Not specified | 1g, 5g |
| Aapptec[3] | 145038-53-5 | C₂₀H₁₉NO₆ | 369.4 | Lot-specific | Gram to bulk |
| Alfa Chemistry[4] | 145038-53-5 | C₂₀H₁₉NO₆ | 369.37 | Not specified | Inquire for details |
| Sigma-Aldrich[5] | 145038-53-5 | C₂₀H₁₉NO₆ | 369.37 | ≥95%[5] | Inquire for details |
| Santa Cruz Biotechnology[6] | 145038-53-5 | C₂₀H₁₉NO₆ | 369.37 | Lot-specific | Inquire for details |
| Guidechem[7] | 145038-53-5 | C₂₀H₁₉NO₆ | 369.37 | 98%[7] | Gram to Kilogram |
Physicochemical Properties
Understanding the physicochemical properties of this compound is essential for its effective use in synthesis.
Table 2: Key Physicochemical Data for this compound
| Property | Value | Source |
| Appearance | White to off-white powder/solid | [7] |
| Melting Point | 122-125 °C (solvent: Hexane) | [7] |
| Boiling Point | 613.712 °C at 760 mmHg (Predicted) | [7] |
| Solubility | Soluble in common organic solvents used in SPPS, such as DMF and NMP. | [8] |
| Storage | Recommended storage at 2-8°C, protected from light and moisture. |
Application in Solid-Phase Peptide Synthesis (SPPS)
This compound is a valuable building block in solid-phase peptide synthesis (SPPS), particularly when a selectively removable side-chain protecting group is required for on-resin modifications, such as cyclization or branching. The methyl ester (OMe) of the side chain is stable to the basic conditions used for Fmoc group removal (e.g., piperidine) but can be cleaved under different conditions, most commonly saponification.
The Critical Challenge: Aspartimide Formation
A significant and well-documented side reaction associated with the incorporation of aspartic acid derivatives in Fmoc-SPPS is the formation of a five-membered succinimide ring, known as an aspartimide. This side reaction is particularly prevalent when the aspartic acid residue is followed by a small, unhindered amino acid such as glycine (Asp-Gly sequence). The reaction is initiated by the deprotonation of the backbone amide nitrogen C-terminal to the aspartic acid residue during the basic Fmoc-deprotection step. This is followed by an intramolecular cyclization, leading to the formation of the aspartimide intermediate. The aspartimide can then be nucleophilically attacked by piperidine or water, resulting in a mixture of the desired α-peptide, the undesired β-peptide, and their respective epimers.
Figure 1: Aspartimide formation pathway during Fmoc-SPPS.
Strategies to Mitigate Aspartimide Formation
Several strategies have been developed to minimize aspartimide formation when using aspartic acid derivatives:
-
Modification of Deprotection Conditions: Using a weaker base for Fmoc removal, such as 2% DBU/2% piperidine in DMF, or adding HOBt to the piperidine solution can reduce the extent of aspartimide formation.
-
Use of Sterically Hindered Side-Chain Protecting Groups: Employing bulkier protecting groups than the methyl ester, such as tert-butyl (OtBu), can sterically hinder the intramolecular cyclization. However, even OtBu is not always sufficient to completely prevent this side reaction.
-
Backbone Protection: Protecting the backbone amide nitrogen of the amino acid following the aspartic acid residue with a group like 2,4-dimethoxybenzyl (Dmb) effectively prevents the initial deprotonation and subsequent cyclization.
Experimental Protocols
General Protocol for Coupling of this compound in SPPS
This protocol outlines the general steps for incorporating this compound into a peptide sequence on a solid support.
-
Resin Swelling: Swell the resin (e.g., Wang or Rink Amide resin) in a suitable solvent such as N,N-dimethylformamide (DMF) for at least 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the growing peptide chain by treating the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.
-
Washing: Thoroughly wash the resin with DMF (5-7 times) to remove residual piperidine and byproducts.
-
Amino Acid Activation: In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) and a suitable coupling agent (e.g., HBTU, HATU, or DIC/Oxyma) in DMF. Add a base such as N,N-diisopropylethylamine (DIPEA) (2 equivalents relative to the amino acid) to the solution.
-
Coupling: Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.
-
Washing: Wash the resin with DMF (3-5 times) to remove excess reagents.
-
Capping (Optional): To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF).
-
Monitoring: The completion of the coupling reaction can be monitored using a qualitative test such as the Kaiser test.
Figure 2: General workflow for a single coupling cycle in SPPS.
On-Resin Saponification of the Methyl Ester Side Chain
Selective deprotection of the methyl ester can be achieved through saponification. This protocol should be performed with caution as the basic conditions can promote side reactions if not carefully controlled.
-
Resin Preparation: After incorporation of this compound and subsequent elongation of the peptide chain as desired, ensure the N-terminus is protected (e.g., with the Fmoc group). Wash the resin thoroughly with a solvent compatible with the saponification conditions (e.g., THF or a mixture of THF/water).
-
Saponification Reaction: Prepare a solution of lithium hydroxide (LiOH) (e.g., 0.1-0.5 M) in a mixture of THF and water (e.g., 3:1 v/v). Add the LiOH solution to the resin and agitate gently at room temperature.
-
Monitoring: The progress of the saponification can be monitored by cleaving a small amount of peptide from the resin at different time points and analyzing it by HPLC-MS. Reaction times can vary from a few hours to overnight depending on the peptide sequence and steric hindrance around the ester.
-
Neutralization and Washing: Once the reaction is complete, carefully neutralize the resin with a dilute acid solution (e.g., 0.5 M HCl in dioxane or dilute acetic acid in the reaction solvent). Thoroughly wash the resin with the reaction solvent, followed by DMF and DCM, and then dry it under vacuum.
It is important to note that the use of sodium hydroxide (NaOH) can lead to racemization and decomposition, whereas lithium hydroxide is reported to result in milder saponification with minimal side reactions.
Conclusion
This compound is a commercially accessible and valuable reagent for peptide synthesis, offering the advantage of a selectively removable side-chain protecting group. However, its application requires careful consideration of the potential for aspartimide formation, a common and problematic side reaction. By understanding the underlying mechanism of this side reaction and implementing appropriate mitigation strategies, researchers can successfully incorporate this compound into their synthetic workflows. The choice of supplier should be guided by the purity of the compound, and the provided experimental protocols should be optimized for the specific peptide sequence being synthesized.
References
- 1. benchchem.com [benchchem.com]
- 2. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fmoc-N-Me-Asp(OMe)-OH | 2044710-58-7 | Benchchem [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. biotage.com [biotage.com]
Fmoc-Asp(OMe)-OH certificate of analysis interpretation
An In-depth Technical Guide to the Certificate of Analysis for Fmoc-Asp(OMe)-OH
For researchers, scientists, and drug development professionals engaged in peptide synthesis, a thorough understanding of the quality of starting materials is paramount. The Certificate of Analysis (CoA) for this compound, a key building block in solid-phase peptide synthesis (SPPS), provides critical data on its identity, purity, and physical properties. This guide offers a detailed interpretation of a typical CoA for this compound, including common analytical techniques and the significance of the data presented.
Summary of Product Specifications
A CoA for this compound typically begins with a summary of its key specifications. This section provides a quick overview of the compound's identity and general properties.
| Parameter | Specification |
| Chemical Name | N-α-Fmoc-L-aspartic acid β-methyl ester |
| Alternate Names | Fmoc-L-Asp(OMe)-OH |
| CAS Number | 145038-53-5[1][2][3] |
| Molecular Formula | C₂₀H₁₉NO₆[1][2][3] |
| Molecular Weight | 369.37 g/mol [2][3] |
| Physical Form | White to off-white solid[4] |
| Storage | Store at -20°C for long-term stability[4] |
Quantitative Analysis Data
This section presents the results of various analytical tests performed on a specific batch of the product. These tests are designed to confirm the identity and purity of the material.
| Test | Method | Result | Specification |
| Purity (HPLC) | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | 99.5% | ≥ 99.0% |
| Enantiomeric Purity | Chiral High-Performance Liquid Chromatography (Chiral HPLC) | 99.9% L-isomer | ≥ 99.8% L-isomer |
| Identity (¹H NMR) | Nuclear Magnetic Resonance Spectroscopy | Conforms to structure | Conforms |
| Identity (MS) | Mass Spectrometry | 369.1 (M-H)⁻ | 369.37 ± 0.5 |
| Appearance | Visual Inspection | White crystalline powder | White to off-white solid |
| Solubility | Visual Inspection in DMSO | Clear, colorless solution | Soluble in DMSO |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and verification of the presented data. Below are the typical experimental protocols for the key analyses cited in the CoA.
Purity Determination by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Reversed-Phase HPLC is a standard method for assessing the chemical purity of Fmoc-protected amino acids. It separates the target compound from impurities based on their hydrophobicity.
-
Instrumentation : A standard HPLC system equipped with a UV detector.
-
Column : C18 stationary phase (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase :
-
A: 0.1% Trifluoroacetic acid (TFA) in water.
-
B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
-
Gradient : A linear gradient from 5% to 95% B over 20 minutes.
-
Flow Rate : 1.0 mL/min.
-
Detection : UV absorbance at 254 nm or 265 nm.
-
Sample Preparation : The sample is dissolved in a mixture of acetonitrile and water.
Enantiomeric Purity by Chiral High-Performance Liquid Chromatography (Chiral HPLC)
Chiral HPLC is essential to confirm the stereochemical integrity of the amino acid derivative, which is critical for the biological activity of the final peptide.
-
Instrumentation : An HPLC system with a UV detector.
-
Column : A polysaccharide-based chiral stationary phase (CSP) is commonly used.
-
Mobile Phase : A mixture of hexane and ethanol with a small percentage of an acidic modifier like TFA. The exact ratio is optimized for the specific CSP.
-
Flow Rate : Typically 0.5 - 1.0 mL/min.
-
Detection : UV absorbance at 254 nm.
-
Analysis : The retention times of the L- and D-enantiomers are compared to a racemic standard to calculate the enantiomeric excess.
Identity Confirmation by Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the chemical structure of the molecule, confirming the presence of key functional groups and their connectivity.
-
Instrumentation : A 400 MHz or 500 MHz NMR spectrometer.
-
Solvent : Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).
-
Procedure : A small amount of the sample is dissolved in the deuterated solvent, and the spectrum is acquired.
-
Data Interpretation : The chemical shifts, integration, and multiplicity of the peaks are analyzed to confirm the expected proton signals of the Fmoc group, the aspartic acid backbone, and the methyl ester.
Identity Confirmation by Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound, providing strong evidence for its identity.
-
Instrumentation : An electrospray ionization (ESI) mass spectrometer.
-
Ionization Mode : Typically negative ion mode (ESI-) is used to observe the deprotonated molecule [M-H]⁻.
-
Sample Preparation : The sample is dissolved in a suitable solvent like methanol or acetonitrile and infused into the mass spectrometer.
-
Analysis : The resulting mass spectrum is analyzed for the peak corresponding to the expected molecular weight of this compound.
Visualizations
Workflow for Certificate of Analysis Generation
The following diagram illustrates the general workflow for generating a Certificate of Analysis for a chemical reagent like this compound.
Caption: General workflow for the generation of a Certificate of Analysis.
Potential Impurities in this compound Synthesis
The synthesis of this compound can lead to several process-related impurities. Understanding these potential impurities is crucial for interpreting the purity data on a CoA. A significant side reaction is the formation of aspartimide, especially under basic conditions during subsequent peptide synthesis.
Caption: Potential process-related impurities in this compound.
This comprehensive guide provides the necessary information for researchers and professionals to interpret the Certificate of Analysis for this compound, ensuring the quality and reliability of their peptide synthesis endeavors.
References
Methodological & Application
Coupling Protocols for Fmoc-Asp(OMe)-OH in Solid-Phase Peptide Synthesis (SPPS): A Detailed Application Note
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-Asp(OMe)-OH is a derivative of aspartic acid utilized in Solid-Phase Peptide Synthesis (SPPS) for the incorporation of this trifunctional amino acid into peptide chains. The methyl ester (OMe) serves as a protecting group for the side-chain carboxyl function. While its use is possible, the selection of this compound requires careful consideration of coupling protocols to mitigate the significant risk of aspartimide formation, a notorious side reaction in Fmoc-based SPPS. This application note provides detailed protocols and strategies to effectively couple this compound while minimizing undesirable side products.
The primary challenge in using any Fmoc-Asp derivative, particularly those with less sterically hindered side-chain protecting groups like the methyl ester, is the base-catalyzed formation of a cyclic succinimide intermediate known as aspartimide.[1][2] This reaction is predominantly triggered during the repetitive Fmoc-deprotection steps using piperidine.[1] The aspartimide intermediate can subsequently be opened by nucleophiles (such as piperidine or water) to yield a mixture of the desired α-aspartyl peptide, the undesired β-aspartyl peptide, and racemized products, which are often difficult to separate during purification.[3]
Key Challenge: Aspartimide Formation
The mechanism of aspartimide formation involves the deprotonation of the backbone amide nitrogen C-terminal to the aspartic acid residue, which then acts as a nucleophile, attacking the side-chain carbonyl of the aspartic acid ester. This intramolecular cyclization is especially prevalent in sequences such as Asp-Gly, Asp-Asn, and Asp-Ser.[1][3] Due to the lower steric hindrance of the methyl ester compared to the more commonly used tert-butyl (OtBu) group, this compound is more susceptible to this side reaction.
Strategies to mitigate aspartimide formation can be broadly categorized into three main approaches:
-
Modification of Fmoc Deprotection Conditions: Altering the basicity of the deprotection solution.
-
Enhanced Steric Hindrance: Utilizing aspartic acid derivatives with bulkier side-chain protecting groups.
-
Backbone Protection: Modifying the backbone amide to prevent its nucleophilic attack.
While this compound does not fall into the category of sterically hindered derivatives, understanding these strategies is crucial for optimizing its use. For particularly sensitive sequences, switching to a derivative with a bulkier protecting group such as Fmoc-Asp(OtBu)-OH or Fmoc-Asp(OMpe)-OH is often recommended.[1]
Recommended Coupling Reagents
The choice of coupling reagent is critical for achieving high efficiency and minimizing side reactions. Modern coupling reagents are highly efficient and can drive the reaction to completion rapidly, which is beneficial. They are generally categorized into carbodiimides, uronium/aminium salts, and phosphonium salts.[2][4][5]
| Reagent Class | Examples | Coupling Efficiency | Racemization Risk | Notes |
| Carbodiimides | DIC, DCC, EDC | Good to Excellent | Low to Moderate (suppressed by additives) | Cost-effective. Require an additive like HOBt or Oxyma to suppress racemization. DIC is preferred in SPPS as its urea byproduct is soluble.[2][5] |
| Uronium/Aminium Salts | HBTU, HATU, HCTU, TBTU | Excellent | Very Low (especially HATU) | Fast and efficient, suitable for sterically hindered couplings. HATU is particularly effective at minimizing racemization.[2][4] |
| Phosphonium Salts | PyBOP, PyAOP | Excellent | Low | Very effective, especially for challenging couplings and cyclizations. PyBOP is a non-toxic alternative to BOP.[2][5] |
For the coupling of this compound, uronium or phosphonium salt reagents such as HATU or HBTU in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) are highly recommended to ensure rapid and efficient amide bond formation.
Experimental Protocols
Protocol 1: Standard Coupling of this compound
This protocol outlines a standard procedure for the incorporation of this compound into a peptide sequence on a solid support.
1. Resin Swelling:
-
Swell the resin (e.g., Rink Amide or Wang resin) in dimethylformamide (DMF) for at least 30-60 minutes in the reaction vessel.[6]
2. Fmoc Deprotection:
-
Treat the resin with a solution of 20% piperidine in DMF (v/v) for 3 minutes.
-
Drain the solution.
-
Treat the resin again with 20% piperidine in DMF for 10 minutes to ensure complete Fmoc removal.
-
Wash the resin thoroughly with DMF (5 times), followed by dichloromethane (DCM) (3 times), and then DMF (3 times).[7]
3. Amino Acid Activation and Coupling:
-
In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and a coupling reagent such as HBTU (0.95 equivalents relative to the amino acid) in DMF.[1]
-
Add DIPEA (2 equivalents relative to the amino acid) to the solution to begin the activation. Let it pre-activate for 2-5 minutes.[1][6]
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor the coupling completion using a qualitative method like the Kaiser test. If the test is positive, indicating incomplete coupling, a second coupling may be necessary.
4. Washing:
-
After the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3 times) to remove excess reagents and byproducts.
Protocol 2: Modified Fmoc Deprotection to Minimize Aspartimide Formation
For sequences known to be prone to aspartimide formation, modifying the Fmoc deprotection step is a key strategy.
1. Reagent Preparation:
-
Prepare a deprotection solution of 20% piperidine in DMF containing 0.1 M Hydroxybenzotriazole (HOBt).[1] The addition of an acidic additive like HOBt can buffer the basicity and reduce the rate of aspartimide formation.[1][8]
-
Alternatively, a weaker base such as 5% piperazine in DMF can be used, although deprotection may be slower.[1]
2. Deprotection Procedure:
-
Follow the standard two-step deprotection as described in Protocol 1, but using the modified deprotection solution.
-
It is crucial to ensure complete Fmoc removal, as incomplete deprotection will lead to deletion sequences.
Protocol 3: Final Cleavage and Deprotection
The final step involves cleaving the peptide from the resin and removing all side-chain protecting groups, including the methyl ester from the aspartic acid residue. The methyl ester is typically removed by saponification, which requires basic conditions that are not compatible with standard TFA-based cleavage. Therefore, if the free carboxylic acid is desired, an alternative side-chain protecting group (like OtBu) that is cleaved by TFA should be used. If the final peptide is intended to retain the methyl ester on the aspartic acid side chain, a standard TFA cleavage cocktail can be used.
1. Cleavage Cocktail Preparation (for peptides without other sensitive residues):
-
Prepare a fresh cleavage cocktail, for example, Reagent B: 88% TFA, 5% Phenol, 5% Water, 2% Triisopropylsilane (TIS).[3]
2. Cleavage Procedure:
-
Wash the peptide-resin with DCM and dry it under a stream of nitrogen.
-
Add the cleavage cocktail to the resin (typically 10 mL per gram of resin).
-
Stir the slurry at room temperature for 1-2 hours.[3]
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
3. Peptide Precipitation and Isolation:
-
Add the TFA filtrate dropwise to a 10-fold volume of cold diethyl ether or methyl tert-butyl ether (MTBE) to precipitate the crude peptide.[3]
-
Cool the mixture at -20°C for at least 30 minutes.
-
Isolate the peptide by centrifugation, decant the ether, and wash the peptide pellet with cold ether.
-
Dry the crude peptide pellet under vacuum.
4. Purification:
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizations
Caption: Standard SPPS workflow for incorporating this compound.
Caption: Mechanism of aspartimide formation during Fmoc-SPPS.
Summary and Recommendations
The use of this compound in SPPS is feasible but requires diligent control over the synthesis conditions to minimize the formation of aspartimide-related impurities.
-
For routine synthesis: The use of more sterically hindered derivatives like Fmoc-Asp(OtBu)-OH is generally recommended over this compound.
-
For sensitive sequences (e.g., Asp-Gly): Employing advanced strategies such as backbone protection (e.g., using an Fmoc-Asp(OtBu)-Dmb(Gly)-OH dipeptide) or using derivatives with highly bulky protecting groups like Fmoc-Asp(OBno)-OH can significantly reduce or eliminate aspartimide formation.[1]
-
When using this compound: It is critical to use modified Fmoc deprotection conditions, such as the addition of 0.1 M HOBt to the piperidine solution, to suppress the base-catalyzed cyclization.
-
Coupling: Fast and efficient coupling reagents like HATU or HBTU should be used to ensure complete reaction and avoid prolonged exposure of the peptide to basic conditions during the coupling step.
By implementing these optimized protocols and strategies, researchers can successfully incorporate this compound into synthetic peptides while maintaining high purity and yield.
References
Application Notes and Protocols for the Deprotection of the Fmoc Group from Fmoc-Asp(OMe)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 9-fluorenylmethoxycarbonyl (Fmoc) group is a widely utilized Nα-protecting group in solid-phase peptide synthesis (SPPS) due to its facile removal under mild basic conditions, which are orthogonal to the acidic conditions used for side-chain deprotection and cleavage from the resin. This application note provides a detailed guide for the deprotection of the Fmoc group from Fmoc-Asp(OMe)-OH, a building block for introducing aspartic acid with a methyl-protected side-chain carboxyl group.
A critical consideration during the Fmoc deprotection of aspartic acid residues is the formation of an aspartimide byproduct. This side reaction is particularly prevalent when the side-chain protecting group offers minimal steric hindrance, as is the case with the methyl ester (OMe). Aspartimide formation can lead to racemization and the generation of β-aspartyl peptides, complicating purification and reducing the yield of the desired peptide.
These application notes provide standard protocols for Fmoc deprotection and strategies to minimize aspartimide formation when using this compound.
Mechanism of Fmoc Deprotection
The removal of the Fmoc group is a base-catalyzed β-elimination reaction. A secondary amine, most commonly piperidine, abstracts the acidic proton on the fluorenyl group's β-carbon. This initiates the elimination of dibenzofulvene (DBF) and carbon dioxide, liberating the free N-terminal amine of the peptide. The DBF is subsequently scavenged by piperidine to form a stable adduct.
Caption: Mechanism of piperidine-mediated Fmoc deprotection.
Aspartimide Formation: A Critical Side Reaction
The primary challenge during the Fmoc deprotection of this compound is the base-catalyzed formation of a cyclic aspartimide intermediate. The backbone amide nitrogen following the aspartic acid residue acts as a nucleophile, attacking the side-chain carbonyl of the methyl ester. The relatively small size of the methyl group provides minimal steric hindrance to this intramolecular cyclization. The resulting aspartimide can then be opened by a nucleophile (e.g., piperidine or water) to yield a mixture of the desired α-aspartyl peptide and the undesired β-aspartyl peptide, as well as racemized products.
Caption: Pathway of aspartimide formation during Fmoc deprotection.
Data Presentation: Deprotection Conditions and Expected Outcomes
The following table summarizes various Fmoc deprotection conditions and their anticipated effectiveness in minimizing aspartimide formation when using this compound. The expected outcome for this compound is extrapolated from literature data on other aspartic acid derivatives, where less sterically hindered esters generally lead to higher levels of aspartimide formation.
| Deprotection Reagent | Concentration | Temperature | Expected Aspartimide Formation with this compound | Reference for General Principle |
| Piperidine in DMF | 20% (v/v) | Room Temp. | High | [1][2] |
| Piperidine in DMF with HOBt | 20% Piperidine, 0.1 M HOBt | Room Temp. | Reduced | [3][4] |
| Piperidine in DMF with Formic Acid | 20% Piperidine, 1% Formic Acid | Room Temp. | Significantly Reduced | |
| Piperazine in DMF | 50% (v/v) | Room Temp. | Significantly Reduced | [3] |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in DMF | 2% (v/v) | Room Temp. | Very High | [1] |
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection with Piperidine
This protocol is suitable for solution-phase deprotection or for peptide sequences on solid support that are not highly susceptible to aspartimide formation.
Materials:
-
This compound
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, reagent grade
-
Washing solvents (e.g., DMF, Dichloromethane (DCM))
-
Solid support with peptide chain (for SPPS)
Procedure for Solid-Phase Peptide Synthesis (SPPS):
-
Swell the peptide-resin in DMF for 30 minutes.
-
Drain the DMF.
-
Prepare a 20% (v/v) solution of piperidine in DMF.
-
Add the deprotection solution to the resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 5-10 minutes.
-
Drain the deprotection solution.
-
Repeat steps 4-6 one more time.
-
Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the DBF-piperidine adduct.
-
Proceed with the coupling of the next Fmoc-amino acid.
Protocol 2: Fmoc Deprotection with Reduced Aspartimide Formation (Piperidine/HOBt)
The addition of an acidic additive like HOBt can help to quench the basicity of the deprotection solution, thereby reducing the rate of aspartimide formation.[3][4]
Materials:
-
This compound attached to peptide-resin
-
DMF, peptide synthesis grade
-
Piperidine, reagent grade
-
Hydroxybenzotriazole (HOBt)
-
Washing solvents (e.g., DMF, DCM)
Procedure for SPPS:
-
Swell the peptide-resin in DMF for 30 minutes.
-
Drain the DMF.
-
Prepare a deprotection solution of 20% (v/v) piperidine and 0.1 M HOBt in DMF.
-
Add the deprotection solution to the resin.
-
Agitate the mixture at room temperature for 10-15 minutes.
-
Drain the deprotection solution.
-
Repeat steps 4-6 one more time.
-
Wash the resin thoroughly with DMF (5-7 times).
-
Proceed with the next coupling step.
Protocol 3: Alternative Base for Fmoc Deprotection (Piperazine)
Using a weaker base like piperazine can significantly reduce the incidence of aspartimide formation.[3]
Materials:
-
This compound attached to peptide-resin
-
DMF, peptide synthesis grade
-
Piperazine
-
Washing solvents (e.g., DMF, DCM)
Procedure for SPPS:
-
Swell the peptide-resin in DMF for 30 minutes.
-
Drain the DMF.
-
Prepare a 50% (v/v) solution of piperazine in DMF.
-
Add the deprotection solution to the resin.
-
Agitate the mixture at room temperature for 20-30 minutes.
-
Drain the deprotection solution.
-
Repeat steps 4-6 one more time.
-
Wash the resin thoroughly with DMF (5-7 times).
-
Proceed with the next coupling step.
Experimental Workflow Diagram
Caption: General workflow for Fmoc deprotection in SPPS.
Conclusion
The deprotection of the Fmoc group from this compound is a standard procedure in peptide synthesis. However, the use of a methyl ester as the side-chain protecting group increases the risk of aspartimide formation, a side reaction that can compromise the purity and yield of the final peptide. For sequences known to be prone to this side reaction (e.g., Asp-Gly, Asp-Ser, Asp-Asn), it is highly recommended to use modified deprotection conditions, such as the addition of HOBt to the piperidine solution or the use of a weaker base like piperazine. Careful selection of the deprotection protocol is crucial for the successful synthesis of peptides containing aspartic acid residues derived from this compound. For critical applications, the use of aspartic acid derivatives with bulkier side-chain protecting groups (e.g., OtBu, OMpe) should be considered to minimize the risk of aspartimide formation.
References
Application Notes and Protocols for the Cleavage of the Methyl Ester from Asp(OMe) Residues
For Researchers, Scientists, and Drug Development Professionals
Introduction
In peptide synthesis, particularly for complex peptides, cyclic peptides, and those requiring side-chain modifications, the use of orthogonal protecting groups is essential. The aspartic acid residue protected as a methyl ester, Asp(OMe), is a valuable building block. The methyl ester is stable to the acidic conditions used for the removal of tert-butyloxycarbonyl (Boc) and the basic conditions for 9-fluorenylmethoxycarbonyl (Fmoc) groups, providing strategic flexibility.[1] Selective cleavage of this methyl ester is a critical step to unmask the side-chain carboxyl group for subsequent reactions, such as lactam bridge formation for cyclization or bioconjugation.
This document provides detailed application notes on the primary methods for cleaving the methyl ester from Asp(OMe) residues, discusses the critical side reactions, presents comparative data to guide methodological choices, and offers detailed experimental protocols for both solid-phase and solution-phase applications.
Principle of Deprotection: Saponification
The most common method for the cleavage of the methyl ester from an Asp(OMe) residue is saponification. This reaction involves the hydrolysis of the ester bond under basic conditions, typically using an aqueous solution of a strong base like sodium hydroxide (NaOH) or lithium hydroxide (LiOH).[2] The reaction yields the carboxylate salt of the aspartic acid side chain, which is subsequently protonated during acidic workup or neutralization to give the free carboxylic acid. Careful control of reaction conditions such as temperature, reaction time, and the concentration of the base is crucial to ensure efficient cleavage while minimizing side reactions.[3]
Critical Side Reaction: Aspartimide Formation
The primary challenge associated with the deprotection of Asp residues, especially under basic conditions, is the formation of a succinimide ring, commonly known as aspartimide.[4][5] This intramolecular cyclization involves the nucleophilic attack of the backbone amide nitrogen of the C-terminal adjacent amino acid on the side-chain carbonyl carbon of the aspartate residue.
Aspartimide formation is problematic for several reasons:
-
Mixture of Products: The succinimide intermediate can be hydrolyzed to yield a mixture of the desired α-aspartyl peptide and the undesired β-aspartyl peptide.[4][6]
-
Racemization: The α-carbon of the aspartimide is prone to epimerization, leading to the formation of D-aspartyl peptides, which are difficult to separate from the desired L-isomer.[5]
-
Piperidide Adducts: In Fmoc-SPPS, the piperidine used for deprotection can attack the aspartimide ring, forming piperidide adducts.[4]
The propensity for aspartimide formation is highly sequence-dependent, with Asp-Gly, Asp-Asn, and Asp-Ser sequences being particularly susceptible.[5]
Data Presentation: Comparison of Deprotection Strategies and Side Reactions
Effective cleavage of the Asp(OMe) group requires balancing deprotection efficiency with the suppression of side reactions. The following tables provide quantitative data to aid in the selection of appropriate strategies.
Table 1: Deprotection Conditions for Asp(OR) Side Chains
| Method | Reagent(s) | Solvent(s) | Typical Conditions | Reported Yield/Conversion | Reference(s) |
| Saponification | 1 M NaOH or LiOH (1.1-1.5 eq) | THF/Water, Dioxane/Water, or MeOH/Water | 0°C to Room Temp. | >90% conversion | [2] |
| Metal Silanolates | TMSONa (Sodium trimethylsilanolate) | THF or DCM | Room Temp., 24 h | 68-100% (resin-dependent) | [7] |
| Acidolysis (for comparison) | 1% TFA | DCM | Room Temp. | No cleavage (stable) | [8] |
Note: Yields are highly dependent on the peptide sequence, phase (solid or solution), and specific reaction conditions.
Table 2: Comparative Analysis of Aspartimide Formation with Different Asp Side-Chain Protecting Groups
This table highlights the importance of the side-chain protecting group itself in preventing the primary side reaction. The data is from studies on the highly prone model peptide sequence H-Val-Lys-Asp-Gly-Tyr-Ile-OH, where the peptide-resin was treated with 20% piperidine in DMF to simulate multiple deprotection cycles.
| Asp Protecting Group | Protecting Group Type | Aspartimide Formation per Cycle (%) | d-Asp Formation (%) | Key Advantages / Disadvantages | Reference(s) |
| -OtBu (tert-Butyl) | Standard Ester | 1.8 | 16.2 | Standard, cost-effective; highly prone to side reactions. | [1][5] |
| -OMpe (3-Methylpent-3-yl) | Bulky Ester | 0.2 | 1.9 | Reduced aspartimide formation. | [1][5] |
| -OBno (5-n-Butyl-5-nonyl) | Bulky, Flexible Ester | <0.1 | 0.8 | Significantly suppresses aspartimide and racemization. | [1][4] |
| -Dmb-Gly (Backbone Protection) | Backbone Protection | ~0 | Not Reported | Virtually eliminates aspartimide formation. Requires expensive dipeptide building blocks. | [1][3] |
This data underscores that while Asp(OMe) is useful for orthogonal strategies, the conditions for its removal must be carefully optimized to prevent the side reactions common to all Asp esters.
Visualizations
Caption: Workflow for On-Resin Cleavage of Asp(OMe).
Caption: Mechanism of Saponification of Asp(OMe).
Caption: Mechanism of Aspartimide Formation.
Experimental Protocols
Protocol 1: On-Resin Saponification of Asp(OMe)
This protocol is suitable for selectively deprotecting the Asp(OMe) side chain while the peptide remains attached to the solid support, enabling subsequent on-resin modifications like cyclization.
Materials:
-
Peptide-resin containing the Asp(OMe) residue.
-
Solvent system: Tetrahydrofuran (THF)/Water (e.g., 3:1 v/v) or Dioxane/Water.
-
Base: 1 M Lithium hydroxide (LiOH) or 1 M Sodium hydroxide (NaOH) aqueous solution.
-
Neutralizing agent: 5% v/v aqueous Acetic Acid or 0.5 M aqueous HCl.
-
Washing solvents: Deionized water, Dimethylformamide (DMF), Dichloromethane (DCM).
-
Standard solid-phase synthesis vessel.
Procedure:
-
Resin Swelling: Swell the peptide-resin (1 eq) in the chosen solvent system (e.g., THF/Water) for 30-60 minutes in the reaction vessel.
-
Cooling: Cool the vessel to 0°C using an ice bath.
-
Addition of Base: Add the 1 M base solution (e.g., LiOH, 1.5 eq per ester group) dropwise to the swollen resin slurry while gently agitating.
-
Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature. Continue to stir and monitor the reaction progress.
-
Monitoring: To monitor, take a small aliquot of resin, wash it thoroughly, cleave the peptide from the resin using TFA, and analyze by HPLC-MS to check for the disappearance of the methyl ester. The reaction is typically complete within 2-4 hours.
-
Neutralization: Once the reaction is complete, cool the vessel back to 0°C. Carefully add the neutralizing agent dropwise until the pH of the solution is approximately 7.
-
Washing: Drain the reaction solvent. Wash the resin extensively in the following sequence:
-
Deionized water (3 times)
-
DMF (3 times)
-
DCM (3 times)
-
-
Drying: Dry the resin under vacuum. The resin is now ready for the next step (e.g., on-resin cyclization or cleavage from the support).
Protocol 2: Solution-Phase Saponification of Asp(OMe)
This protocol is for deprotecting a fully synthesized and cleaved peptide that contains an Asp(OMe) residue.
Materials:
-
Protected peptide containing Asp(OMe).
-
Solvent: Methanol (MeOH) or THF.
-
Base: 1 M Sodium hydroxide (NaOH) aqueous solution (1.1-1.5 eq).
-
Acid: 1 M Hydrochloric acid (HCl).
-
Extraction solvent: Ethyl acetate or DCM.
Procedure:
-
Dissolution: Dissolve the peptide methyl ester in a suitable solvent such as a mixture of MeOH and water.
-
Cooling: Cool the solution to 0°C in an ice bath with constant stirring.
-
Addition of Base: Add the 1 M NaOH solution (1.1-1.5 eq) dropwise while maintaining the temperature at 0°C.
-
Reaction and Monitoring: Allow the reaction to stir at 0°C and gradually warm to room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or HPLC-MS until the starting material is consumed.
-
Acidification: Upon completion, cool the mixture back to 0°C and carefully acidify to pH 3-4 with 1 M HCl.
-
Work-up:
-
Remove the organic solvent (MeOH or THF) under reduced pressure.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the peptide with the free aspartic acid side chain.
-
-
Purification: Purify the crude product by preparative HPLC.
Caution: Saponification can be prone to racemization, especially at higher temperatures or with prolonged exposure to a strong base. It is crucial to maintain low temperatures and use the minimum necessary amount of base and reaction time.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. media.iris-biotech.de [media.iris-biotech.de]
- 4. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. peptide.com [peptide.com]
Application Notes and Protocols: Fmoc-Asp(OMe)-OH in Automated Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the use of N-α-Fmoc-L-aspartic acid β-methyl ester (Fmoc-Asp(OMe)-OH) in automated solid-phase peptide synthesis (SPPS). The primary application of this derivative is to mitigate the formation of aspartimide, a significant side reaction encountered during Fmoc-SPPS that can lead to impurities, reduced yield, and racemization.[1][2] These notes cover the chemical principles, experimental protocols for synthesis and cleavage, and comparative data to guide researchers in the effective use of this reagent.
Background and Principle
The Challenge of Aspartimide Formation
During Fmoc-based SPPS, the repetitive use of a basic solution (typically 20% piperidine in DMF) to remove the N-terminal Fmoc protecting group can catalyze a deleterious side reaction at aspartic acid residues.[2] The peptide backbone nitrogen can attack the side-chain carbonyl of an unprotected or insufficiently protected aspartyl residue, forming a cyclic succinimide intermediate known as an aspartimide.[2]
This aspartimide intermediate is highly problematic because it can lead to:
-
Chain Termination: Formation of piperazine-2,5-diones can terminate the peptide chain.[3]
-
Isomerization: Subsequent ring-opening by water or other nucleophiles can yield both the desired α-aspartyl peptide and the undesired, often difficult-to-separate, β-aspartyl peptide.[2]
-
Racemization: The chiral center at the α-carbon of the aspartic acid is labile in the aspartimide form, leading to epimerization.
This side reaction is particularly pronounced in sequences where the residue C-terminal to the aspartic acid is sterically unhindered, such as in Asp-Gly, Asp-Asn, Asp-Ser, or Asp-Arg motifs.[4][5]
The Role of this compound
The standard protecting group for the aspartic acid side chain is the tert-butyl (OtBu) ester.[4][6] However, its relatively low steric bulk and susceptibility to base-catalyzed hydrolysis make it prone to aspartimide formation in sensitive sequences.[4]
The use of a methyl ester (OMe) as the side-chain protecting group offers an alternative strategy. The OMe group exhibits different stability towards the basic conditions of Fmoc deprotection compared to the OtBu group. While bulkier ester groups have been shown to offer even greater suppression of aspartimide formation, the use of this compound represents a strategic choice to minimize this side reaction.[7] The selection of an appropriate Asp protecting group is a critical decision in the synthesis of complex peptides.
Decision Logic for Asp Protecting Group Selection
The following diagram illustrates the decision-making process for selecting an appropriate aspartic acid derivative in Fmoc-SPPS.
Experimental Protocols
Protocol 1: Automated Peptide Synthesis Cycle
This protocol describes a standard cycle for incorporating this compound into a peptide sequence using an automated synthesizer.
Materials:
-
Resin: Pre-loaded Wang, Rink Amide, or other suitable resin.
-
Amino Acids: Fmoc-protected amino acids, including this compound.
-
Solvents: High-purity N,N-Dimethylformamide (DMF).
-
Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
-
Base: N,N-Diisopropylethylamine (DIPEA).
Methodology:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in the reaction vessel.
-
Fmoc Deprotection:
-
Washing: Wash the resin thoroughly with DMF (5-6 cycles) to remove all traces of piperidine.
-
Amino Acid Coupling (this compound):
-
In a separate vial, pre-activate this compound (3-5 equivalents relative to resin loading) with an equivalent amount of HBTU/HATU and 2 equivalents of DIPEA in DMF for 2-5 minutes.[10]
-
Add the activated amino acid solution to the reaction vessel containing the deprotected resin.
-
Allow coupling to proceed for 45-60 minutes.
-
-
Washing: Wash the resin with DMF (3-4 cycles) to remove excess reagents.
-
Repeat: Return to Step 2 for the next amino acid in the sequence.
The following diagram outlines this experimental workflow.
Protocol 2: Final Cleavage and Deprotection
The methyl ester of this compound is more stable to acid than the tert-butyl ester of Fmoc-Asp(OtBu)-OH. Therefore, a robust cleavage cocktail and sufficient reaction time are required for complete deprotection.
Materials:
-
Cleavage Cocktail (Reagent K): A commonly used, robust cocktail suitable for peptides with sensitive residues.
-
Trifluoroacetic Acid (TFA): 82.5%
-
Phenol: 5%
-
Water: 5%
-
Thioanisole: 5%
-
1,2-Ethanedithiol (EDT): 2.5%
-
-
Cold Diethyl Ether or MTBE.
Methodology:
-
Resin Preparation: After synthesis, wash the final peptide-resin with Dichloromethane (DCM) and dry thoroughly under vacuum.
-
Cleavage Reaction:
-
Place the dried resin in a reaction vessel.
-
Add freshly prepared Reagent K (approx. 10 mL per gram of resin).
-
Gently agitate the mixture at room temperature for 2-4 hours. The optimal time may need to be determined empirically.
-
-
Peptide Filtration: Filter the cleavage mixture to separate the resin. Collect the filtrate containing the peptide.
-
Resin Wash: Wash the resin 2-3 times with a small volume of fresh TFA and combine the filtrates.
-
Peptide Precipitation:
-
Add the combined TFA filtrate dropwise into a 10-fold volume of ice-cold diethyl ether.
-
A white precipitate of the crude peptide should form.
-
-
Isolation and Washing:
-
Pellet the peptide by centrifugation.
-
Decant the ether and wash the peptide pellet twice more with cold ether to remove scavengers and residual TFA.
-
-
Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Purification: Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) and purify by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
Quantitative Data: Suppression of Aspartimide Formation
While direct comparative data for this compound was not present in the cited literature, the following data for other ester-based protecting groups powerfully illustrates the impact of side-chain protection on aspartimide formation. The data was generated by synthesizing the scorpion toxin II model peptide (VKDXYI), treating the resin with 20% piperidine in DMF for an extended period to simulate 100 deprotection cycles, and analyzing the crude product composition.
This highlights the effectiveness of using more stable, sterically hindered ester groups compared to the standard OtBu to suppress the side reaction.
| Side-Chain Protecting Group | Sequence (X=) | Target Peptide (%) | Aspartimide (%) | D-Asp Isomer (%) | Decay per Cycle (%) |
| Asp(OtBu) | Asn | 3.3 | 74.5 | 11.2 | 3.36 |
| Asp(OMpe) | Asn | 22.8 | 61.2 | 10.0 | 1.47 |
| Asp(OBno) | Asn | 96.6 | 0.0 | 0.4 | 0.03 |
| Asp(OtBu) | Arg | 12.0 | 73.0 | 11.0 | 2.10 |
| Asp(OMpe) | Arg | 63.8 | 29.8 | 3.2 | 0.45 |
| Asp(OBno) | Arg | 98.2 | 0.0 | 0.3 | 0.02 |
| Asp(OtBu) | Gly | 0.0 | 90.0 | 10.0 | >4.60 |
| Asp(OMpe) | Gly | 0.0 | 90.0 | 10.0 | >4.60 |
| Asp(OBno) | Gly | 36.3 | 52.8 | 2.9 | 1.01 |
Data summarized from comparative tests performed by Merck/Novabiochem®. OMpe = 3-methylpent-3-yl ester; OBno = 5-n-butyl-5-nonyl ester.[11]
Interpretation: The data clearly shows that using sterically hindered protecting groups like OMpe and especially OBno dramatically reduces aspartimide formation and subsequent racemization compared to the standard OtBu group, particularly for the high-risk Asp-Asn and Asp-Arg sequences. For the most challenging Asp-Gly sequence, OBno provided a significant improvement, reducing peptide decay per cycle to a manageable level. This principle underpins the rationale for using alternative protecting groups like this compound to improve the fidelity of peptide synthesis.
Conclusion
This compound is a valuable tool for peptide chemists aiming to synthesize sequences prone to aspartimide formation. By replacing the standard OtBu protecting group, researchers can minimize the formation of deleterious side products, leading to higher purity of the crude peptide and simplifying downstream purification. The protocols and data presented here provide a comprehensive guide for the successful application of this reagent in automated peptide synthesizers. For particularly challenging sequences, the use of even bulkier protecting groups may offer further advantages.[11]
References
- 1. researchgate.net [researchgate.net]
- 2. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The aspartimide problem persists: Fluorenylmethyloxycarbonyl‐solid‐phase peptide synthesis (Fmoc‐SPPS) chain termination due to formation of N‐terminal piperazine‐2,5‐diones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. Peptide Synthesis [bio-protocol.org]
- 10. benchchem.com [benchchem.com]
- 11. New t-butyl based aspartate protecting groups preventing aspartimide formation in Fmoc SPPS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Incorporation of Aspartic Acid in Complex Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of Incorporating Aspartic Acid in Fmoc-SPPS
The incorporation of aspartic acid (Asp) residues into complex peptides using Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) is a critical, yet often challenging, step in the development of peptide-based therapeutics and research tools. The primary obstacle is the formation of an aspartimide intermediate, a base-catalyzed intramolecular cyclization side reaction.[1] This reaction is particularly prevalent during the repeated piperidine treatments required for Fmoc group removal.[2]
Aspartimide formation is highly detrimental as it can lead to a cascade of undesired byproducts, including the racemization of the aspartic acid residue and the formation of α- and β-peptide impurities, which are often difficult to separate from the target peptide. The propensity for this side reaction is highly sequence-dependent, with Asp-Gly, Asp-Asn, and Asp-Ser motifs being especially problematic.[3]
The Use of Fmoc-Asp(OMe)-OH: An Evaluation
While a variety of side-chain protected Fmoc-Asp derivatives are available, the use of This compound , where the side chain is protected by a methyl ester, is not recommended for modern Fmoc-SPPS for two critical reasons:
-
Lack of Orthogonality : The Fmoc/tBu strategy, a cornerstone of modern SPPS, relies on the principle of orthogonality, where the Nα-protecting group (Fmoc) and the side-chain protecting groups (e.g., tert-butyl, Trityl) can be removed under distinct, non-interfering conditions. The Fmoc group is base-labile (removed by piperidine), while standard side-chain protecting groups are acid-labile (removed by trifluoroacetic acid, TFA). The methyl ester (OMe) protecting group is typically removed by saponification under basic conditions, which are not orthogonal to the repeated piperidine treatments used for Fmoc deprotection.[4] This can lead to premature and uncontrolled deprotection of the Asp side chain during the synthesis.
-
High Propensity for Aspartimide Formation : The methyl group is sterically small and offers minimal protection against the intramolecular cyclization that leads to aspartimide formation.[4] The electron-withdrawing nature of the ester further activates the carbonyl group, making it more susceptible to nucleophilic attack by the backbone amide nitrogen.
Due to these significant drawbacks, this compound is not a viable option for the synthesis of complex peptides where high purity and sequence integrity are paramount. Instead, several well-established and robust strategies have been developed to effectively suppress aspartimide formation.
Recommended Strategies for Aspartic Acid Incorporation
The selection of an appropriate strategy for incorporating Asp residues depends on the specific peptide sequence and its susceptibility to aspartimide formation. The following sections detail the most effective and widely adopted methods.
Standard Approach: Fmoc-Asp(OtBu)-OH
Fmoc-Asp(OtBu)-OH is the most commonly used and cost-effective building block for introducing aspartic acid. The tert-butyl (OtBu) ester provides moderate steric hindrance and is compatible with the standard Fmoc/tBu strategy, as it is cleaved under the final TFA-mediated cleavage conditions.
Application: Suitable for peptides that are not highly susceptible to aspartimide formation.
Limitations: Prone to significant aspartimide formation in problematic sequences (e.g., Asp-Gly, Asp-Asn).[5]
Advanced Strategy 1: Sterically Hindered Side-Chain Protection
To overcome the limitations of the OtBu group, a range of bulkier ester-based protecting groups have been developed. These groups provide increased steric hindrance around the β-carboxyl group, effectively shielding it from intramolecular nucleophilic attack.
-
Fmoc-Asp(OMpe)-OH : 3-methylpent-3-yl ester
-
Fmoc-Asp(OEpe)-OH : 3-ethyl-3-pentyl ester[6]
-
Fmoc-Asp(OPhp)-OH : 4-n-propyl-4-heptyl ester[6]
-
Fmoc-Asp(OBno)-OH : 5-n-butyl-5-nonyl ester[6]
Application: Highly recommended for sequences prone to aspartimide formation. The choice of the specific protecting group can be guided by the severity of the expected side reaction, with OBno offering the highest level of protection.
Advantages: Offers a significant reduction in aspartimide formation compared to Fmoc-Asp(OtBu)-OH, while still being compatible with standard Fmoc-SPPS and final TFA cleavage.[6]
Advanced Strategy 2: Backbone Protection
This strategy involves protecting the backbone amide nitrogen of the amino acid C-terminal to the Asp residue, thereby preventing its deprotonation and subsequent participation in the cyclization reaction. This is achieved by using a pre-formed dipeptide building block.
-
Fmoc-Asp(OtBu)-(Dmb)Gly-OH : Dmb = 2,4-dimethoxybenzyl
Application: The most effective method for completely preventing aspartimide formation in highly susceptible Asp-Gly sequences.[7][8]
Advantages: Virtually eliminates aspartimide formation for the protected dipeptide unit.[9] The Dmb group is labile to TFA and is removed during the final cleavage of the peptide from the resin.[7]
Limitations: The dipeptide building blocks are more expensive than single amino acid derivatives. This strategy is sequence-specific and requires the availability of the corresponding dipeptide.
Data Presentation: Comparative Efficacy of Asp Protecting Groups
The following tables summarize quantitative data on the effectiveness of different strategies in suppressing aspartimide formation in the model peptide H-Val-Lys-Asp-Xaa-Tyr-Ile-OH, which is known to be highly prone to this side reaction.
Table 1: Influence of Asp Side-Chain Protecting Group on Aspartimide Formation in the Asp-Gly Sequence
| Protecting Group | Desired Peptide (%) | Aspartimide Byproducts (%) | Reference |
|---|---|---|---|
| OtBu | 56 | 44 | [1] |
| OMpe | 85 | 15 | [10] |
| OBno | >95 | <5 | |
Data is based on studies involving extended treatment with 20% piperidine in DMF to simulate a long synthesis.
Table 2: Efficacy of Backbone Protection Strategy in the Asp-Gly Sequence
| Building Block Used | Aspartimide Formation | Reference |
|---|---|---|
| Fmoc-Asp(OtBu)-OH + Fmoc-Gly-OH | Significant | [11] |
| Fmoc-Asp(OtBu)-(Dmb)Gly-OH | Completely inhibited |[7][8] |
Qualitative comparison based on reported outcomes in challenging syntheses.
Experimental Protocols
The following are generalized protocols for the incorporation of Aspartic Acid derivatives in manual Fmoc-SPPS. These should be adapted and optimized for specific peptide sequences and automated synthesizers.
Protocol 1: General Fmoc-SPPS Cycle
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide, Wang resin) in N,N-dimethylformamide (DMF) for at least 30 minutes.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 3 minutes. Drain.
-
Treat the resin again with 20% piperidine in DMF for 10 minutes. Drain.
-
Wash the resin thoroughly with DMF (5-7 times).[12]
-
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the Fmoc-amino acid (3-5 equivalents) with a suitable coupling reagent (e.g., HBTU/HOBt or HATU, 3-5 equivalents) and a base like N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) in DMF.[12]
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
Monitor the reaction completion using a qualitative test (e.g., Kaiser or Ninhydrin test).[13]
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Repeat: Repeat steps 2 and 3 for each amino acid in the sequence.
-
Final Cleavage and Deprotection:
-
After the final Fmoc deprotection, wash the peptide-resin with dichloromethane (DCM).
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS)) for 2-3 hours.[12]
-
Precipitate the crude peptide in cold diethyl ether.
-
Centrifuge, wash the peptide pellet with cold ether, and lyophilize.
-
Protocol 2: Incorporation of Sterically Hindered Fmoc-Asp(OMpe/OBno)-OH
This protocol follows the general SPPS cycle (Protocol 1), with specific attention to the coupling step.
-
Amino Acid Activation & Coupling:
-
Dissolve Fmoc-Asp(OMpe/OBno)-OH (1.5-3 equivalents) and a coupling reagent (e.g., HCTU, 1.5-3 equivalents) in DMF.
-
Add DIPEA (2-4 equivalents) and allow for a brief pre-activation (1-2 minutes).[13]
-
Add the activated solution to the deprotected peptide-resin and agitate for 1-2 hours.
-
Due to the steric bulk, a double coupling may be necessary if the initial coupling is incomplete as indicated by the Kaiser test.
-
Protocol 3: Incorporation of Fmoc-Asp(OtBu)-(Dmb)Gly-OH Dipeptide
This protocol also follows the general SPPS cycle (Protocol 1).
-
Dipeptide Coupling:
-
Couple the Fmoc-Asp(OtBu)-(Dmb)Gly-OH dipeptide (1.5-2 equivalents) using standard coupling protocols (e.g., with HCTU/DIPEA or DIC/HOBt).[13]
-
Coupling times may need to be extended to 2-4 hours to ensure complete reaction.
-
-
Subsequent Synthesis: After coupling the dipeptide, proceed with the standard SPPS cycles for the remaining amino acids.
-
Dmb Group Removal: The Dmb group is automatically removed during the final TFA cleavage step (Protocol 1, Step 5).[7]
Mandatory Visualizations
Caption: Mechanism of base-catalyzed aspartimide formation during Fmoc-SPPS.
Caption: General experimental workflow for incorporating an Fmoc-Asp derivative in SPPS.
Caption: Logical workflow for selecting an appropriate Aspartic Acid protection strategy.
References
- 1. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. Mechanisms of aspartimide formation: the effects of protecting groups, acid, base, temperature and time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New t-butyl based aspartate protecting groups preventing aspartimide formation in Fmoc SPPS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fmoc-asp(otbu)-(dmb)gly-oh (900152-72-9) for sale [vulcanchem.com]
- 8. Fmoc-Asp(OtBu)-(Dmb)Gly-OH [cem.com]
- 9. ≥98% (TLC), for peptide synthesis, Novabiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. interanalyt.ru [interanalyt.ru]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of N-Methylated Peptides Using Aspartic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-methylation of the peptide backbone is a crucial chemical modification in modern drug discovery and peptide chemistry. The substitution of an amide proton with a methyl group can significantly enhance the therapeutic properties of peptides by increasing their metabolic stability against enzymatic degradation, improving membrane permeability, and modulating their conformational landscape to enhance binding affinity and selectivity for biological targets.[1]
This document provides detailed application notes and protocols for two primary strategies for synthesizing N-methylated peptides containing an aspartic acid residue:
-
On-Resin N-Methylation: A versatile method where methylation is performed on the solid support after the incorporation of a standard amino acid, such as Fmoc-Asp(OMe)-OH.
-
Use of Pre-Methylated Building Blocks: A direct approach utilizing pre-synthesized Fmoc-N-Me-Asp(OMe)-OH.
These protocols are designed to offer a comprehensive guide for researchers in the synthesis of N-methylated peptides for various applications, from basic research to therapeutic development.
Part 1: On-Resin N-Methylation of Peptides
On-resin N-methylation is a powerful technique that allows for the site-specific introduction of a methyl group onto the peptide backbone during solid-phase peptide synthesis (SPPS). The most common and robust method is based on the Fukuyama-Mitsunobu reaction, which involves a three-step process: sulfonylation, methylation, and desulfonylation.[2]
Application Notes
-
Advantages: This method avoids the need to synthesize individual N-methylated amino acid building blocks, offering greater flexibility in peptide design and making it suitable for creating libraries of N-methylated peptide analogs for structure-activity relationship (SAR) studies.
-
Challenges: The efficiency of on-resin N-methylation can be sequence-dependent. Aspartic acid, in particular, can be a problematic residue due to the risk of aspartimide formation, which is exacerbated by basic conditions used during the procedure.[3] This can lead to lower yields and the formation of impurities that are difficult to separate.
-
Optimization: Recent advancements have significantly reduced the reaction time for on-resin N-methylation from several hours to under an hour by optimizing reaction conditions and utilizing microwave or ultrasonic assistance.[2][3]
Quantitative Data: On-Resin N-Methylation of a Peptide with a C-terminal Aspartic Acid
The following table summarizes the purity and yield of a model peptide (N-Me-DWG-NH2) synthesized using a time-reduced on-resin N-methylation protocol. The data highlights the challenges associated with N-methylating an aspartic acid residue.
| Parameter | Method | HPLC Purity of Crude Product (%) | Isolated Yield (%) | Reference |
| N-Methylation of Aspartic Acid | Ultrasonic Assistance (UA) | 54 | Not Reported | [3] |
| Microwave (MW) | 73 | Not Reported | [3] | |
| N-Methylation of Phenylalanine (for comparison) | Ultrasonic Assistance (UA) | 98 | 66 | [3] |
| Microwave (MW) | 98 | 73 | [3] |
Experimental Workflow: On-Resin N-Methylation
Caption: Workflow for on-resin N-methylation of a peptide.
Detailed Protocol: Time-Reduced On-Resin N-Methylation
This protocol is adapted from a time-reduced method and is suitable for manual synthesis or automated peptide synthesizers.[3]
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
o-Nitrobenzenesulfonyl chloride (o-NBS-Cl)
-
2,4,6-Collidine
-
N-Methylpyrrolidone (NMP)
-
Dimethyl sulfate
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
2-Mercaptoethanol
Procedure:
-
Sulfonylation:
-
Swell the resin-bound peptide in NMP.
-
Prepare a solution of o-NBS-Cl (4 eq.) and 2,4,6-collidine (10 eq.) in NMP.
-
Add the solution to the resin and shake for 15 minutes.
-
Wash the resin thoroughly with NMP.
-
-
Methylation:
-
Prepare a solution of DBU (5 eq.) in NMP and add it to the resin.
-
Immediately add dimethyl sulfate (10 eq.).
-
Shake for 2 minutes.
-
Repeat the addition of DBU and dimethyl sulfate and shake for another 2 minutes.
-
Wash the resin with NMP.
-
Note: For N-methylation of aspartic acid, a single treatment with DBU and dimethyl sulfate is recommended to minimize side reactions.[3]
-
-
Desulfonylation:
-
Prepare a solution of 2-mercaptoethanol (10 eq.) and DBU (5 eq.) in NMP.
-
Add the solution to the resin and shake for 5 minutes.
-
Repeat the treatment for another 5 minutes.
-
Wash the resin thoroughly with NMP and then with dichloromethane (DCM) for the next step in SPPS.
-
Part 2: Synthesis Using Pre-Methylated Fmoc-N-Me-Asp(OMe)-OH
An alternative to on-resin methylation is the use of pre-synthesized N-methylated amino acids. This approach is more straightforward as it involves standard SPPS coupling procedures.
Application Notes
-
Advantages: This method avoids the multi-step on-resin modification, potentially leading to higher overall yields and purity, especially for sequences prone to side reactions during on-resin methylation.
-
Challenges: The coupling of N-methylated amino acids is notoriously difficult due to the steric hindrance of the N-methyl group. This can lead to incomplete coupling reactions and lower yields. Specialized coupling reagents and longer reaction times are often necessary.
-
Coupling Reagents: For coupling sterically hindered N-methylated amino acids, highly efficient coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyAOP ((7-Azabenzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate) are recommended over standard reagents like HBTU.
Quantitative Data: Coupling of N-Methylated Amino Acids
| Coupling Reagent | Coupling Time (min) | Typical Yield (%) | Reference |
| HBTU/HOBt | 60-120 | 70-85 | |
| HATU/HOAt | 60-120 | >95 | |
| PyAOP | 60-120 | >95 |
Experimental Workflow: Incorporation of Fmoc-N-Me-Asp(OMe)-OH
Caption: Workflow for coupling a pre-methylated amino acid.
Detailed Protocol: Coupling of Fmoc-N-Me-Asp(OMe)-OH
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
Fmoc-N-Me-Asp(OMe)-OH
-
HATU
-
1-Hydroxy-7-azabenzotriazole (HOAt)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
Procedure:
-
Fmoc Deprotection:
-
Treat the resin-bound peptide with 20% piperidine in DMF for 10-15 minutes to remove the N-terminal Fmoc group.
-
Wash the resin thoroughly with DMF.
-
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve Fmoc-N-Me-Asp(OMe)-OH (3-5 eq.), HATU (3-5 eq.), and HOAt (3-5 eq.) in DMF.
-
Add DIPEA (6-10 eq.) to the solution and allow it to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Allow the coupling reaction to proceed for 1-2 hours. Longer reaction times may be necessary.
-
Monitor the coupling reaction using a Kaiser test or other appropriate method. If the coupling is incomplete, a second coupling may be required.
-
-
Washing:
-
Once the coupling is complete, wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.
-
Application Example: N-Methylated GLP-1 Analogues and Signaling
Glucagon-like peptide-1 (GLP-1) is a hormone that plays a key role in regulating blood sugar levels. N-methylation of GLP-1 analogues can enhance their resistance to degradation by the enzyme dipeptidyl peptidase-4 (DPP-4), thereby prolonging their therapeutic effect.
GLP-1 Receptor Signaling Pathway
Caption: Simplified GLP-1 receptor signaling pathway.
Conclusion
The synthesis of N-methylated peptides is a valuable strategy for enhancing the therapeutic potential of peptide-based drugs. Both on-resin N-methylation and the use of pre-methylated building blocks like Fmoc-N-Me-Asp(OMe)-OH are viable methods for incorporating N-methylated aspartic acid residues. The choice of method will depend on the specific peptide sequence, the desired scale of synthesis, and the available resources. Careful optimization of reaction conditions, particularly for the challenging N-methylation of aspartic acid and the coupling of sterically hindered N-methylated amino acids, is crucial for achieving high yields and purity.
References
Applications of Peptides Synthesized with Fmoc-Asp(OMe)-OH: A Guide for Researchers
For researchers, scientists, and drug development professionals, the strategic incorporation of specific amino acid derivatives is paramount in the synthesis of bioactive peptides. Fmoc-L-Asp(OMe)-OH, an N-terminally protected aspartic acid with a methyl ester side-chain protection, represents a classical building block in solid-phase peptide synthesis (SPPS). While modern derivatives often employ bulkier side-chain protecting groups to minimize aspartimide formation, Fmoc-Asp(OMe)-OH remains a relevant and cost-effective option for the synthesis of various peptide classes, including integrin ligands and enzyme substrates.
This document provides detailed application notes and protocols for peptides synthesized using this compound, with a focus on their role in cell adhesion and enzyme activity assays.
Application Note 1: Synthesis of RGD Peptides for Cell Adhesion Studies
The Arginyl-Glycyl-Aspartic acid (RGD) sequence is a ubiquitous cell recognition motif found in extracellular matrix proteins.[1] It is recognized by integrins, a family of transmembrane receptors that mediate cell-matrix and cell-cell adhesion.[2][3] Synthetic RGD peptides are valuable tools for studying integrin-mediated cell adhesion, migration, and signaling. The aspartic acid residue is critical for binding, and its carboxyl group coordinates with a divalent cation in the integrin binding pocket.
Use of this compound in RGD Peptide Synthesis
This compound can be employed in the SPPS of linear and cyclic RGD peptides. The methyl ester protection of the aspartic acid side chain is readily removed during the final trifluoroacetic acid (TFA) cleavage and deprotection step, yielding the free carboxylic acid necessary for integrin binding. While the synthesis of sequences containing Asp-Gly or Asp-Ser can be prone to aspartimide formation, careful control of coupling and deprotection conditions can minimize this side reaction.
Experimental Protocol: Solid-Phase Synthesis of a Linear RGD Peptide
This protocol outlines the manual synthesis of the peptide GRGDS on a Rink Amide resin.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-Ser(tBu)-OH
-
This compound
-
Fmoc-Gly-OH
-
Fmoc-Arg(Pbf)-OH
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (H₂O)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group.
-
Washing: Wash the resin alternately with DMF and DCM (3 times each).
-
Amino Acid Coupling:
-
Pre-activate a 3-fold molar excess of the Fmoc-amino acid (starting with Fmoc-Ser(tBu)-OH) with a 3-fold excess of DIC and OxymaPure® in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin and couple for 2 hours.
-
-
Washing: Wash the resin as described in step 3.
-
Repeat Synthesis Cycle: Repeat steps 2-5 for each subsequent amino acid in the sequence: this compound, Fmoc-Gly-OH, and Fmoc-Arg(Pbf)-OH.
-
Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2) and wash the resin (step 3).
-
Cleavage and Deprotection: Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v) for 2 hours.
-
Peptide Precipitation: Precipitate the peptide by adding cold diethyl ether.
-
Purification and Analysis: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity by mass spectrometry.
Diagram: SPPS Workflow for GRGDS Peptide
Caption: Workflow for the solid-phase synthesis of the GRGDS peptide.
Protocol: Cell Adhesion Assay
This protocol describes a colorimetric assay to evaluate the ability of the synthesized RGD peptide to promote cell adhesion.
Materials:
-
Synthesized and purified GRGDS peptide
-
Control peptide (e.g., GRGES)
-
Fibronectin (positive control)
-
Bovine Serum Albumin (BSA) (negative control)
-
96-well non-treated polystyrene plates
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Serum-free cell culture medium
-
Crystal Violet solution
-
Sodium Dodecyl Sulfate (SDS) solution
Procedure:
-
Plate Coating:
-
Coat the wells of a 96-well plate with 100 µL of peptide solutions (GRGDS and GRGES at various concentrations), fibronectin (10 µg/mL), or BSA (1%) overnight at 4°C.
-
-
Blocking: Wash the wells with PBS and block with 1% BSA in PBS for 1 hour at 37°C.
-
Cell Seeding:
-
Harvest HUVECs and resuspend them in serum-free medium.
-
Seed 1 x 10⁴ cells per well and incubate for 1 hour at 37°C.
-
-
Washing: Gently wash the wells with PBS to remove non-adherent cells.
-
Staining:
-
Fix the adherent cells with methanol for 10 minutes.
-
Stain the cells with 0.5% Crystal Violet solution for 20 minutes.
-
-
Washing: Wash the wells with water to remove excess stain.
-
Quantification:
-
Solubilize the stain by adding 1% SDS solution to each well.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Presentation:
| Coating Agent | Concentration (µg/mL) | Mean Absorbance (570 nm) ± SD |
| BSA | 1% | 0.05 ± 0.01 |
| GRGES | 10 | 0.06 ± 0.02 |
| GRGDS | 1 | 0.15 ± 0.03 |
| GRGDS | 10 | 0.45 ± 0.05 |
| GRGDS | 50 | 0.78 ± 0.06 |
| Fibronectin | 10 | 0.85 ± 0.07 |
Application Note 2: Synthesis of Caspase Substrates for Enzyme Activity Assays
Caspases are a family of cysteine-aspartic proteases that play crucial roles in apoptosis and inflammation.[4] They exhibit a high degree of specificity, cleaving their substrates after an aspartic acid residue.[5] Synthetic peptide substrates are essential tools for studying caspase activity and for screening potential inhibitors.[6] These substrates typically consist of a 4-amino acid recognition sequence followed by a reporter group, such as p-nitroaniline (pNA), which produces a colorimetric signal upon cleavage.
Use of this compound in Caspase Substrate Synthesis
This compound is used to introduce the critical P1 aspartate residue in the caspase recognition sequence (e.g., DEVD for caspase-3). The methyl ester protecting group is stable during the synthesis and is removed during the final cleavage step, allowing for the subsequent coupling of the pNA reporter group in solution phase or the use of a pre-loaded resin.
Experimental Protocol: Synthesis of a Caspase-3 Substrate (Ac-DEVD-pNA)
This protocol describes the synthesis of the caspase-3 substrate Ac-DEVD-pNA.
Materials:
-
Rink Amide resin
-
Fmoc-Asp(tBu)-OH
-
Fmoc-Val-OH
-
Fmoc-Glu(OtBu)-OH
-
This compound
-
Acetic anhydride
-
p-Nitroaniline (pNA)
-
HBTU, HOBt, DIPEA
-
Other reagents as listed in the RGD synthesis protocol
Procedure:
-
Peptide Synthesis: Synthesize the peptide sequence DEVD on Rink Amide resin following the SPPS protocol described for the RGD peptide, using the appropriate protected amino acids.
-
N-terminal Acetylation: After the final Fmoc deprotection, acetylate the N-terminus by treating the resin with a solution of acetic anhydride and DIPEA in DMF.
-
Cleavage from Resin: Cleave the peptide from the resin using the standard TFA cocktail.
-
Purification: Purify the crude peptide (Ac-DEVD-OH) by RP-HPLC.
-
Coupling of p-Nitroaniline (in solution):
-
Dissolve the purified peptide in DMF.
-
Add HBTU, HOBt, and DIPEA to activate the C-terminal carboxyl group.
-
Add p-nitroaniline and stir the reaction overnight.
-
-
Final Purification: Purify the final product (Ac-DEVD-pNA) by RP-HPLC.
Diagram: Caspase-3 Activity Assay Workflow
Caption: Workflow for a colorimetric caspase-3 activity assay.
Protocol: Caspase-3 Activity Assay
This protocol describes a colorimetric assay to measure the activity of caspase-3 using the synthesized substrate.
Materials:
-
Synthesized and purified Ac-DEVD-pNA
-
Recombinant active caspase-3
-
Assay buffer (e.g., 20 mM HEPES, 10% glycerol, 2 mM DTT, pH 7.5)
-
96-well plate
-
Microplate reader
Procedure:
-
Reaction Setup: In a 96-well plate, add assay buffer, the substrate Ac-DEVD-pNA (to a final concentration of 200 µM), and the sample containing caspase-3.
-
Incubation: Incubate the plate at 37°C and protect it from light.
-
Measurement: Measure the absorbance at 405 nm at regular intervals (e.g., every 5 minutes for 1 hour) using a microplate reader.
-
Data Analysis: Calculate the rate of reaction from the linear portion of the absorbance versus time plot. The concentration of p-nitroaniline produced can be calculated using its molar extinction coefficient (ε = 10,500 M⁻¹cm⁻¹).
Data Presentation:
| Sample | Caspase-3 Concentration (nM) | Initial Rate (mOD/min) | Specific Activity (µmol/min/mg) |
| Blank | 0 | 0.5 | 0 |
| Caspase-3 | 10 | 25.3 | 150 |
| Caspase-3 + Inhibitor | 10 | 2.1 | 12.5 |
Mitigating Aspartimide Formation
A known challenge when using aspartic acid derivatives in Fmoc-SPPS is the base-catalyzed formation of a cyclic aspartimide intermediate, which can lead to racemization and the formation of β-aspartyl peptides.[7][8] The risk is higher for sequences like Asp-Gly, Asp-Asn, and Asp-Ser. While this compound is more susceptible to this side reaction than derivatives with bulkier protecting groups (e.g., OtBu, OMpe, OBno), several strategies can be employed to minimize its occurrence:
-
Use of milder Fmoc deprotection conditions: Reducing the piperidine concentration or using alternative, less basic deprotection reagents.
-
Reduced deprotection times: Minimizing the exposure of the peptide to basic conditions.
-
Incorporation of additives: Adding agents like HOBt to the deprotection solution can suppress aspartimide formation.
-
Use of specialized coupling reagents: Certain coupling reagents can reduce the risk of side reactions.
The following table summarizes the relative propensity for aspartimide formation with different side-chain protecting groups.
| Fmoc-Asp Derivative | Relative Propensity for Aspartimide Formation |
| This compound | High |
| Fmoc-Asp(OtBu)-OH | Moderate |
| Fmoc-Asp(OMpe)-OH | Low |
| Fmoc-Asp(OBno)-OH | Very Low |
Data is compiled from various sources in the literature and represents a general trend.[9][10]
Conclusion
This compound remains a viable and useful building block for the synthesis of a range of bioactive peptides. Its application in the creation of RGD peptides for cell adhesion studies and caspase substrates for enzyme kinetic analysis highlights its utility in both cell biology and biochemistry research. While the potential for aspartimide formation requires careful consideration and optimization of synthesis protocols, the cost-effectiveness and ready availability of this compound ensure its continued relevance in peptide chemistry. For sequences that are particularly prone to this side reaction, the use of derivatives with bulkier side-chain protecting groups should be considered.
References
- 1. Arginylglycylaspartic acid - Wikipedia [en.wikipedia.org]
- 2. Design and chemical synthesis of integrin ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. frontiersin.org [frontiersin.org]
- 4. Caspase Substrates and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Caspases and Their Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 10. Fmoc-Asp(OMpe)-OH [cem.com]
Application Notes and Protocols: Fmoc-Asp(OMe)-OH in Solution-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-Asp(OMe)-OH, or N-α-(9-Fluorenylmethyloxycarbonyl)-L-aspartic acid β-methyl ester, is a key building block for the incorporation of aspartic acid residues in peptide synthesis. The selection of appropriate protecting groups for the α-amino and β-carboxyl functionalities of aspartic acid is critical to prevent side reactions and ensure high purity of the final peptide. This document provides a detailed overview of the application of this compound in solution-phase peptide synthesis (SPPS), with a focus on experimental protocols and strategies to mitigate common side reactions, particularly aspartimide formation.
The Fmoc group offers base-labile protection for the α-amino group, which is advantageous for its mild cleavage conditions, typically using a solution of piperidine in an organic solvent. The methyl ester (OMe) protecting the side-chain carboxyl group is relatively stable but requires specific conditions for its removal, which must be considered in the overall synthetic strategy. While much of the recent literature focuses on solid-phase peptide synthesis, solution-phase synthesis remains a valuable technique, especially for large-scale production and the synthesis of shorter peptides or peptide fragments.
Core Challenge: Aspartimide Formation
The primary challenge associated with the use of aspartic acid derivatives in Fmoc-based peptide synthesis is the formation of aspartimide.[1][2] This intramolecular cyclization is catalyzed by the basic conditions used for Fmoc deprotection (e.g., piperidine) and can also be promoted by acidic conditions.[3][4]
The reaction is initiated by the deprotonation of the backbone amide nitrogen C-terminal to the aspartic acid residue, which then acts as a nucleophile, attacking the side-chain carbonyl group.[1][5] This leads to a five-membered ring intermediate, the aspartimide. This intermediate is prone to nucleophilic attack by piperidine or water, which can open the ring to form a mixture of the desired α-peptide and the undesired β-peptide, often with significant racemization at the α-carbon of the aspartic acid residue.[5] The formation of these byproducts complicates purification and reduces the overall yield of the target peptide.[4]
Sequences containing Asp-Gly, Asp-Asn, and Asp-Ser motifs are particularly susceptible to aspartimide formation due to the lower steric hindrance of the C-terminal residue.[1]
Strategies to Mitigate Aspartimide Formation
Several strategies have been developed to minimize aspartimide formation during Fmoc-based peptide synthesis. While many of these have been optimized for SPPS, the underlying chemical principles are directly applicable to solution-phase synthesis.
-
Modification of Deprotection Conditions:
-
Addition of an Acid: Adding a weak acid, such as formic acid or 1-hydroxybenzotriazole (HOBt), to the piperidine deprotection solution can suppress aspartimide formation by reducing the basicity of the medium.[6][7] For instance, a solution of 20% piperidine with 0.1 M HOBt has been shown to be effective.[7]
-
Use of Weaker Bases: Weaker bases like piperazine or morpholine can be used for Fmoc deprotection, although they may require longer reaction times for complete removal of the Fmoc group.[4][5][7]
-
-
Use of Sterically Hindered Side-Chain Protecting Groups: The methyl ester of this compound offers minimal steric hindrance, making it susceptible to aspartimide formation. Alternative, bulkier ester protecting groups can physically shield the side-chain carbonyl group from nucleophilic attack.[4][5] While this document focuses on this compound, it is important for researchers to be aware of these alternatives when dealing with particularly problematic sequences.
| Protecting Group | Structure | Key Features & Considerations |
| Methyl (OMe) | -OCH₃ | Small, offers little steric hindrance. Susceptible to aspartimide formation. |
| tert-Butyl (OtBu) | -OC(CH₃)₃ | Standard, cost-effective protecting group. Highly prone to aspartimide formation.[8] |
| 3-ethyl-3-pentyl (OEpe) | -C(CH₂CH₃)₃ | Increased steric bulk significantly reduces aspartimide formation.[6][9] |
| 5-n-butyl-5-nonyl (OBno) | -C(C₄H₉)₂(C₄H₉) | Highly effective at preventing aspartimide formation, even in difficult sequences.[2] |
Experimental Protocols
The following protocols are generalized for the use of this compound in solution-phase peptide synthesis. Researchers should optimize reaction conditions based on the specific peptide sequence and solubility of the intermediates.
Coupling of this compound to an Amino Acid Ester
This protocol describes the formation of a dipeptide by coupling this compound to the free amine of an amino acid ester.
Materials:
-
This compound (1.0 eq)
-
Amino acid ester hydrochloride (e.g., H-Gly-OEt·HCl) (1.0 eq)
-
Coupling agent (e.g., DCC, EDC·HCl, or HATU) (1.1 eq)
-
Racemization suppressant (e.g., HOBt) (1.1 eq)
-
Base (e.g., DIPEA or NMM) (1.0 eq for the hydrochloride salt, plus additional for activation if required)
-
Anhydrous solvent (e.g., DCM, DMF, or a mixture)
Procedure:
-
Dissolution: Dissolve this compound (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM or DMF.
-
Amine Neutralization: In a separate flask, dissolve the amino acid ester hydrochloride (1.0 eq) in the chosen solvent and add DIPEA (1.0 eq) to neutralize the salt.
-
Mixing: Add the neutralized amino acid ester solution to the this compound solution.
-
Cooling: Cool the reaction mixture to 0°C in an ice bath.
-
Coupling Agent Addition: Add the coupling agent (e.g., a solution of DCC in DCM) dropwise to the reaction mixture with constant stirring.
-
Reaction: Allow the reaction to stir at 0°C for 2 hours, then warm to room temperature and continue stirring overnight.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Work-up:
-
If DCC was used, filter off the dicyclohexylurea (DCU) byproduct.
-
Dilute the reaction mixture with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude dipeptide by flash column chromatography or recrystallization.
Fmoc Deprotection
This protocol describes the removal of the Fmoc group to expose the N-terminal amine for the next coupling step.
Materials:
-
Fmoc-protected peptide
-
Deprotection solution: 20% piperidine in DMF (v/v)
-
(Optional) Additive to suppress aspartimide formation: 0.1 M HOBt or formic acid in the piperidine solution
Procedure:
-
Dissolution: Dissolve the Fmoc-protected peptide in the deprotection solution.
-
Reaction: Stir the mixture at room temperature. The reaction is typically complete within 30 minutes to 2 hours.
-
Monitoring: Monitor the disappearance of the starting material by TLC or LC-MS.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the piperidine.
-
Co-evaporate with a solvent like toluene to ensure complete removal of residual piperidine.
-
The resulting free amine peptide can be precipitated by adding cold diethyl ether and collected by filtration, or used directly in the next coupling step after ensuring all piperidine is removed.
-
Side-Chain Deprotection (Saponification of Methyl Ester)
Removal of the methyl ester from the aspartic acid side chain is typically achieved by saponification. This step is usually performed at the end of the synthesis.
Materials:
-
Peptide with Asp(OMe) residue
-
Base (e.g., 1N NaOH or LiOH)
-
Solvent (e.g., a mixture of THF/water or methanol/water)
-
Acid for neutralization (e.g., 1N HCl)
Procedure:
-
Dissolution: Dissolve the peptide in a suitable solvent mixture (e.g., THF/water).
-
Saponification: Cool the solution to 0°C and add the base (e.g., 1N NaOH) dropwise.
-
Reaction: Stir the reaction at 0°C or room temperature, carefully monitoring the progress by LC-MS to avoid potential side reactions like racemization.
-
Neutralization: Once the reaction is complete, carefully neutralize the mixture by adding acid (e.g., 1N HCl) to a pH of ~7.
-
Work-up:
-
Remove the organic solvent under reduced pressure.
-
The aqueous solution containing the deprotected peptide can then be purified by reverse-phase HPLC.
-
Visualized Workflows and Mechanisms
Caption: Chemical structure of this compound.
References
- 1. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 3. Fmoc-N-Me-Asp(OMe)-OH | 2044710-58-7 | Benchchem [benchchem.com]
- 4. Aspartamide Formation 2024 by Iris Biotech GmbH - Issuu [issuu.com]
- 5. media.iris-biotech.de [media.iris-biotech.de]
- 6. pubs.acs.org [pubs.acs.org]
- 7. biotage.com [biotage.com]
- 8. benchchem.com [benchchem.com]
- 9. merckmillipore.com [merckmillipore.com]
Application Notes and Protocols for Monitoring Fmoc-Asp(OMe)-OH Coupling in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The successful incorporation of amino acids is critical for the synthesis of high-purity peptides. Monitoring the coupling efficiency of each amino acid, including the protected aspartic acid derivative Fmoc-Asp(OMe)-OH, is essential to prevent the formation of deletion sequences and other impurities. This document provides detailed application notes and protocols for the key analytical techniques used to monitor the coupling of this compound in solid-phase peptide synthesis (SPPS). A significant challenge associated with aspartic acid derivatives is the potential for aspartimide formation, a side reaction that can lead to impurities that are difficult to separate from the target peptide.[1][2][3] Therefore, careful monitoring is crucial.
Key Analytical Techniques
Several analytical techniques can be employed to monitor the completeness of the this compound coupling reaction. These methods can be broadly categorized as qualitative and quantitative.
-
Qualitative Colorimetric Assays: The Kaiser test is a widely used qualitative method to detect the presence of free primary amines on the resin.[4][5][6][7] A positive result (blue color) indicates incomplete coupling, while a negative result (yellow/colorless) suggests the coupling reaction is complete.[6] However, the Kaiser test is not reliable for secondary amines, such as the N-terminal of proline.[4]
-
Quantitative Chromatographic Analysis (HPLC): High-Performance Liquid Chromatography (HPLC) is a powerful quantitative technique used to assess the purity of the crude peptide after cleavage from the resin.[5][8][9] By analyzing the chromatogram, one can identify the main product peak and any impurity peaks, including those resulting from incomplete coupling or side reactions like aspartimide formation.
-
Mass Spectrometry (MS): Mass spectrometry is often used in conjunction with HPLC (LC-MS) to identify the molecular weights of the species present in the crude peptide mixture.[5][10] This allows for the confirmation of the desired product and the identification of deletion sequences or byproducts from side reactions.
Data Presentation
The following table summarizes the key characteristics of the primary analytical techniques for monitoring this compound coupling.
| Technique | Principle | Type | Information Provided | Advantages | Limitations |
| Kaiser Test | Ninhydrin reacts with primary amines to produce a blue-colored adduct.[4][5] | Qualitative | Presence or absence of free primary amines. | Rapid, simple, and cost-effective for on-resin monitoring. | Not reliable for secondary amines (e.g., proline).[4] Can give false positives with excessive heating.[4] |
| HPLC | Separation of components in a mixture based on their differential partitioning between a stationary and a mobile phase.[9] | Quantitative | Purity of the crude peptide, presence of deletion sequences and other impurities.[8][9] | High resolution and sensitivity, allows for quantification of impurities. | Requires cleavage of the peptide from the resin, more time-consuming than colorimetric tests. |
| Mass Spectrometry | Measurement of the mass-to-charge ratio of ionized molecules. | Quantitative | Molecular weight of the target peptide and any impurities.[5] | High specificity and sensitivity, provides definitive identification of products and byproducts. | Typically used in conjunction with HPLC, requires specialized equipment. |
Experimental Protocols
Protocol 1: Kaiser Test for Monitoring Coupling Completion
This protocol describes the procedure for performing the qualitative Kaiser test to detect free primary amines on the resin.[4][6][7]
Materials:
-
Resin-bound peptide sample (a few beads)
-
Kaiser Test Reagent A: 5% (w/v) ninhydrin in ethanol
-
Kaiser Test Reagent B: 80% (w/v) phenol in ethanol
-
Kaiser Test Reagent C: 2% (v/v) 0.001 M aqueous KCN in pyridine
-
Small test tube
-
Heating block or water bath (100-110°C)
Procedure:
-
Place a small sample of the resin beads (approximately 1-5 mg) into a small test tube.
-
Add 2-3 drops of Kaiser Test Reagent A to the test tube.
-
Add 2-3 drops of Kaiser Test Reagent B to the test tube.
-
Add 2-3 drops of Kaiser Test Reagent C to the test tube.
-
Heat the test tube at 100-110°C for 3-5 minutes.[11]
-
Observe the color of the beads and the solution.
Interpretation of Results:
-
Positive Result (Incomplete Coupling): The beads and/or the solution turn a deep blue color, indicating the presence of free primary amines.[4][6]
-
Negative Result (Complete Coupling): The beads and the solution remain yellow or colorless, indicating the absence or a negligible amount of free primary amines.[6]
Protocol 2: HPLC Analysis of Crude Peptide
This protocol outlines the general procedure for analyzing the purity of a crude peptide by reversed-phase HPLC (RP-HPLC) after cleavage from the solid support.[8][9]
Materials:
-
Crude peptide sample, cleaved from the resin and precipitated.
-
HPLC system with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[8]
-
0.22 µm syringe filter.
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a suitable solvent, typically Solvent A or a mixture of Solvent A and B.[8] Filter the sample through a 0.22 µm syringe filter before injection.[8]
-
HPLC System Setup:
-
Injection and Gradient Elution: Inject the prepared sample onto the column. A typical gradient for analyzing a crude peptide would be a linear gradient from 5% to 65% Solvent B over 30 minutes.[8] This gradient may need to be optimized based on the hydrophobicity of the peptide.
-
Data Analysis: Integrate the peak areas in the resulting chromatogram. The purity of the peptide is calculated as the percentage of the area of the main product peak relative to the total area of all peaks. Identify any significant impurity peaks for further characterization, such as those corresponding to deletion sequences or aspartimide-related byproducts.
Mandatory Visualizations
References
- 1. Fmoc-N-Me-Asp(OMe)-OH | 2044710-58-7 | Benchchem [benchchem.com]
- 2. Product Spotlight: Fmoc-Asp(OEpe)-OH | Merck [merckmillipore.com]
- 3. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. chempep.com [chempep.com]
- 6. rsc.org [rsc.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. benchchem.com [benchchem.com]
- 9. bachem.com [bachem.com]
- 10. chem.uci.edu [chem.uci.edu]
- 11. luxembourg-bio.com [luxembourg-bio.com]
- 12. researchgate.net [researchgate.net]
- 13. protocols.io [protocols.io]
Troubleshooting & Optimization
Preventing aspartimide formation with Fmoc-Asp(OMe)-OH
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing aspartimide formation during Fmoc-based solid-phase peptide synthesis (SPPS), with a specific focus on strategies involving Fmoc-Asp(OMe)-OH and other aspartic acid derivatives.
Frequently Asked Questions (FAQs)
Q1: What is aspartimide formation and why is it problematic?
Aspartimide formation is a significant side reaction in Fmoc SPPS that occurs when the backbone amide nitrogen attacks the side-chain ester of an aspartic acid (Asp) residue. This intramolecular cyclization is catalyzed by the basic conditions of Fmoc deprotection, typically with piperidine.[1][2] The resulting five-membered succinimide ring is unstable and can lead to several undesirable byproducts. These byproducts include α- and β-piperidides, as well as racemized D-aspartyl and β-aspartyl peptides upon hydrolysis.[1] Critically, some of these byproducts have the same mass as the target peptide and are often difficult to separate by HPLC, complicating purification and compromising the final product's purity and integrity.
Q2: Which peptide sequences are most susceptible to aspartimide formation?
The amino acid C-terminal to the aspartic acid residue significantly influences the rate of aspartimide formation.[3] Sequences where the following residue is small and unhindered are most prone to this side reaction. The Asp-Gly motif is notoriously problematic due to the lack of steric hindrance from the glycine residue.[3] Other sequences of concern include Asp-Asn, Asp-Ser, and Asp-Arg.[3][4]
Q3: How does the choice of Asp side-chain protecting group affect aspartimide formation?
The side-chain protecting group plays a crucial role in sterically shielding the carbonyl group from nucleophilic attack by the backbone amide. While the standard tert-butyl (OtBu) group offers some protection, it is often insufficient for susceptible sequences.[1][5] Increasing the steric bulk of the protecting group can significantly reduce the rate of aspartimide formation.[5][6] However, it's not just about bulk; flexibility of the protecting group is also a factor.[5]
Q4: Is this compound a good choice for preventing aspartimide formation?
The methyl ester (OMe) protecting group is relatively small and does not offer significant steric hindrance.[7] Consequently, this compound is susceptible to base-catalyzed aspartimide formation, similar to or even more so than Fmoc-Asp(OtBu)-OH.[7] For sequences prone to this side reaction, alternative protecting groups with greater steric bulk are recommended.
Troubleshooting Guides
Issue 1: Significant byproduct formation is observed in my Asp-containing peptide, even with standard Fmoc-Asp(OtBu)-OH.
-
Root Cause: The primary cause is likely the base-catalyzed formation of an aspartimide intermediate during the piperidine deprotection step, especially if your sequence contains susceptible motifs like Asp-Gly.[8]
-
Solutions:
-
Modify Deprotection Conditions:
-
Acidic Additives: The addition of a weak acid to the deprotection cocktail can buffer the basicity and significantly reduce aspartimide formation.[1][5][8] A common and effective strategy is to add 0.1 M hydroxybenzotriazole (HOBt) to the 20% piperidine in DMF solution.[5][8] Alternatively, 5% formic acid has been shown to reduce aspartimide formation by up to 90% in certain cases.[1][8]
-
Weaker Base: Consider replacing piperidine with a weaker base like piperazine, which can suppress aspartimide formation while still being effective for Fmoc removal.[5]
-
-
Employ Sterically Hindered Protecting Groups: For subsequent syntheses of the same or similar peptides, switch to an Asp derivative with a bulkier side-chain protecting group. Options include Fmoc-Asp(OMpe)-OH or the even more effective Fmoc-Asp(OBno)-OH.[6][8]
-
Issue 2: Aspartimide-related impurities persist even after modifying deprotection conditions.
-
Root Cause: For highly susceptible sequences, altering the deprotection cocktail alone may not be sufficient to completely eliminate the side reaction.[8] Peptide conformation, solvent polarity, and temperature can also play a role.[1]
-
Solutions:
-
Combine Strategies: The most effective approach often involves a combination of methods. Use a sterically hindered Asp protecting group (e.g., Fmoc-Asp(OBno)-OH) in conjunction with a modified deprotection solution (e.g., 20% piperidine with 0.1 M HOBt).[8]
-
Backbone Protection: This is one of the most effective methods to completely prevent aspartimide formation.[5] It involves using a dipeptide building block where the amide nitrogen of the residue following Asp is protected, typically with a 2,4-dimethoxybenzyl (Dmb) group, such as Fmoc-Asp(OtBu)-(Dmb)Gly-OH.[4][8] This protection physically blocks the nucleophilic attack required for cyclization.[5][8]
-
Data Summary
The following tables summarize quantitative data on the effectiveness of different strategies to prevent aspartimide formation.
Table 1: Comparison of Asp Side-Chain Protecting Groups in the Synthesis of VKDXYI
This table shows the composition of crude peptide products after treatment with 20% piperidine in DMF for 200 minutes, simulating 100 deprotection cycles.
| X in VKDXYI | Protecting Group | Target Peptide (%) | D-Asp (%) | Aspartimide (%) |
| G | OtBu | 22.8 | 11.2 | 1.3 |
| G | OMpe | 63.8 | 2.8 | 0.3 |
| G | OBno | 90.4 | 0.3 | 0.1 |
| N | OtBu | 74.5 | 4.6 | 0.2 |
| N | OMpe | 94.7 | 0.5 | 0.1 |
| N | OBno | 98.2 | 0.2 | 0.1 |
| R | OtBu | 89.2 | 1.7 | 0.1 |
| R | OMpe | 97.2 | 0.3 | 0.1 |
| R | OBno | 98.3 | 0.2 | 0.1 |
Table 2: Effectiveness of Additives in Fmoc Deprotection Solution
| Additive (in 20% Piperidine/DMF) | Aspartimide Formation Reduction | Reference(s) |
| 0.1 M HOBt | Significant | [5][8] |
| 0.1 M 2,4-dinitrophenol (DNP) | Significant | [1][8] |
| 1 M Oxyma Pure | Highly Effective | [1] |
| 5% Formic Acid | Up to 90% | [1][8] |
Experimental Protocols
Protocol 1: Comparative Synthesis of a Model Peptide (e.g., VKDGYI) to Evaluate Asp Protecting Groups
This protocol outlines the steps for synthesizing a model peptide known to be susceptible to aspartimide formation to compare the efficacy of different Asp side-chain protecting groups (e.g., OtBu vs. OBno).
-
Resin Preparation:
-
Start with a suitable resin (e.g., Rink Amide resin).
-
Swell the resin in dimethylformamide (DMF) for 30 minutes.
-
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain and repeat the treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5x), followed by dichloromethane (DCM, 2x), and DMF (3x).
-
-
Amino Acid Coupling:
-
Couple the amino acids sequentially according to the peptide sequence (I, Y, G).
-
For each coupling step, pre-activate the Fmoc-amino acid (3 eq.) with a coupling reagent like HBTU (2.9 eq.) and a base like DIPEA (6 eq.) in DMF for 2 minutes.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor coupling completion with a ninhydrin test.
-
-
Incorporation of the Test Aspartic Acid Derivative:
-
Divide the resin into separate reaction vessels for each protecting group to be tested (e.g., Fmoc-Asp(OtBu)-OH and Fmoc-Asp(OBno)-OH).
-
Couple the respective Asp derivative using the same procedure as in step 3.
-
-
Completion of Peptide Synthesis:
-
Continue coupling the remaining amino acids (K, V) onto each batch of resin.
-
-
Simulated Deprotection Cycles (Stress Test):
-
After synthesis, treat each resin sample with 20% piperidine in DMF for an extended period (e.g., 200 minutes) to simulate multiple deprotection cycles and induce aspartimide formation.
-
-
Cleavage and Deprotection:
-
Wash the resin thoroughly with DMF and DCM and dry under vacuum.
-
Cleave the peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours.
-
-
Analysis:
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and dry.
-
Analyze the crude product by RP-HPLC and mass spectrometry to quantify the target peptide, aspartimide-related byproducts, and D-Asp content.
-
Visualizations
Caption: Mechanism of base-catalyzed aspartimide formation and subsequent byproduct generation.
Caption: Decision workflow for selecting a strategy to prevent aspartimide formation.
References
- 1. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 4. benchchem.com [benchchem.com]
- 5. biotage.com [biotage.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Minimizing side reactions during Fmoc-Asp(OMe)-OH coupling
This guide provides researchers, scientists, and drug development professionals with comprehensive information to minimize side reactions during the coupling of Fmoc-Asp(OMe)-OH in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is the primary side reaction during the coupling of this compound and subsequent Fmoc deprotection?
The main side reaction is the formation of an aspartimide intermediate.[1][2] This occurs through an intramolecular cyclization where the backbone amide nitrogen attacks the side-chain methyl ester of the aspartic acid residue. This reaction is base-catalyzed and can be particularly problematic during the piperidine-mediated Fmoc deprotection step. The resulting five-membered succinimide ring is unstable and can be opened by nucleophiles (like piperidine or the amine of the next amino acid) to yield a mixture of the desired α-aspartyl peptide and the undesired β-aspartyl peptide, which are often difficult to separate. This process can also lead to racemization at the α-carbon of the aspartic acid residue.
Q2: Which peptide sequences are most susceptible to aspartimide formation?
The propensity for aspartimide formation is highly sequence-dependent. Sequences where the aspartic acid residue is followed by a small, sterically unhindered amino acid are particularly susceptible. The most problematic sequences include:
-
Asp-Gly: This is the most notorious sequence for aspartimide formation due to the lack of steric hindrance from the glycine residue.[3]
-
Asp-Asn
-
Asp-Ala [3]
-
Asp-Ser [3]
-
Asp-Arg
Q3: How does the methyl ester protecting group of this compound compare to the more common tert-butyl (OtBu) group in terms of side reactions?
The methyl ester (OMe) is less sterically bulky than the tert-butyl (OtBu) protecting group.[1] Consequently, the side-chain carbonyl of this compound is more susceptible to nucleophilic attack by the backbone amide nitrogen, potentially leading to a higher propensity for aspartimide formation compared to Fmoc-Asp(OtBu)-OH under the same conditions. While quantitative data specifically for this compound is limited in direct comparisons, the general principle is that increased steric hindrance around the side-chain ester reduces the rate of aspartimide formation.
Troubleshooting Guide
Issue: Significant byproduct formation is observed in peptides containing Asp(OMe).
Root Cause Analysis: The primary cause is likely the formation of an aspartimide intermediate, leading to the generation of β-peptides and racemized products.
Solutions:
-
Modification of Deprotection Conditions:
-
Use a Weaker Base: Replace the standard 20% piperidine in DMF with a milder basic solution, such as 50% morpholine in DMF, which has been shown to significantly reduce aspartimide formation.[4]
-
Acidic Additives: The addition of an acidic additive to the piperidine deprotection solution can buffer the basicity and reduce the rate of aspartimide formation. Common additives include 1-hydroxybenzotriazole (HOBt).[3][5]
-
-
Choice of Coupling Reagent and Additives:
-
Carbodiimides with Additives: The use of a carbodiimide like N,N'-diisopropylcarbodiimide (DIC) in combination with an additive such as HOBt or OxymaPure® is an effective strategy. These additives form active esters that are less prone to racemization and other side reactions.[1][2]
-
Uronium/Aminium and Phosphonium Salts: Reagents like HBTU, HATU, HCTU (uronium/aminium salts) and PyBOP, PyAOP (phosphonium salts) are highly efficient and can lead to lower levels of side reactions.[1][6] HATU and COMU are particularly noted for their ability to suppress racemization.[1][7] Phosphonium reagents have the added advantage of not causing guanidinylation of the N-terminus.[1][6]
-
-
Sterically Hindered Protecting Groups (Alternative Amino Acids):
-
For particularly problematic sequences, consider replacing this compound with an aspartic acid derivative bearing a bulkier side-chain protecting group. While this deviates from using the specific reagent in the query, it is a crucial strategy for mitigating this side reaction. Examples include Fmoc-Asp(OMpe)-OH and Fmoc-Asp(OBno)-OH.[8][9]
-
-
Backbone Protection:
-
In cases of severe aspartimide formation, especially in Asp-Gly sequences, the use of a backbone-protecting group on the glycine residue, such as 2,4-dimethoxybenzyl (Dmb), can prevent the cyclization reaction.[3] This is often accomplished by using a pre-formed dipeptide building block like Fmoc-Asp(OtBu)-Gly(Dmb)-OH.
-
Data Presentation
Table 1: Comparison of Aspartic Acid Side-Chain Protecting Groups on Aspartimide Formation
| Fmoc-Asp Derivative | Model Peptide Sequence | Treatment Conditions | % Aspartimide Formation (per cycle) | Reference |
| Fmoc-Asp(OtBu)-OH | VKDGYI | 20% Piperidine/DMF (200 min) | High | |
| Fmoc-Asp(OMpe)-OH | VKDGYI | 20% Piperidine/DMF (200 min) | Reduced | |
| Fmoc-Asp(OBno)-OH | VKDGYI | 20% Piperidine/DMF (200 min) | ~0.1% |
Note: This data is for the highly susceptible VKDGYI model peptide and illustrates the trend of reduced aspartimide formation with increasing steric bulk of the protecting group. While specific data for this compound is not available in this direct comparison, it is expected to show a higher percentage of aspartimide formation than Fmoc-Asp(OtBu)-OH.
Table 2: Effect of Deprotection Conditions on Aspartimide Formation
| Deprotection Cocktail | Model Sequence | Effect on Aspartimide Formation | Reference |
| 20% Piperidine in DMF | Asp-Gly | High level of formation | [9] |
| 20% Piperidine, 0.1 M HOBt in DMF | Asp-Gly | Significantly reduced | [9] |
| 50% Morpholine in DMF | Toxin II model peptide | Minimal formation (1.2% at RT) | [4] |
Experimental Protocols
Protocol 1: Coupling of this compound using DIC/HOBt
-
Resin Preparation: Swell the peptide-resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat with a fresh solution for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 x 1 min), followed by DCM (2 x 1 min), and finally DMF (3 x 1 min).
-
Amino Acid Activation: In a separate vessel, dissolve this compound (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in DMF. Allow the mixture to pre-activate for 5-10 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin.
-
Reaction: Agitate the reaction vessel for 1-2 hours at room temperature.
-
Washing: Drain the coupling solution and wash the resin with DMF (3 x 1 min), DCM (2 x 1 min), and DMF (3 x 1 min).
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction.
Protocol 2: Coupling of this compound using HBTU
-
Resin Preparation and Deprotection: Follow steps 1-3 from Protocol 1.
-
Amino Acid Activation: In a separate vessel, dissolve this compound (3 eq.) and HBTU (2.9 eq.) in DMF. Add DIPEA (6 eq.) and allow the mixture to pre-activate for 2 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin.
-
Reaction: Agitate the reaction vessel for 1-2 hours at room temperature.
-
Washing and Monitoring: Follow steps 7-8 from Protocol 1.
Visualizations
Caption: Mechanism of aspartimide formation and subsequent side reactions.
Caption: Troubleshooting workflow for minimizing Asp(OMe) side reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biotage.com [biotage.com]
- 6. bachem.com [bachem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. New t-butyl based aspartate protecting groups preventing aspartimide formation in Fmoc SPPS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Low Yield in Peptide Synthesis with Fmoc-Asp(OMe)-OH
This technical support guide is designed for researchers, scientists, and drug development professionals encountering low yields during solid-phase peptide synthesis (SPPS) utilizing Fmoc-Asp(OMe)-OH. This resource provides in-depth troubleshooting strategies, frequently asked questions, and detailed protocols to address and mitigate common side reactions, primarily aspartimide formation, which is a significant cause of reduced peptide purity and yield.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of low yield when using this compound in peptide synthesis?
A1: The most significant side reaction leading to low yield when using this compound is the formation of an aspartimide intermediate.[1][2] This intramolecular cyclization is catalyzed by the basic conditions used for Fmoc deprotection (e.g., piperidine) and can also be influenced by the coupling conditions.[3] The resulting aspartimide can then be opened by a nucleophile to produce a mixture of the desired α-aspartyl peptide and the undesired β-aspartyl peptide, which are often difficult to separate chromatographically, thus reducing the isolated yield of the target peptide.[3]
Q2: Which peptide sequences are particularly prone to aspartimide formation?
A2: Aspartimide formation is highly sequence-dependent.[2] Sequences where the aspartic acid residue is followed by a small, unhindered amino acid are most susceptible. The most problematic motifs include Asp-Gly, Asp-Asn, Asp-Ser, and Asp-Arg.[2][4] The flexibility of glycine, in particular, allows for efficient nucleophilic attack by the backbone amide nitrogen on the side-chain ester.[5]
Q3: How does the methyl ester protecting group (-OMe) on this compound contribute to this issue?
A3: The methyl ester is a relatively small protecting group and offers minimal steric hindrance to the intramolecular cyclization reaction that leads to aspartimide formation.[6] While effective for some applications, its small size makes it more susceptible to base-catalyzed side reactions compared to bulkier protecting groups.[2][3]
Q4: Can the choice of coupling reagent impact the yield when using this compound?
A4: Yes, the choice of coupling reagent can influence the efficiency of the reaction and the extent of side reactions.[3] Highly efficient reagents like HBTU, HATU, and HCTU can provide rapid coupling, which may be beneficial.[7] However, the basic conditions created by the activating agent (e.g., DIPEA) can also promote aspartimide formation.[3] For problematic sequences, careful selection and optimization of the coupling reagent and conditions are crucial.[8]
Q5: Are there alternative Fmoc-Asp derivatives that are less prone to aspartimide formation?
A5: Yes, several alternative Fmoc-Asp derivatives with bulkier side-chain protecting groups have been developed to minimize aspartimide formation.[2][9] These include Fmoc-Asp(OtBu)-OH, Fmoc-Asp(OMpe)-OH, and Fmoc-Asp(OBno)-OH. The increased steric bulk of these groups physically hinders the formation of the succinimide ring.[9] Additionally, backbone-protected dipeptides like Fmoc-Asp(OtBu)-(Dmb)Gly-OH are highly effective at completely suppressing this side reaction for the particularly troublesome Asp-Gly sequence.[1][10]
Troubleshooting Guide
Problem: Low purity and yield of the final peptide, with mass spectrometry data indicating the presence of isomers.
Possible Cause: Aspartimide formation during synthesis.
Solutions:
-
Modification of Fmoc Deprotection Conditions:
-
Reduced Piperidine Concentration/Time: While 20% piperidine in DMF is standard, for sensitive sequences, reducing the concentration or the deprotection time per cycle can help minimize base exposure. However, this must be balanced with ensuring complete Fmoc removal.
-
Use of a Weaker Base: Consider replacing piperidine with a weaker base like piperazine, which has been shown to be effective at Fmoc removal while suppressing aspartimide formation.[9]
-
Addition of an Acidic Additive: The addition of 0.1 M HOBt to the piperidine deprotection solution can significantly reduce aspartimide formation.[9] Alternatively, formic acid can also be used as an additive.[2]
-
-
Employment of Sterically Hindered Asp Side-Chain Protecting Groups:
-
For sequences known to be problematic, it is highly recommended to substitute this compound with a derivative containing a bulkier protecting group. The choice of protecting group can have a substantial impact on the final purity of the peptide.
-
| Asp Protecting Group | % Target Peptide Remaining | % Aspartimide Formed | % D-Asp Formed |
| Fmoc-Asp(OtBu)-OH | 5.0 | 90.0 | 18.0 |
| Fmoc-Asp(OMpe)-OH | 36.0 | 59.0 | 10.0 |
| Fmoc-Asp(OBno)-OH | 90.0 | 5.0 | 1.0 |
| (Data is based on a study of the model peptide VKDGYI treated with 20% piperidine in DMF for an extended period to simulate multiple deprotection cycles)[11] |
-
Backbone Protection:
-
For Asp-Xaa sequences that are highly prone to aspartimide formation, the most effective strategy is to use a pre-formed dipeptide with backbone protection.[10] The most common is the 2,4-dimethoxybenzyl (Dmb) group on the amide nitrogen of the following residue, for example, Fmoc-Asp(OtBu)-(Dmb)Gly-OH.[1] This physically prevents the nucleophilic attack required for cyclization.[10]
-
Problem: Incomplete coupling of this compound.
Possible Cause: Steric hindrance or aggregation of the growing peptide chain.
Solutions:
-
Optimize Coupling Time and Temperature: Increasing the coupling time or performing the reaction at a slightly elevated temperature (if using a microwave synthesizer) can improve efficiency.[8]
-
Change Coupling Reagent: If a standard carbodiimide-based coupling is failing, switch to a more potent uronium/aminium or phosphonium-based reagent like HATU or PyBOP.[7]
-
Solvent Choice: For hydrophobic sequences prone to aggregation, consider switching from DMF to NMP, which has better solvating properties for both the amino acids and the growing peptide chain.[12]
Experimental Protocols
Protocol 1: Modified Fmoc Deprotection with HOBt Additive
This protocol describes a modified Fmoc deprotection step to reduce the incidence of aspartimide formation.
-
Reagent Preparation: Prepare a 20% (v/v) solution of piperidine in high-purity DMF. To this solution, add 1-hydroxybenzotriazole (HOBt) to a final concentration of 0.1 M. Ensure the HOBt is fully dissolved.
-
Resin Preparation: After the coupling of the previous amino acid, wash the peptide-resin thoroughly with DMF (3-5 times).
-
Fmoc Deprotection: Add the 20% piperidine/0.1 M HOBt solution to the peptide-resin.
-
Incubation: Allow the reaction to proceed for the standard deprotection time (e.g., 10-20 minutes), ensuring gentle agitation.
-
Washing: After deprotection, thoroughly wash the resin with DMF (3-5 times) to remove all traces of piperidine and HOBt before proceeding to the next coupling step.
Protocol 2: Cleavage of Peptides Containing Aspartic Acid
This protocol outlines a standard procedure for cleaving a peptide from the resin while minimizing side reactions. The choice of cleavage cocktail is critical and depends on the other amino acids present in the sequence.[13]
-
Resin Preparation: After completion of the synthesis and final Fmoc deprotection, wash the peptide-resin with dichloromethane (DCM) and dry it under vacuum.
-
Cleavage Cocktail Preparation (Reagent K for peptides with sensitive residues): Freshly prepare a cleavage cocktail consisting of:
-
Trifluoroacetic acid (TFA): 82.5%
-
Phenol: 5%
-
Water: 5%
-
Thioanisole: 5%
-
1,2-Ethanedithiol (EDT): 2.5%
-
-
Cleavage Reaction: Add the cleavage cocktail to the dry peptide-resin (approximately 10 mL per gram of resin).
-
Incubation: Gently agitate the mixture at room temperature for 1.5 to 2 hours.[13]
-
Peptide Filtration: Filter the cleavage mixture to separate the resin. Wash the resin 2-3 times with a small volume of fresh TFA.
-
Peptide Precipitation: Combine the filtrates and add this solution dropwise to a 10-fold volume of cold diethyl ether or MTBE. A white precipitate of the crude peptide should form.
-
Peptide Isolation: Place the precipitation mixture at -20°C for at least 30 minutes to maximize precipitation. Isolate the peptide by centrifugation, decant the ether, and wash the peptide pellet with cold ether two more times.
-
Drying: Dry the crude peptide pellet under vacuum.
Visualizations
Caption: Troubleshooting workflow for low yield in peptide synthesis.
References
- 1. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. media.iris-biotech.de [media.iris-biotech.de]
- 3. benchchem.com [benchchem.com]
- 4. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. bachem.com [bachem.com]
- 8. researchgate.net [researchgate.net]
- 9. biotage.com [biotage.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. biotage.com [biotage.com]
- 13. benchchem.com [benchchem.com]
Identification of impurities from Fmoc-Asp(OMe)-OH reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate impurities arising from reactions involving Fmoc-Asp(OMe)-OH in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities observed in peptide synthesis when using this compound?
The most significant and common impurity is the formation of aspartimide.[1][2] This occurs due to the repeated exposure of the aspartic acid residue to the basic conditions of the Fmoc deprotection step (e.g., piperidine). Aspartimide formation can subsequently lead to a variety of related by-products, including:
-
β-aspartyl peptides: Formed by the ring-opening of the aspartimide by water. These are often difficult to separate from the desired α-aspartyl peptide.[2]
-
Epimerized α-aspartyl peptides: Racemization can occur at the α-carbon of the aspartic acid residue, leading to diastereomeric impurities that can be challenging to resolve chromatographically.[1]
-
α- and β-piperidides: These are formed when the aspartimide ring is opened by piperidine from the deprotection solution. While often separable by HPLC, they reduce the overall yield of the target peptide.[1][2]
-
Truncated or extended sequences: These are general impurities in SPPS and not specific to this compound, but can still be present.[3]
-
Diastereomers: Isomeric impurities can arise from the misincorporation of a specific stereoisomer.[3]
Q2: How can I detect these impurities in my crude peptide?
A combination of analytical techniques is typically employed for robust impurity detection:
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the primary method for assessing peptide purity.[4][5] A high-resolution column and optimized gradient are crucial for separating the target peptide from its impurities. UV detection is commonly used, typically between 210-230 nm.[4]
-
Mass Spectrometry (MS): When coupled with HPLC (LC-MS), mass spectrometry is a powerful tool for identifying impurities by their mass-to-charge ratio.[3][6] It can help identify deletions, additions, and modifications like piperidide adducts. However, aspartimide-related impurities like β-aspartyl peptides and epimers will have the same mass as the target peptide and require chromatographic separation for detection.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to determine the three-dimensional structure of peptides and can distinguish between isomeric forms, making it a valuable tool for identifying β-aspartyl peptides and other stereoisomers.[7]
Q3: What factors influence the extent of aspartimide formation?
Several factors can increase the likelihood and extent of aspartimide formation:
-
Peptide Sequence: Sequences containing Asp-Gly or Asp-Ser motifs are particularly prone to this side reaction.[8]
-
Base Exposure Time: Prolonged or repeated exposure to piperidine during Fmoc deprotection increases the risk of aspartimide formation.
-
Steric Hindrance: The standard tert-butyl (OtBu) protecting group on the aspartic acid side chain may not provide sufficient steric hindrance to prevent the cyclization reaction. While not directly related to this compound, this highlights the importance of the side-chain protecting group.
Troubleshooting Guides
Issue 1: Multiple peaks with the same mass as the target peptide are observed in the LC-MS.
This is a strong indication of the presence of aspartimide-related impurities, such as β-aspartyl peptides or epimerized α-aspartyl peptides.
Troubleshooting Steps:
-
Optimize HPLC Conditions:
-
Method: Employ a shallower gradient and a longer run time to improve the resolution of isomeric peaks.
-
Mobile Phase: While trifluoroacetic acid (TFA) is common, it can suppress MS signals.[6] Formic acid (FA) is a better alternative for LC-MS compatibility, though it may require optimization of the stationary phase to achieve good peak shape.[6]
-
-
Modify Fmoc Deprotection Conditions:
-
Reduced Piperidine Concentration/Time: Use a lower concentration of piperidine or shorten the deprotection time. For example, a 1-minute treatment followed by a 3-minute treatment instead of longer incubations.[8]
-
Additive to Deprotection Cocktail: The addition of 0.1 M HOBt or a small amount of formic acid to the piperidine solution has been shown to suppress aspartimide formation.[9][10]
-
-
Utilize Bulky Side-Chain Protecting Groups: For future syntheses, consider using Fmoc-Asp derivatives with bulkier side-chain protecting groups like OMpe or OBno, which are designed to minimize aspartimide formation.[11][12][13]
Issue 2: A significant peak with a mass increase of +85 Da is detected.
This corresponds to the addition of a piperidide group, indicating aspartimide formation followed by ring-opening by piperidine.
Troubleshooting Steps:
-
Confirm Identity: Use tandem MS (MS/MS) to fragment the ion and confirm the presence of the piperidide adduct.
-
Implement Mitigation Strategies: Follow the recommendations in Issue 1 to reduce the initial aspartimide formation, which is the precursor to this impurity.
Quantitative Data on Impurity Formation
The following table summarizes the impact of different Fmoc-Asp side-chain protecting groups on the formation of aspartimide-related by-products in a model peptide sequence.
| Fmoc-Asp Derivative | Target Peptide (%) | Aspartimide-Related Impurities (%) | Reference |
| Fmoc-Asp(OtBu)-OH | ~50% | ~50% | [14] |
| Fmoc-Asp(OMpe)-OH | Significantly Reduced Impurities | Significantly Reduced Impurities | [13][15] |
| Fmoc-Asp(OBno)-OH | >75% | Negligible | [14] |
Note: Percentages are approximate and can vary depending on the specific peptide sequence and synthesis conditions.
Experimental Protocols
Standard Fmoc-SPPS Cycle
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide) in dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF. A common protocol is a 5-minute treatment followed by a 15-minute treatment.[16] To minimize aspartimide formation, consider shorter treatment times.
-
Washing: Thoroughly wash the resin with DMF (5 times) and dichloromethane (DCM) (3 times).[16]
-
Amino Acid Coupling:
-
Pre-activate the Fmoc-protected amino acid (3 equivalents) with a coupling reagent like HBTU (3 equivalents) and a base such as DIPEA (6 equivalents) in DMF for 5 minutes.[16]
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor the coupling reaction completion using a qualitative test like the Kaiser test.
-
-
Washing: Wash the resin with DMF (5 times) and DCM (3 times).[16]
-
Repeat: Repeat steps 2-5 for each amino acid in the peptide sequence.
-
Final Cleavage: After the final Fmoc deprotection, wash and dry the resin. Cleave the peptide from the resin using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours.[16]
Visualizations
References
- 1. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. biopharmaspec.com [biopharmaspec.com]
- 4. almacgroup.com [almacgroup.com]
- 5. Principle of Peptide Purity Analysis Using HPLC | MtoZ Biolabs [mtoz-biolabs.com]
- 6. agilent.com [agilent.com]
- 7. oxfordglobal.com [oxfordglobal.com]
- 8. researchgate.net [researchgate.net]
- 9. peptide.com [peptide.com]
- 10. biotage.com [biotage.com]
- 11. advancedchemtech.com [advancedchemtech.com]
- 12. Fmoc-Asp(OMpe)-OH [cem.com]
- 13. The aspartimide problem in Fmoc-based SPPS. Part III - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Aspartic Acid Coupling in Fmoc SPPS
Welcome to the technical support center for solid-phase peptide synthesis (SPPS). This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the incorporation of Fmoc-Asp(OMe)-OH and other aspartic acid derivatives, with a primary focus on mitigating common side reactions and ensuring high peptide purity.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when using this compound in Fmoc-based SPPS?
The most significant challenge is the formation of aspartimide, a side reaction that occurs during the base-catalyzed Fmoc deprotection step.[1][2][3][4] The methoxy (OMe) protecting group, like the more common tert-butyl (OtBu) group, is susceptible to this intramolecular cyclization, which is initiated by the piperidine used for Fmoc removal.[3][5] This side reaction is highly dependent on the peptide sequence, with Asp-Gly, Asp-Asn, and Asp-Ser motifs being particularly problematic.[3][6][7] Aspartimide formation can lead to a mixture of byproducts, including α- and β-aspartyl peptides and piperidides, which are often difficult to separate from the target peptide.[3]
Q2: How can I detect and monitor for incomplete coupling or side reactions involving this compound?
Monitoring the progress of your synthesis is crucial. Here are two common methods:
-
Kaiser Test (Ninhydrin Test): This qualitative test detects the presence of free primary amines on the resin.
-
A positive result (intense blue/purple) after a coupling step indicates that the coupling is incomplete.
-
A negative result (yellow/colorless) suggests that the coupling was successful.[8]
-
-
UV Monitoring of Fmoc Deprotection: The Fmoc group's cleavage product, dibenzofulvene-piperidine adduct, has a strong UV absorbance. By monitoring the UV absorbance of the deprotection solution, you can quantify the amount of Fmoc group removed in each cycle. A consistent release of the Fmoc group suggests a successful synthesis, while a sudden drop might indicate a problem like incomplete coupling in the previous step.
For a more detailed analysis after cleavage from the resin, HPLC and mass spectrometry are essential to identify the target peptide and any byproducts, including those resulting from aspartimide formation.
Q3: What are the key strategies to minimize aspartimide formation?
Several strategies can be employed to suppress this side reaction:
-
Choice of Side-Chain Protecting Group: Using a more sterically hindered protecting group on the aspartic acid side chain can physically block the formation of the succinimide ring.[9]
-
Modified Deprotection Conditions: Altering the base or adding an acidic additive to the deprotection solution can reduce the rate of aspartimide formation.[6]
-
Backbone Protection: Protecting the amide nitrogen of the amino acid following the aspartic acid residue can completely prevent the cyclization reaction.[1][9]
-
Use of Pseudoproline Dipeptides: Incorporating pseudoproline dipeptides can alter the peptide's secondary structure, which has been shown to effectively reduce or eliminate aspartimide formation.[4][7][10]
Troubleshooting Guide
Problem: Low yield or purity in a peptide containing an Asp residue.
This is a common issue, often linked to aspartimide formation. The following workflow can help you troubleshoot the problem.
Caption: Troubleshooting workflow for low-purity peptide synthesis involving aspartic acid.
Data Presentation
The choice of the aspartic acid side-chain protecting group is a critical factor in preventing aspartimide formation. While standard coupling times for most Fmoc-amino acids are typically 1-2 hours, optimizing for Asp-containing peptides focuses more on mitigating side reactions during deprotection.[5]
Table 1: Comparison of Asp Side-Chain Protecting Groups for Aspartimide Suppression
| Protecting Group | Structure | Relative Steric Hindrance | Effectiveness in Suppressing Aspartimide Formation |
| OMe | -OCH₃ | Low | Susceptible to aspartimide formation, similar to OtBu.[5] |
| OtBu | -OC(CH₃)₃ | Standard | Prone to aspartimide formation, especially in Asp-Gly sequences.[1][6] |
| OMpe | -OC(CH₃)(C₂H₅)₂ | High | Offers improved protection over OtBu.[9][10] |
| OBno | -OCH(C₁₀H₇)₂ | Very High | Provides excellent suppression of aspartimide formation.[10] |
Table 2: Modified Fmoc Deprotection Conditions to Reduce Aspartimide Formation
| Deprotection Reagent | Rationale | Potential Drawbacks |
| 20% Piperidine + 0.1M HOBt in DMF | HOBt acts as a proton source, reducing the basicity of the solution and thereby suppressing the cyclization reaction.[6][10] | May slightly slow down the deprotection reaction. |
| 5% Piperazine in DMF | Piperazine is a weaker base than piperidine, which can reduce the rate of aspartimide formation.[6] | May not be efficient for all sequences, potentially leading to incomplete deprotection. |
| DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | A very strong, non-nucleophilic base that can speed up deprotection. | Can increase the risk of aspartimide formation if not used carefully, often used in small amounts (1-2%) as an additive for difficult deprotections.[8] |
Experimental Protocols
Protocol 1: Standard Coupling of this compound
This protocol outlines the manual steps for coupling an Fmoc-amino acid to a resin-bound peptide.
-
Resin Preparation: Swell the resin (e.g., Rink Amide, Wang) in dimethylformamide (DMF) for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 3 minutes, drain, and then treat with a fresh solution for 7-10 minutes to ensure complete removal of the Fmoc group.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Amino Acid Activation: In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) and a suitable coupling agent (e.g., HBTU, HATU; 3-5 equivalents) in DMF. Add a base such as N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents) and allow the mixture to pre-activate for 1-2 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the washed, deprotected resin. Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring: Perform a Kaiser test to check for completion. If the test is positive (blue beads), extend the coupling time or perform a second coupling.
-
Washing: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF (3-5 times) to prepare for the next deprotection step.
Caption: Experimental workflow for a standard Fmoc-amino acid coupling cycle.
Protocol 2: Fmoc Deprotection with HOBt Additive to Suppress Aspartimide Formation
This modified protocol is recommended for sequences prone to aspartimide formation.
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.
-
Reagent Preparation: Prepare a deprotection solution of 20% (v/v) piperidine with 0.1 M Hydroxybenzotriazole (HOBt) in DMF.
-
Deprotection: Drain the DMF from the swollen resin and add the deprotection solution.
-
Reaction: Gently agitate the resin for two intervals of 10 minutes each, draining and adding fresh solution for the second interval.
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (at least 5 times) to remove all reagents before proceeding to the next coupling step.[10]
References
- 1. researchgate.net [researchgate.net]
- 2. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 8. benchchem.com [benchchem.com]
- 9. biotage.com [biotage.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Fmoc-Asp(OMe)-OH Stability in SPPS
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Fmoc-Asp(OMe)-OH and related derivatives during solid-phase peptide synthesis (SPPS), with a particular focus on the impact of basic conditions.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability issue with Asp-containing peptides during Fmoc-SPPS?
A1: The main stability concern is the base-catalyzed formation of an aspartimide intermediate.[1] This occurs when the backbone amide nitrogen of the amino acid following the aspartic acid (Asp) residue attacks the side-chain carboxyl group of the Asp.[1] The reaction is particularly promoted by the basic conditions used for Fmoc group removal, most commonly 20% piperidine in DMF.[1][2] This cyclization leads to a five-membered succinimide ring, known as an aspartimide.[1]
Q2: Why is aspartimide formation problematic?
A2: Aspartimide formation is a significant side reaction in SPPS for several reasons:
-
Formation of Multiple Byproducts: The aspartimide ring can be opened by a nucleophile, such as piperidine or water. This can result in the formation of not only the desired α-aspartyl peptide but also the β-aspartyl peptide, where the peptide bond is formed with the side-chain carboxyl group.[3] Additionally, piperidide adducts can be formed.[3]
-
Racemization: The α-carbon of the aspartimide is prone to epimerization under basic conditions, leading to the formation of D-Asp containing peptides, which can be difficult to separate from the desired L-Asp peptide.[3][4]
-
Purification Challenges: Many of the byproducts, particularly the β-aspartyl and epimerized peptides, have very similar retention times to the target peptide in reverse-phase HPLC, making purification extremely challenging or even impossible.[3][4]
-
Reduced Yield: The formation of these side products significantly lowers the yield of the desired peptide.[3]
Q3: Which peptide sequences are most susceptible to aspartimide formation?
A3: Aspartimide formation is highly sequence-dependent.[3] Sequences where the Asp residue is followed by a small, unhindered amino acid are particularly problematic. The most susceptible sequences include:
Troubleshooting Guide
Issue: Significant byproduct formation is observed in my Asp-containing peptide, especially when using this compound or Fmoc-Asp(OtBu)-OH.
This is a common issue and is most likely due to aspartimide formation. Below are several strategies to mitigate this side reaction.
Strategy 1: Modification of Fmoc Deprotection Conditions
A primary approach to reducing aspartimide formation is to alter the conditions for Fmoc group removal.
1.1 Use of a Weaker Base:
-
Rationale: Piperidine is a relatively strong base (pKa ≈ 11.2) that promotes aspartimide formation.[3] Using a weaker base can significantly reduce the rate of this side reaction.
-
Recommendation: Replace 20% piperidine with 5% piperazine in DMF.[6] Morpholine is another weaker base that can be used.[3]
-
Caution: Weaker bases may require longer deprotection times or may not be efficient for all peptide sequences, potentially leading to incomplete Fmoc removal.[3]
1.2 Addition of an Acidic Additive:
-
Rationale: Adding a mild acid to the piperidine solution can buffer the basicity and reduce the propensity for aspartimide formation.[1]
-
Recommendations:
Strategy 2: Use of Sterically Hindered Asp Side-Chain Protecting Groups
-
Rationale: Increasing the steric bulk of the protecting group on the β-carboxyl of the Asp side chain can physically hinder the intramolecular cyclization required for aspartimide formation.[6][7] The standard methyl ester (-OMe) or tert-butyl ester (-OtBu) may not provide sufficient steric hindrance.[1]
-
Recommended Alternatives: A variety of bulkier protecting groups are commercially available and have been shown to significantly reduce aspartimide formation.
| Fmoc-Asp Derivative | Protecting Group Structure | Effectiveness in Reducing Aspartimide Formation |
| Fmoc-Asp(OtBu)-OH | -C(CH₃)₃ | Baseline, often high formation[8] |
| Fmoc-Asp(OMpe)-OH | -C(CH₃)₂(CH₂CH₂CH₃) | Significantly Reduced[4][7] |
| Fmoc-Asp(OEpe)-OH | -C(CH₂CH₃)₂ (CH₂CH₃) | Extremely Low[7] |
| Fmoc-Asp(OPhp)-OH | -C(CH₂CH₂CH₃)₂(CH₂CH₂CH₃) | Extremely Low[7] |
| Fmoc-Asp(OBno)-OH | Complex bicyclic ether | Highly effective, almost complete suppression[4][8] |
Quantitative Comparison of Asp Side-Chain Protecting Groups
The following data is from a comparative study on the model peptide VKDGYI after treatment with 20% piperidine in DMF for an extended period to simulate multiple deprotection cycles.[8]
| Fmoc-Asp Derivative | % Target Peptide Remaining | % Aspartimide Formed | % D-Asp Formed |
| Fmoc-Asp(OtBu)-OH | 5.0 | 90.0 | 18.0 |
| Fmoc-Asp(OMpe)-OH | 36.0 | 59.0 | 10.0 |
| Fmoc-Asp(OBno)-OH | 90.0 | 5.0 | 1.0 |
Strategy 3: Backbone Protection
-
Rationale: This strategy protects the backbone amide nitrogen of the amino acid C-terminal to the Asp residue, thereby preventing it from acting as a nucleophile in the cyclization reaction.[7]
-
Recommendation: The most common backbone protecting group is 2,4-dimethoxybenzyl (Dmb).[7] This is typically introduced using a pre-formed dipeptide building block, such as Fmoc-Asp(OtBu)-(Dmb)Gly-OH .[7][8] This approach has been shown to completely suppress aspartimide formation.[8]
Strategy 4: Use of Non-Ester-Based Side-Chain Protecting Groups
-
Rationale: These novel protecting groups replace the ester linkage on the Asp side chain with a more stable bond, which prevents the cyclization reaction.[2]
-
Recommendation: The cyanosulfurylide (CSY) protecting group forms a stable C-C bond with the Asp side chain and has been shown to completely suppress aspartimide formation.[3] The cleavage of this protecting group is performed using N-chlorosuccinimide.[2]
Experimental Protocols
Protocol 1: Modified Fmoc Deprotection with HOBt
-
Prepare the deprotection solution: Prepare a 20% (v/v) solution of piperidine in DMF. To this solution, add HOBt to a final concentration of 0.1 M.
-
Fmoc Deprotection: Treat the resin-bound peptide with the prepared deprotection solution for 10-20 minutes.
-
Washing: Thoroughly wash the resin with DMF to remove the deprotection solution and byproducts.
Protocol 2: Incorporation of Sterically Hindered Fmoc-Asp Derivatives (e.g., Fmoc-Asp(OBno)-OH)
-
Amino Acid Activation: In a separate vessel, dissolve Fmoc-Asp(OBno)-OH (1.0 eq) and a coupling reagent (e.g., HBTU, 0.95 eq) in DMF. Add a base (e.g., DIPEA, 2.0 eq) and allow the mixture to pre-activate for 5 minutes.[1]
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin.
-
Reaction: Agitate the reaction vessel for 1-2 hours at room temperature.[1]
-
Washing: Drain the coupling solution and wash the resin with DMF, followed by DCM, and then DMF.[1]
-
Subsequent Steps: Proceed with the standard SPPS protocol for the following amino acid additions, using your standard Fmoc deprotection conditions (e.g., 20% piperidine in DMF).
Visualizations
Caption: Base-catalyzed aspartimide formation pathway during Fmoc-SPPS.
Caption: Troubleshooting workflow for minimizing aspartimide formation.
References
- 1. benchchem.com [benchchem.com]
- 2. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. media.iris-biotech.de [media.iris-biotech.de]
- 4. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [merckmillipore.com]
- 5. peptide.com [peptide.com]
- 6. biotage.com [biotage.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Purification of Peptides Containing Asp(OMe) Residues
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice, frequently asked questions, and detailed protocols for the purification of synthetic peptides containing β-methyl ester protected aspartic acid (Asp(OMe)) residues.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when purifying peptides containing Asp(OMe) residues?
A1: The main challenge originates not from the purification itself, but from side reactions during solid-phase peptide synthesis (SPPS), particularly when using Fmoc chemistry. The most significant side reaction is aspartimide formation.[1] This occurs when the peptide backbone nitrogen attacks the side-chain carbonyl of the aspartic acid, creating a cyclic imide intermediate. This intermediate can then reopen to yield a mixture of the desired α-aspartyl peptide and the isomeric β-aspartyl peptide, along with racemized versions of both.[1][2] These byproducts are often difficult or impossible to separate from the target peptide by standard RP-HPLC because they have identical masses and very similar chromatographic properties.[1]
Q2: Is the Asp(OMe) protecting group stable during purification?
A2: Yes, the β-methyl ester (OMe) protecting group is generally stable under the standard acidic conditions used for reversed-phase high-performance liquid chromatography (RP-HPLC).[3] Mobile phases containing 0.1% trifluoroacetic acid (TFA) will not cleave the methyl ester. However, the group is labile to basic conditions, which can be used for its removal post-purification via saponification.[4]
Q3: Why does my crude peptide chromatogram show multiple peaks with the same mass?
A3: This is a classic indicator of aspartimide formation during synthesis. The resulting α- and β-aspartyl isomers, as well as their D-isomers (epimers), all have the same molecular weight but slightly different structures, leading to multiple, often poorly resolved, peaks in the chromatogram.[1] Confirming the identity of these peaks typically requires advanced analysis, such as peptide mapping or sequencing.
Q4: What are the recommended starting conditions for RP-HPLC purification of an Asp(OMe) peptide?
A4: A good starting point for most peptides, including those with Asp(OMe), is a C18 reversed-phase column.[5][6] The mobile phases should consist of:
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.[6]
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.[6] A shallow linear gradient, such as 5% to 65% of Mobile Phase B over 30-60 minutes, is recommended for initial analytical method development.[5] The detection wavelength should be set to 210-230 nm for monitoring the peptide backbone.[7]
Q5: How can the Asp(OMe) group be removed after purification if the free carboxylic acid is needed?
A5: The methyl ester can be cleaved by saponification using basic conditions. However, this must be done with extreme care, as exposing the peptide to a strong base can induce other side reactions, including racemization or degradation. A previous study demonstrated that aspartimide-containing peptides could be converted to a mixture of α- and β-aspartyl peptide methyl esters using methanol and a mild base like diisopropylethylamine (DIPEA).[4] Mild deprotection of methyl esters has also been achieved using reagents like lithium iodide (LiI).[3] Any deprotection strategy should be carefully optimized and the product thoroughly analyzed.
Troubleshooting Guide
This section addresses specific issues you may encounter during the RP-HPLC purification of Asp(OMe)-containing peptides.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Multiple peaks of the same mass, difficult to separate. | Aspartimide-related impurities (α/β isomers, epimers) formed during synthesis.[1] | Optimize Synthesis: This is the most effective solution. Consider using sterically hindered Asp protecting groups (see Table 1) or backbone protection (e.g., DMB) for Asp-Gly sequences during synthesis.[1] Optimize Chromatography: Experiment with different column chemistries (e.g., Phenyl-Hexyl) or mobile phase pH values (note: requires different buffers and silica-stable columns) to try and improve selectivity.[5] However, separation is often not achievable. |
| Broad or tailing peaks. | Peptide Aggregation: Hydrophobic peptides can aggregate, leading to poor peak shape. Secondary Interactions: Basic residues in the peptide can interact with residual free silanol groups on the silica-based column packing.[8] Column Overload: Injecting too much sample can saturate the stationary phase.[9] | Modify Mobile Phase: Add a stronger organic solvent like isopropanol (5-10%) to both mobile phases to disrupt aggregation.[10] Increase Temperature: Running the column at a higher temperature (e.g., 40-60°C) can improve peak shape by enhancing mass transfer and reducing mobile phase viscosity.[10] Reduce Sample Load: Dilute the sample or inject a smaller volume.[9] Use a Guard Column: This can protect the analytical column from strongly adsorbing impurities that cause peak distortion.[9] |
| Poor resolution between the target peptide and other impurities. | Suboptimal Separation Conditions: The chosen column, mobile phase, or gradient may not be suitable for the specific peptide and its unique impurity profile. | Systematic Method Development: 1. Screen Columns: Test columns with different stationary phases (e.g., C18, C8, Phenyl) to find different selectivity.[5] 2. Vary pH: If using a pH-stable column, screen different mobile phase pH values (e.g., low pH with TFA vs. neutral pH with a phosphate buffer) as this can dramatically alter selectivity.[5] 3. Optimize Gradient: Once a promising condition is found, optimize the gradient slope. A shallower gradient around the elution time of the target peptide will increase resolution.[5] |
| Irreproducible retention times. | Column Equilibration: Insufficient equilibration time between gradient runs. Mobile Phase Composition: Inaccurate preparation of the mobile phase or evaporation of the organic component over time.[9] Temperature Fluctuations: Changes in ambient temperature can affect retention times if a column oven is not used.[8] | Ensure Proper Equilibration: Equilibrate the column with at least 10-15 column volumes of the initial mobile phase composition before each injection. Prepare Fresh Mobile Phase: Prepare mobile phases fresh daily and keep reservoirs covered. Use a Column Oven: Maintain a constant column temperature to ensure reproducibility.[10] |
| High system backpressure. | Column Frit Blockage: Particulates from the sample or precipitated buffer salts. System Blockage: Blockage in tubing, fittings, or the injector. | Filter Sample: Always filter the sample through a 0.22 or 0.45 µm syringe filter before injection. Flush System: Reverse-flush the column (if permitted by the manufacturer) with a strong solvent. If the pressure does not decrease, systematically check other components (injector, tubing) for blockages.[8] |
Data Presentation: Aspartimide Formation
The choice of side-chain protecting group for aspartic acid during synthesis is the most critical factor in preventing the formation of hard-to-separate impurities. The data below, adapted from studies on a model peptide (VKDGYI), illustrates the significant impact of steric hindrance on suppressing aspartimide formation during prolonged exposure to piperidine, simulating numerous deprotection cycles in Fmoc-SPPS.
Table 1: Comparison of Asp Protecting Groups on Aspartimide Formation.
| Asp Protecting Group | % Target Peptide Remaining | % Aspartimide Formed | % D-Asp Isomer |
| -OtBu (tert-Butyl) | 26.6 | 63.8 | 13.9 |
| -OMpe (3-methyl-3-pentyl) | 59.2 | 34.0 | 7.9 |
| -OBno (5-n-butyl-5-nonyl) | 89.6 | 9.8 | 0.8 |
| Data adapted from comparative tests on the scorpion toxin II model peptide (VKDGYI) after treatment with 20% piperidine in DMF for 200 minutes. |
This data clearly shows that bulkier, more sterically hindering protecting groups like -OBno are far more effective at minimizing the initial aspartimide side reaction compared to the standard -OtBu group. Researchers facing purification challenges due to co-eluting isomers should consider using such optimized building blocks during synthesis.
Experimental Protocols
Protocol 1: Analytical RP-HPLC Method Development
This protocol outlines a systematic approach to developing a robust analytical method for assessing the purity of a crude Asp(OMe)-containing peptide.
-
Sample Preparation:
-
Dissolve the crude lyophilized peptide in Mobile Phase A (or a solvent in which it is fully soluble, like DMSO, followed by dilution with Mobile Phase A) to a final concentration of approximately 1 mg/mL.[7]
-
Filter the sample through a 0.22 µm syringe filter to remove particulates.
-
-
HPLC System and Column:
-
System: An HPLC or UHPLC system equipped with a gradient pump, autosampler, column oven, and UV detector.
-
Column: Start with a high-quality C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 or 5 µm particle size, 100-300 Å pore size).[11]
-
Column Temperature: Set to 30-40°C to ensure reproducibility.[10]
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.
-
Filter and degas both mobile phases before use.
-
-
Scouting Gradient Run:
-
Equilibrate the column with 95% A / 5% B for at least 10 column volumes.
-
Inject 5-10 µL of the prepared sample.
-
Run a broad linear gradient to find the approximate elution point of the peptide (e.g., 5% to 95% B over 30 minutes).[5]
-
Flow Rate: 1.0 mL/min for a 4.6 mm ID column.
-
Detection: Monitor at 220 nm.
-
-
Gradient Optimization:
-
Based on the retention time (Tr) from the scouting run, calculate the approximate %B at which the peptide elutes.
-
Design a new, shallower gradient focused around this elution point to improve resolution. For example, if the peptide eluted at 20 minutes in a 30-minute gradient from 5-95% B (a rate of 3%/min), it eluted at approximately 5% + (20 * 3) = 65% B. A good optimized gradient might be 45% to 75% B over 30 minutes (a rate of 1%/min).[5]
-
Run the optimized gradient and assess the separation of the main peak from its impurities. Adjust the gradient range and slope as needed to maximize resolution.
-
Protocol 2: Preparative RP-HPLC Purification
This protocol describes how to scale up the optimized analytical method for purification.
-
System and Column Preparation:
-
System: A preparative HPLC system with a high-flow-rate pump, a larger sample loop, and a fraction collector.
-
Column: Use a preparative column with the same stationary phase chemistry as the analytical column (e.g., C18, 21.2 x 250 mm).[12]
-
Thoroughly flush the entire system and equilibrate the column with the initial mobile phase conditions.
-
-
Sample Preparation and Loading:
-
Dissolve the crude peptide in the minimum amount of a strong solvent (like neat DMSO or acetonitrile) and then dilute with Mobile Phase A until it fully dissolves. Ensure the final concentration of the strong solvent is as low as possible to avoid peak distortion upon injection.[12]
-
Filter the entire solution.
-
Perform a small loading study on the analytical column to determine the maximum sample load before resolution is lost. Use this to estimate the loading capacity for the preparative column.
-
-
Purification Run:
-
Adjust the flow rate and gradient time for the larger column diameter. A common practice is to keep the linear velocity constant, meaning the flow rate is scaled by the square of the ratio of the column radii. The gradient time is typically kept the same.
-
Example Scaling (4.6 mm ID to 21.2 mm ID):
-
Flow Rate: 1 mL/min * (10.6 mm / 2.3 mm)² ≈ 21 mL/min.
-
-
Inject the prepared crude sample.
-
Run the scaled-up gradient method.
-
-
Fraction Collection:
-
Collect fractions based on the UV chromatogram signal. Collect smaller fractions during the elution of the main peak and any closely eluting impurities to maximize purity.[6]
-
-
Analysis and Pooling:
-
Analyze each collected fraction using the optimized analytical HPLC method (Protocol 1) and LC-MS to confirm purity and identity.
-
Pool all fractions that meet the desired purity specification (e.g., >98%).[6]
-
-
Lyophilization:
-
Freeze the pooled, pure fractions (e.g., using a dry ice/acetone bath or a freezer).
-
Lyophilize the frozen solution under high vacuum until all the solvent (water/acetonitrile/TFA) is removed, yielding the purified peptide as a fluffy white powder.[6]
-
Visualizations
Diagram 1: Aspartimide Formation Pathway
Caption: Mechanism of aspartimide formation and subsequent product distribution.
Diagram 2: General Peptide Purification Workflow
Caption: Standard workflow for the purification of synthetic peptides.
Diagram 3: Troubleshooting Logic for Co-eluting Impurities
Caption: Decision tree for diagnosing same-mass peptide impurities.
References
- 1. media.iris-biotech.de [media.iris-biotech.de]
- 2. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Alpha- and beta- aspartyl peptide ester formation via aspartimide ring opening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 6. bachem.com [bachem.com]
- 7. almacgroup.com [almacgroup.com]
- 8. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. ymcamerica.com [ymcamerica.com]
- 11. hplc.eu [hplc.eu]
- 12. View of Fast and Efficient Purification of Synthetic Peptides By Preparative Chromatography Followed By Novel Fraction Minimizing Technique | Journal of Advances in Science and Technology [ignited.in]
Technical Support Center: HPLC Analysis of Crude Peptides Synthesized with Fmoc-Asp(OMe)-OH
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the HPLC analysis of crude peptides synthesized using Fmoc-Asp(OMe)-OH.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My HPLC chromatogram shows multiple peaks besides my target peptide. What are the common impurities?
When analyzing crude peptides synthesized with this compound, several impurity peaks can appear on your HPLC chromatogram. These often arise from predictable side reactions during synthesis. The most common issues include:
-
Aspartimide Formation: This is a major side reaction where the peptide backbone nitrogen attacks the side-chain ester of aspartic acid, forming a cyclic succinimide intermediate.[1][2] This intermediate can then hydrolyze to form not only the desired α-aspartyl peptide but also the undesired β-aspartyl peptide, which often co-elutes or has a very similar retention time.[3] Sequences like -Asp-Gly- are particularly prone to this issue.[1]
-
Incomplete Deprotection: Failure to completely remove Fmoc groups from the N-terminus or side-chain protecting groups (like tBu) will result in hydrophobic variants of your peptide that typically have longer retention times on reverse-phase HPLC.
-
Deletion Sequences: Inefficient coupling during a synthesis step can lead to peptides missing one or more amino acids.[4] These are known as deletion sequences and will appear as separate peaks, usually eluting earlier than the target peptide.
-
Dipeptide Impurities: The Fmoc-amino acid raw materials can sometimes contain dipeptide impurities (e.g., Fmoc-Xaa-Xaa-OH), which get incorporated into the peptide chain.[1]
-
Modifications during Cleavage: Reactive cations generated during the final cleavage from the resin can modify sensitive amino acid residues if not properly scavenged.[5]
Q2: I see a significant peak eluting slightly earlier than my main product with the same mass. What is it likely to be?
This is a classic sign of aspartimide-related byproducts. The formation of a succinimide intermediate can lead to hydrolysis into α- and β-aspartyl peptides.[3] While the β-aspartyl peptide has the same mass, it often has a slightly different conformation, causing it to elute at a different retention time on RP-HPLC, frequently just before the main α-aspartyl peak.[6] Epimerization at the α-carbon of the aspartic acid residue is also possible, yielding D-aspartyl peptides that are difficult to detect by mass and challenging to separate chromatographically.[3]
Q3: My main peptide peak is broad or splitting. What could be the cause?
Broad or split peaks in HPLC can stem from several factors:
-
Column Issues: The column may be overloaded, degraded, or contaminated. Always operate within the recommended loading capacity for your column size (analytical vs. preparative).[7][8]
-
Poor Sample Solubility: The crude peptide may not be fully dissolved in the injection solvent. Ensure the peptide is completely solubilized, using small amounts of organic solvent (like acetonitrile) if necessary, and filter the sample before injection.[5]
-
Sub-optimal HPLC Method: A gradient that is too steep can lead to poor resolution and broad peaks. Try using a shallower gradient to better separate the components.[9]
-
On-Column Degradation: The acidic mobile phase (e.g., 0.1% TFA) can sometimes cause degradation of sensitive peptides during the HPLC run, although this is less common for simple Asp-containing peptides.
Q4: How can I confirm the identity of the impurity peaks?
The most effective method is to collect the fractions corresponding to the impurity peaks and analyze them by mass spectrometry (MS).[7] This will allow you to determine their molecular weights and compare them to the expected masses of potential side products.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues encountered during the HPLC analysis of crude peptides containing Asp(OMe).
Caption: Troubleshooting workflow for HPLC analysis of crude peptides.
Data Presentation: Common Side Products
Mass spectrometry is crucial for identifying impurities. The table below summarizes the expected mass changes for common side products originating from an Asp residue.
| Side Product/Modification | Mass Change (Da) from Target Peptide | Typical HPLC Elution Behavior |
| Aspartimide Formation | -18.01 (Loss of H₂O) | Elutes earlier than the target peptide |
| β-Aspartyl Peptide | 0 (Isomer) | Elutes slightly earlier than the target peptide[6] |
| Piperidine Adduct | +67.08 (From succinimide intermediate) | Elutes later due to increased hydrophobicity |
| Incomplete Fmoc Removal | +222.08 | Elutes significantly later |
| Incomplete tBu Removal | +56.07 | Elutes later |
Experimental Protocols
Protocol: Crude Peptide Sample Preparation for HPLC Analysis
-
Weighing: Accurately weigh approximately 1 mg of the crude peptide lyophilized powder into a clean 1.5 mL microcentrifuge tube.
-
Dissolution: Add 1 mL of Mobile Phase A (0.1% TFA in water) to the tube. Vortex thoroughly for 30-60 seconds to dissolve the peptide. If solubility is an issue, a small amount of Mobile Phase B (e.g., 50-100 µL of 0.1% TFA in acetonitrile) can be added.
-
Filtration: To prevent column clogging, filter the dissolved sample through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial.[5]
-
Injection: Place the vial in the autosampler. The typical injection volume for an analytical column is 10-20 µL.
Protocol: Standard RP-HPLC Method for Crude Peptide Analysis
This protocol provides a general starting point for analyzing crude peptides. The gradient may need to be optimized for your specific peptide.[9]
-
HPLC System: Standard analytical HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5-5 µm particle size).[5]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.[5]
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile.[5]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm (for the peptide backbone) and 280 nm (for Trp, Tyr residues).[7]
-
Column Temperature: 30-40 °C.
-
Gradient:
| Time (minutes) | % Mobile Phase B |
| 0.0 | 5 |
| 5.0 | 5 |
| 35.0 | 65 |
| 40.0 | 95 |
| 45.0 | 95 |
| 46.0 | 5 |
| 55.0 | 5 |
References
- 1. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. protocols.io [protocols.io]
- 8. harvardapparatus.com [harvardapparatus.com]
- 9. waters.com [waters.com]
Technical Support Center: Mass Spectrometry of Peptides with Potential Aspartimide Formation
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding, troubleshooting, and analyzing peptides prone to aspartimide formation using mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What is aspartimide formation?
A1: Aspartimide formation is an intramolecular side reaction that can occur in peptides containing aspartic acid (Asp) or asparagine (Asn) residues. The backbone amide nitrogen following the Asp or Asn residue attacks the side-chain carbonyl group, leading to the formation of a five-membered succinimide ring intermediate, known as aspartimide.[1][2][3] This process is particularly prevalent during solid-phase peptide synthesis (SPPS) under basic conditions, such as during the removal of the Fmoc protecting group with piperidine.[3]
Q2: Why is aspartimide formation a concern for mass spectrometry analysis?
A2: Aspartimide formation presents a significant challenge for mass spectrometry analysis for several reasons:
-
Isobaric Products: The aspartimide intermediate can be hydrolyzed to form two isomeric products: the native α-aspartyl peptide and the rearranged β-aspartyl peptide (isoaspartyl peptide). These isomers have the exact same mass, making them indistinguishable by a single stage of mass spectrometry (MS1).[1]
-
Chromatographic Co-elution: The α- and β-aspartyl isomers often have very similar physicochemical properties and can co-elute during reverse-phase HPLC, making their separation prior to mass spectrometric analysis difficult.[1]
-
Altered Fragmentation: The presence of a β-aspartyl residue alters the peptide backbone, leading to different fragmentation patterns in tandem mass spectrometry (MS/MS) compared to the native α-aspartyl peptide. This can complicate peptide identification and sequencing.
-
Biological Impact: The isomerization from an α- to a β-aspartyl residue can significantly impact the peptide's or protein's three-dimensional structure and biological activity.
Q3: Which peptide sequences are most susceptible to aspartimide formation?
A3: The amino acid residue immediately C-terminal to the aspartic acid has the most significant influence on the rate of aspartimide formation. Sequences with a small, sterically unhindered amino acid are most susceptible. The propensity for aspartimide formation generally follows this trend for the Asp-Xxx motif:
-
High Susceptibility: Asp-Gly, Asp-Asn, Asp-Ser[1]
-
Moderate Susceptibility: Asp-Ala, Asp-His
-
Low Susceptibility: Asp-Cys(Trt), Asp-Pro
Q4: How can I detect the initial aspartimide intermediate by mass spectrometry?
A4: The aspartimide intermediate itself has a mass that is 18 Da less than the corresponding peptide, due to the loss of a water molecule upon cyclization. Therefore, a peak corresponding to [M-18+H]+ in the mass spectrum can be indicative of the presence of the aspartimide.[4] However, this intermediate is often unstable and readily hydrolyzes to the α- and β-aspartyl peptides.
Troubleshooting Guide
This guide addresses common issues encountered during the mass spectrometric analysis of peptides prone to aspartimide formation.
| Issue | Probable Cause | Recommended Solution |
| A peak with the same mass as the target peptide is observed at a different retention time in the LC-MS chromatogram. | This is a strong indication of the presence of the β-aspartyl (isoaspartyl) isomer, which often elutes slightly earlier than the α-aspartyl peptide in reversed-phase HPLC.[1] | - Optimize HPLC Separation: Employ a shallower acetonitrile gradient or use a different mobile phase pH to improve the chromatographic resolution of the isomers.[1]- Enzymatic Digestion: Use an enzyme like Asp-N, which specifically cleaves N-terminal to aspartic acid but not isoaspartic acid. The presence of an undigested peak corresponding to the target peptide mass after digestion confirms the presence of the isoaspartyl isomer.[5] |
| Peptide identification software fails to confidently assign a sequence to a spectrum, despite a high-quality MS/MS scan. | The fragmentation pattern may not match the expected b- and y-ion series for the α-aspartyl peptide due to the presence of the β-aspartyl isomer. | - Manual Spectral Interpretation: Look for diagnostic fragment ions characteristic of isoaspartyl residues (see Q&A below).- Modify Search Parameters: Include variable modifications in your database search to account for the possibility of isoaspartic acid. |
| In-source fragmentation or unexpected neutral losses are observed. | Peptides containing aspartimide may be prone to fragmentation within the ion source (in-source decay) or exhibit unusual fragmentation pathways. | - Soften Ionization Conditions: Reduce the source temperature or use a less energetic ionization method if available.- Analyze Fragmentation Patterns: Carefully examine the MS/MS spectra for characteristic neutral losses or unexpected fragment ions that could provide clues about the peptide's structure. |
Differentiating α- and β-Aspartyl Isomers by Tandem Mass Spectrometry (MS/MS)
Distinguishing between the α- and β-aspartyl isomers is critical for accurate peptide characterization. Different fragmentation techniques in MS/MS can provide diagnostic ions to identify the presence of the β-aspartyl (isoaspartyl) residue.
| Fragmentation Method | Diagnostic Ions for β-Aspartyl (isoAsp) Peptides | Description |
| Collision-Induced Dissociation (CID) / Higher-Energy C-trap Dissociation (HCD) | - y-46 ion: A fragment ion corresponding to the loss of 46 Da (CH2O2) from a y-ion.[6]- b+H2O ion: A fragment ion corresponding to the addition of a water molecule to a b-ion.[7] | CID and HCD are the most common fragmentation methods. While they can sometimes differentiate the isomers based on the relative intensities of certain fragment ions, the presence of these specific diagnostic ions provides more definitive evidence. |
| Electron Transfer Dissociation (ETD) / Electron Capture Dissociation (ECD) | - c•+57 and z-57 ions: These are characteristic fragment ions that arise from the cleavage of the extended backbone of the isoaspartyl residue.[7][8][9] | ETD and ECD are non-ergodic fragmentation methods that are particularly effective for preserving post-translational modifications and identifying isoaspartyl residues. The presence of the c•+57 and z-57 fragment ions is a strong indicator of an isoaspartyl residue.[7][8][9] |
Experimental Protocols
Protocol 1: Enzymatic Digestion with Asp-N for Isoaspartate Detection
This protocol describes a method to confirm the presence of isoaspartyl peptides using the endoproteinase Asp-N.
-
Sample Preparation: Dissolve the peptide sample in a suitable buffer for Asp-N digestion (e.g., 50 mM Tris-HCl, pH 8.0).
-
Enzyme Addition: Add Asp-N to the peptide solution at an enzyme-to-substrate ratio of approximately 1:100 (w/w).
-
Incubation: Incubate the reaction mixture at 37°C for 2-4 hours.
-
Reaction Quenching: Stop the digestion by adding an acid, such as 1% trifluoroacetic acid (TFA).
-
LC-MS/MS Analysis: Analyze the digested sample by LC-MS/MS. Compare the chromatograms and mass spectra of the digested and undigested samples. The presence of a peak with the mass of the intact peptide in the digested sample indicates the presence of an isoaspartyl residue, as Asp-N will not cleave at this site.[5]
Visualizations
Diagram 1: Aspartimide Formation and Subsequent Hydrolysis
Caption: Mechanism of aspartimide formation and hydrolysis to α- and β-aspartyl peptides.
Diagram 2: Troubleshooting Workflow for Suspected Aspartimide Formation
Caption: A logical workflow for troubleshooting suspected aspartimide-related isomers.
References
- 1. benchchem.com [benchchem.com]
- 2. media.iris-biotech.de [media.iris-biotech.de]
- 3. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The aspartimide problem persists: Fluorenylmethyloxycarbonyl‐solid‐phase peptide synthesis (Fmoc‐SPPS) chain termination due to formation of N‐terminal piperazine‐2,5‐diones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biotage.com [biotage.com]
- 6. Differentiating alpha- and beta-aspartic acids by electrospray ionization and low-energy tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Distinguishing aspartic and isoaspartic acids in peptides by several mass spectrometric fragmentation methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Electron Transfer Dissociation with Supplemental Activation to Differentiate Aspartic and Isoaspartic Residues in Doubly Charged Peptide Cations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Deamidation: Differentiation of aspartyl from isoaspartyl products in peptides by electron capture dissociation - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Fmoc-Asp(OMe)-OH and Fmoc-Asp(OtBu)-OH in Solid-Phase Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the selection of appropriate protected amino acid building blocks is critical for achieving high purity and yield of the target peptide. The choice of side-chain protection for aspartic acid is particularly crucial due to the prevalent and problematic side reaction of aspartimide formation.[1][2] This guide provides an objective comparison of two common aspartic acid derivatives, Fmoc-Asp(OMe)-OH and Fmoc-Asp(OtBu)-OH, supported by established principles and experimental considerations in peptide chemistry.
Executive Summary
Fmoc-Asp(OtBu)-OH is the standard and overwhelmingly preferred choice for incorporating aspartic acid residues in Fmoc-based SPPS.[3][4] Its side-chain protecting group is labile under the final acidic cleavage conditions, providing orthogonality with the base-labile Fmoc group.[4] While susceptible to aspartimide formation, strategies exist to mitigate this side reaction.[3] In contrast, this compound is rarely used in modern Fmoc SPPS because the removal of the methyl ester protecting group requires harsh basic conditions (saponification) that are incompatible with the overall Fmoc strategy, potentially compromising the peptide backbone and other protecting groups.[1]
Comparison of Chemical Properties and Performance
| Feature | This compound | Fmoc-Asp(OtBu)-OH |
| Nα-Protection | Fmoc (9-Fluorenylmethoxycarbonyl) | Fmoc (9-Fluorenylmethoxycarbonyl) |
| Side-Chain Protection | OMe (Methyl Ester) | OtBu (tert-Butyl Ester) |
| Primary Application | Historically in solution-phase or Boc-SPPS | Predominantly in Fmoc-SPPS |
| Orthogonality in Fmoc-SPPS | Not orthogonal. Basic deprotection conditions are incompatible.[1] | Fully orthogonal to the base-labile Fmoc group.[4] |
| Side-Chain Deprotection | Saponification (e.g., NaOH, LiOH)[1] | Strong acid (e.g., Trifluoroacetic acid - TFA)[3] |
| Aspartimide Formation | Susceptible to base-catalyzed aspartimide formation.[1] | A well-documented issue, especially in Asp-Gly sequences.[2][5] |
Aspartimide Formation: A Critical Side Reaction
Aspartimide formation is a major challenge in Fmoc SPPS, occurring when the backbone amide nitrogen attacks the side-chain carboxyl group of an aspartic acid residue.[2] This intramolecular cyclization is catalyzed by the basic conditions used for Fmoc deprotection (typically piperidine).[5] The resulting aspartimide intermediate can lead to several undesirable byproducts, including α- and β-aspartyl peptides and racemized D-aspartyl peptides, which are often difficult to separate from the target peptide.[2][6]
The propensity for aspartimide formation is highly sequence-dependent, with Asp-Gly motifs being the most problematic due to the lack of steric hindrance from the glycine residue.[5][6] While the OtBu group in Fmoc-Asp(OtBu)-OH offers some steric hindrance, it does not completely prevent this side reaction.[5] The smaller methyl ester of this compound provides even less steric protection, making it also susceptible to this base-catalyzed side reaction.[1]
To address this issue with Fmoc-Asp(OtBu)-OH, several strategies have been developed:
-
Use of bulkier protecting groups: Derivatives like Fmoc-Asp(OMpe)-OH or Fmoc-Asp(OEpe)-OH offer increased steric hindrance to suppress aspartimide formation.[7]
-
Modification of deprotection conditions: Lowering the temperature or using additives in the piperidine solution can reduce the rate of aspartimide formation.[3]
-
Backbone protection: Incorporating a protecting group on the amide nitrogen of the residue following aspartic acid can completely prevent the cyclization reaction.[2]
Experimental Protocols
General Solid-Phase Peptide Synthesis (SPPS) Cycle
A standard SPPS cycle involves the sequential addition of amino acids to a growing peptide chain attached to a solid support (resin).
1. Resin Swelling: The resin is swollen in a suitable solvent, typically dimethylformamide (DMF).[8]
2. Fmoc Deprotection: The Fmoc protecting group on the N-terminus of the peptide-resin is removed by treatment with a solution of 20% piperidine in DMF.[8]
3. Washing: The resin is thoroughly washed with DMF to remove excess piperidine and the cleaved Fmoc adduct.[8]
4. Amino Acid Coupling: The next Fmoc-protected amino acid is activated with a coupling reagent (e.g., HCTU, HATU) and coupled to the free N-terminus of the peptide-resin.[9]
5. Washing: The resin is washed again with DMF to remove unreacted reagents.[1]
These steps are repeated for each amino acid in the sequence.
Coupling Protocol for Fmoc-Asp(OtBu)-OH
-
Activation: Dissolve Fmoc-Asp(OtBu)-OH (3-5 equivalents relative to resin loading), a coupling reagent like HCTU or HATU (3-5 equivalents), and a base such as diisopropylethylamine (DIPEA) (6-10 equivalents) in DMF.[10]
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin and allow the reaction to proceed for 1-2 hours.[1] Monitoring the coupling reaction is recommended, especially for sterically hindered residues.[10]
Final Cleavage and Deprotection of Peptides containing Asp(OtBu)
-
Cleavage Cocktail: After synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups (including OtBu) are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers. A common mixture is TFA/water/triisopropylsilane (TIS) (95:2.5:2.5).[11]
-
Procedure: The peptide-resin is treated with the cleavage cocktail for 2-3 hours. The resin is then filtered off, and the peptide is precipitated from the filtrate using cold diethyl ether.[10]
Visualizing Key Processes in SPPS
Caption: A generalized workflow for Solid-Phase Peptide Synthesis (SPPS).
Caption: The mechanism of aspartimide formation during Fmoc-SPPS.
Conclusion
For routine Fmoc-based solid-phase peptide synthesis, Fmoc-Asp(OtBu)-OH is the clear and standard choice over this compound. Its compatibility with the orthogonal Fmoc/tBu strategy makes it a practical and effective building block.[4] While aspartimide formation is a known side reaction associated with Fmoc-Asp(OtBu)-OH, various mitigation strategies are available to the peptide chemist.[2][3] The use of this compound in Fmoc SPPS is strongly discouraged due to the incompatibility of its side-chain deprotection with the mild conditions required to maintain peptide integrity on the solid support.[1] Researchers should carefully consider the peptide sequence and employ appropriate strategies to minimize aspartimide-related impurities when using Fmoc-Asp(OtBu)-OH, particularly in sequences containing the Asp-Gly motif.
References
- 1. benchchem.com [benchchem.com]
- 2. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 5. benchchem.com [benchchem.com]
- 6. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New t-butyl based aspartate protecting groups preventing aspartimide formation in Fmoc SPPS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chem.uci.edu [chem.uci.edu]
- 9. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. merckmillipore.com [merckmillipore.com]
A Researcher's Guide to Aspartic Acid Side-Chain Protection in Peptide Synthesis
For researchers, scientists, and drug development professionals, the synthesis of peptides containing aspartic acid (Asp) residues presents a significant hurdle: the formation of aspartimide. This undesirable side reaction can drastically reduce peptide yield and purity. The selection of an appropriate protecting group for the β-carboxyl group of aspartic acid is the most critical decision to mitigate this issue. This guide provides an objective, data-driven comparison of commonly used aspartic acid side-chain protecting groups to inform the selection of an optimal synthetic strategy.
The primary challenge in synthesizing peptides with aspartic acid is the base-catalyzed intramolecular cyclization known as aspartimide formation. This reaction is especially prevalent during the repeated piperidine treatments used for Nα-Fmoc deprotection in solid-phase peptide synthesis (SPPS). The resulting succinimide intermediate can lead to several byproducts, including α- and β-peptides, racemized products, and piperidide adducts, which are often difficult to separate from the target peptide. The propensity for aspartimide formation is highly sequence-dependent, with Asp-Gly, Asp-Asn, and Asp-Ser sequences being particularly susceptible.
Comparative Performance of Aspartic Acid Protecting Groups
The most common strategy to minimize aspartimide formation is the use of sterically hindered protecting groups. These can be broadly categorized into ester-based, non-ester-based, and backbone protection strategies. The following table summarizes the performance of various protecting groups in the synthesis of the model peptide H-Val-Lys-Asp-Gly-Tyr-Ile-OH, which is highly prone to aspartimide formation.
| Protecting Group Strategy | Protecting Group | Aspartimide-Related Impurities (%)* | Key Advantages | Key Disadvantages |
| Standard Ester | O-tert-butyl (OtBu) | 25-50% | Standard, readily available. | High propensity for aspartimide formation in sensitive sequences.[1] |
| Bulky Esters | 3-methylpent-3-yl (OMpe) | 5-15% | Significant reduction in aspartimide formation compared to OtBu.[2] | Increased steric hindrance can sometimes slow coupling reactions. |
| 3-ethyl-3-pentyl (OEpe) | <5% | Further reduction in aspartimide formation. | Higher cost and less common than OMpe. | |
| 5-n-butyl-5-nonyl (OBno) | <1% | Almost complete suppression of aspartimide formation in many cases.[2] | Very bulky, may require longer coupling times. | |
| Orthogonal Esters | Allyl (OAll) | Variable, depends on conditions | Orthogonal deprotection with Pd(0) allows for on-resin side-chain modification.[3][4] | Requires an additional deprotection step; potential for palladium contamination. |
| 4-(N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino)benzyl (ODmab) | High | Orthogonal deprotection with hydrazine.[5][6] | Prone to significant aspartimide formation.[5][6] | |
| Non-Ester | Cyanosulfurylide (CSY) | ~0% | Complete prevention of base-catalyzed aspartimide formation.[7][8] | Requires synthesis of the special building block and an orthogonal oxidative deprotection step with NCS.[7][9] |
| Backbone Protection | 2,4-dimethoxybenzyl (Dmb) on Gly | ~0% | Highly effective for Asp-Gly sequences by preventing backbone amide deprotonation.[10] | Requires the use of a pre-formed dipeptide (e.g., Fmoc-Asp(OtBu)-(Dmb)Gly-OH). |
*Values are typical for the synthesis of H-Val-Lys-Asp-Gly-Tyr-Ile-OH under standard Fmoc-SPPS conditions with piperidine-based deprotection and are compiled from multiple sources.
Visualizing Key Pathways and Workflows
To better understand the chemical transformations and decision-making processes involved, the following diagrams illustrate the mechanism of aspartimide formation and a general workflow for selecting an appropriate protecting group.
Caption: Mechanism of base-catalyzed aspartimide formation.
Caption: Workflow for selecting an aspartic acid protecting group.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of these protecting group strategies. Below are representative protocols for key experiments.
General Protocol for Fmoc-SPPS of H-Val-Lys-Asp-Gly-Tyr-Ile-OH
This protocol can be adapted for the different aspartic acid protecting groups.
-
Resin: Rink Amide AM resin (e.g., 0.5 mmol/g loading).
-
Scale: 0.1 mmol.
-
Fmoc-Deprotection: 20% piperidine in DMF (2 x 10 min). For sensitive sequences, modifications to this step are crucial (see below).
-
Coupling: 4 equivalents of Fmoc-amino acid, 3.95 equivalents of HBTU, and 6 equivalents of DIPEA in DMF for 1 hour. Coupling completion can be monitored by the Kaiser test.
-
Cleavage and Global Deprotection: TFA/TIS/H₂O (95:2.5:2.5) for 2 hours. The crude peptide is precipitated in cold diethyl ether, collected by centrifugation, and dried.
-
Analysis: The crude peptide is analyzed by RP-HPLC and mass spectrometry to quantify the target peptide and aspartimide-related impurities.
Protocol 1: Standard Fmoc Deprotection with Piperidine
This protocol is suitable for peptides not highly susceptible to aspartimide formation.
-
Reagent Preparation: Prepare a 20% (v/v) solution of piperidine in high-purity N,N-dimethylformamide (DMF).
-
Deprotection Procedure:
-
Swell the peptide-resin in DMF for 30 minutes.
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 5-10 minutes.
-
Drain the deprotection solution.
-
Repeat the treatment with a fresh portion of the deprotection solution for another 5-10 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[10]
-
Protocol 2: Deprotection of Asp(OAll)
This protocol is for the orthogonal removal of the allyl protecting group on-resin.
-
Catalyst and Scavenger Preparation: Prepare a solution of a palladium(0) catalyst (e.g., Pd(PPh₃)₄, 0.25 equivalents) and an allyl scavenger (e.g., phenylsilane, 25 equivalents) in an inert solvent like DCM or THF.
-
Deprotection Reaction:
-
Swell the peptide-resin in the reaction solvent.
-
Add the catalyst/scavenger solution to the resin.
-
React under an inert atmosphere (e.g., nitrogen or argon) for 1-2 hours at room temperature.
-
-
Washing: Wash the resin thoroughly with the reaction solvent, followed by DMF, to remove the catalyst and byproducts.
Protocol 3: Deprotection of Asp(CSY)
This protocol outlines the oxidative cleavage of the cyanosulfurylide protecting group.
-
Reagent Preparation: Prepare a solution of N-chlorosuccinimide (NCS) in a mixture of acetonitrile and water or an acidic buffer. Typically, 1.1-1.5 equivalents of NCS per CSY group are used.
-
Deprotection Reaction:
-
Dissolve the purified CSY-protected peptide in the reaction solvent system.
-
Add the NCS solution and stir at room temperature. The reaction is typically complete within 30 minutes.
-
-
Quenching and Purification:
-
Quench any excess NCS with a scavenger such as methionine or sodium ascorbate.
-
Purify the deprotected peptide by preparative HPLC.[11]
-
Protocol 4: Incorporation of Fmoc-Asp(OtBu)-(Dmb)Gly-OH Dipeptide
This is a highly effective method for preventing aspartimide formation in Asp-Gly sequences.
-
Dipeptide Coupling: The dipeptide Fmoc-Asp(OtBu)-(Dmb)Gly-OH is coupled as a single unit using the standard coupling protocol described in the general SPPS method.
-
Subsequent Steps: The next amino acid is coupled to the glycine residue of the dipeptide. The Dmb group is stable to piperidine but is cleaved during the final TFA cleavage, regenerating the native peptide backbone.[11]
Conclusion
The prevention of aspartimide formation is a critical consideration in the synthesis of peptides containing aspartic acid. While the standard O-tert-butyl protecting group is often inadequate for problematic sequences, a range of effective alternatives are available. For routine synthesis, sterically hindered esters like Asp(OMpe) offer a good balance of protection and ease of use. For particularly challenging sequences, the bulkier Asp(OBno) provides excellent suppression of the side reaction. For syntheses where on-resin modification is required, orthogonal protecting groups like Asp(OAll) are invaluable. In cases where complete prevention of aspartimide formation is paramount, non-ester-based strategies like Asp(CSY) or the use of backbone protection with Dmb-dipeptides for Asp-Gly motifs are the most robust solutions, albeit with the need for specialized building blocks and additional synthetic steps. The choice of protecting group should be guided by the specific peptide sequence, the overall synthetic strategy, and the desired purity of the final product.
References
- 1. benchchem.com [benchchem.com]
- 2. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. Fmoc-Asp(OAll)-OH (146982-24-3) for sale [vulcanchem.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. shop.bachem.com [shop.bachem.com]
- 7. researchgate.net [researchgate.net]
- 8. The CSY-protecting group in the microwave-assisted synthesis of aggregation-prone peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Bulky Protecting Groups Shield Aspartic Acid from Unwanted Side Reactions in Peptide Synthesis
A comparative analysis demonstrates the superiority of sterically hindered protecting groups over smaller alternatives like methyl esters in preventing aspartimide formation, a critical challenge in the synthesis of therapeutic peptides and other complex biomolecules.
In the intricate process of solid-phase peptide synthesis (SPPS), the protection of reactive amino acid side chains is paramount to achieving high purity and yield of the target peptide. For aspartic acid (Asp), a frequently occurring amino acid, the choice of its β-carboxyl protecting group is particularly crucial. The use of small, traditional protecting groups like the methyl ester (OMe) can lead to significant levels of aspartimide formation, a detrimental side reaction that compromises the integrity of the final product. Modern, sterically bulky protecting groups have emerged as a robust solution to this long-standing problem.
Aspartimide formation is an intramolecular cyclization reaction that occurs under the basic conditions typically used for the removal of the temporary Nα-Fmoc protecting group in SPPS. The backbone amide nitrogen following the Asp residue attacks the side-chain ester, forming a five-membered succinimide ring. This aspartimide intermediate can then lead to a cascade of undesirable byproducts, including α- and β-peptides, as well as racemized forms, which are often difficult to separate from the desired peptide.[1][2]
The primary advantage of employing bulky protecting groups for the Asp side chain is the steric hindrance they provide. By shielding the β-carbonyl carbon, these larger groups physically obstruct the nucleophilic attack from the backbone amide nitrogen, thereby significantly suppressing the rate of aspartimide formation.[3][4] This leads to a cleaner crude product, simplifying purification and increasing the overall yield of the target peptide.[5]
Comparative Performance of Asp Protecting Groups
Experimental data from studies on model peptides, such as a fragment of scorpion toxin II (H-Val-Lys-Asp-Gly-Tyr-Ile-OH), which is highly prone to aspartimide formation, quantitatively demonstrates the benefits of bulky protecting groups. While direct comparative data for the OMe group in modern Fmoc-SPPS is scarce due to its high susceptibility to aspartimide formation, the widely used O-tert-butyl (OtBu) group serves as a standard baseline. The data clearly shows a trend of decreasing aspartimide formation with increasing steric bulk of the protecting group.
| Protecting Group | Structure | Desired Peptide (%) | Aspartimide-Related Byproducts (%) | Reference |
| OMe | -OCH₃ | Data not available (high propensity for aspartimide formation) | Expected to be very high | General Principle |
| OtBu | -OC(CH₃)₃ | ~50% | ~50% | [2] |
| OMpe | -C(CH₃)₂CH₂CH₂CH₃ | ~75% | ~25% | [3] |
| OEpe | -C(CH₂CH₃)₃ | ~95% | ~5% | [3] |
| OPhp | -C(CH₂CH₂CH₃)₃ | >98% | <2% | [6] |
| OBno | -C(CH₂CH₂CH₂CH₃)₃ | >99% | <1% | [7] |
| CSY | Cyanosulfurylide | >99% (before deprotection) | Not detected | [8][9] |
Data is compiled from studies on the model peptide H-Val-Lys-Asp-Gly-Tyr-Ile-OH under extended piperidine treatment to simulate challenging synthetic conditions.
Beyond Steric Hindrance: Other Advantages
While the primary benefit is the reduction of aspartimide formation, some bulky protecting groups offer additional advantages. For instance, the non-ester-based cyanosulfurylide (CSY) protecting group has been shown to completely suppress aspartimide formation and can also enhance the solubility of the growing peptide chain, which is beneficial for preventing aggregation during synthesis.[8][9] Furthermore, the use of highly effective bulky groups like OBno has been reported to increase the yield of the target peptide by as much as 25% in the synthesis of complex therapeutic peptides like Teduglutide, compared to the standard Asp(OtBu).[1][5]
Experimental Methodologies
The comparative data presented is typically generated using a standardized "aspartimide formation stress test". A summary of a general protocol is provided below.
General Solid-Phase Peptide Synthesis (SPPS) Protocol for a Model Peptide (e.g., H-Val-Lys-Asp-Gly-Tyr-Ile-OH)
-
Resin Loading: A suitable resin (e.g., Wang resin) is loaded with the C-terminal amino acid (Ile) using standard coupling procedures.
-
Peptide Chain Elongation: The peptide chain is assembled in a stepwise manner. For each cycle, the following steps are performed:
-
Fmoc Deprotection: The Nα-Fmoc protecting group is removed by treating the resin with a solution of 20% piperidine in DMF.
-
Washing: The resin is thoroughly washed with DMF to remove excess reagents.
-
Amino Acid Coupling: The next Fmoc-protected amino acid in the sequence is activated (e.g., with HBTU/DIPEA) and coupled to the deprotected N-terminus of the growing peptide chain. The specific protecting group for Asp is varied according to the experiment.
-
-
Aspartimide Formation Stress Test: After the coupling of the amino acid following the Asp residue (in this case, Gly), the peptidyl-resin is subjected to an extended treatment with 20% piperidine in DMF (e.g., for 18 hours at room temperature). This simulates the cumulative exposure to basic conditions during a long and challenging peptide synthesis.
-
Cleavage and Deprotection: Following the stress test, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).
-
Analysis: The crude peptide is analyzed by reverse-phase HPLC to quantify the percentage of the desired peptide and the various aspartimide-related byproducts.
Visualizing the Chemistry
The following diagrams illustrate the key chemical transformation and a typical experimental workflow.
Caption: Mechanism of base-catalyzed aspartimide formation.
Caption: Experimental workflow for comparing Asp protecting groups.
References
- 1. biotage.com [biotage.com]
- 2. Preventing aspartimide formation in Fmoc SPPS of Asp-Gly containing peptides--practical aspects of new trialkylcarbinol based protecting groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design of protecting groups for the beta-carboxylic group of aspartic acid that minimize base-catalyzed aspartimide formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 6. The aspartimide problem persists: Fluorenylmethyloxycarbonyl‐solid‐phase peptide synthesis (Fmoc‐SPPS) chain termination due to formation of N‐terminal piperazine‐2,5‐diones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. media.iris-biotech.de [media.iris-biotech.de]
- 9. The aspartimide problem persists: Fluorenylmethyloxycarbonyl-solid-phase peptide synthesis (Fmoc-SPPS) chain termination due to formation of N-terminal piperazine-2,5-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
Fmoc-Asp(OBno)-OH: A Superior Strategy for Mitigating Aspartimide Formation in Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the formation of aspartimide-related impurities presents a significant challenge, often leading to reduced peptide purity and complex purification processes. This guide provides a comprehensive comparison of Fmoc-Asp(OBno)-OH against other commercially available Fmoc-aspartic acid derivatives, offering experimental data to support its efficacy in suppressing this problematic side reaction.
Aspartimide formation is a base-catalyzed intramolecular cyclization that occurs at aspartic acid residues during the Fmoc-deprotection step with piperidine. This reaction is particularly prevalent in sequences containing Asp-Gly, Asp-Asn, and Asp-Arg motifs. The resulting succinimide intermediate can lead to the formation of β-aspartyl peptides and racemized products, which are often difficult to separate from the target peptide. The use of sterically hindered protecting groups on the β-carboxyl group of aspartic acid is a key strategy to mitigate this issue. Among these, the 5-n-butyl-5-nonyl (OBno) ester has demonstrated exceptional performance.
Comparative Performance of Aspartic Acid Protecting Groups
The effectiveness of various side-chain protecting groups in minimizing aspartimide formation has been evaluated in several studies. The data presented below is compiled from comparative analyses of model peptides known to be susceptible to this side reaction, such as Scorpion toxin II (H-Val-Lys-Asp-Xaa-Tyr-Ile-OH) and (Gly2)-GLP-2 (Teduglutide).
Table 1: Aspartimide Formation in Scorpion Toxin II Model Peptide (VKDGYI)
| Fmoc-Asp Protecting Group | Aspartimide Formation (% per cycle) | D-Aspartate Formation (%) | Reference |
| Fmoc-Asp(OBno)-OH | ~0.1% | Low | |
| Fmoc-Asp(OMpe)-OH | Significantly Reduced vs. OtBu | High | |
| Fmoc-Asp(OtBu)-OH | High (Baseline) | High |
Table 2: Performance in Scorpion Toxin II Variants (VKDNYI & VKDRYI)
| Fmoc-Asp Protecting Group | Aspartimide Formation (Total %) | Reference |
| Fmoc-Asp(OBno)-OH | Almost Undetectable | |
| Fmoc-Asp(OMpe)-OH | Reduced vs. OtBu | |
| Fmoc-Asp(OtBu)-OH | High |
Table 3: Comparison of Bulky Ester Protecting Groups
| Fmoc-Asp Protecting Group | Relative Aspartimide Formation |
| Fmoc-Asp(OBno)-OH | Extremely Low |
| Fmoc-Asp(OPhp)-OH | Extremely Low |
| Fmoc-Asp(OEpe)-OH | Extremely Low |
| Fmoc-Asp(OMpe)-OH | Significantly Reduced |
| Fmoc-Asp(OtBu)-OH | High |
Note: Data is compiled from multiple sources and represents typical values under standard Fmoc-SPPS conditions. Actual results may vary depending on the specific peptide sequence and reaction conditions.
The data clearly indicates a trend where increasing the steric bulk of the side-chain protecting group leads to a significant reduction in aspartimide formation. Fmoc-Asp(OBno)-OH consistently demonstrates superior performance, reducing the side reaction to negligible levels even in the most challenging sequences like Asp-Gly. Furthermore, the use of Fmoc-Asp(OBno)-OH has been shown to improve the chiral stability of the aspartic acid residue, minimizing the formation of D-aspartyl impurities.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison.
Synthesis of Model Peptide (H-Val-Lys-Asp-Gly-Tyr-Ile-OH)
1. Resin Preparation:
-
Start with a Rink Amide resin (0.5-0.7 mmol/g loading).
-
Swell the resin in N,N-dimethylformamide (DMF) for 1 hour in a solid-phase synthesis vessel.
2. Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes.
-
Drain the solution.
-
Treat the resin again with 20% piperidine in DMF for 15 minutes.
-
Wash the resin thoroughly with DMF (5 x 1 min).
3. Amino Acid Coupling:
-
In a separate vessel, pre-activate the Fmoc-protected amino acid (4 equivalents relative to resin loading) with a suitable coupling reagent such as HBTU (3.9 equivalents) and an activator base like N,N-diisopropylethylamine (DIPEA) (6 equivalents) in DMF for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive, repeat the coupling step.
4. Introduction of the Aspartic Acid Residue:
-
For the comparative study, couple Fmoc-Asp(OtBu)-OH, Fmoc-Asp(OMpe)-OH, or Fmoc-Asp(OBno)-OH using the standard coupling protocol described above.
5. Chain Elongation:
-
Repeat the Fmoc deprotection and amino acid coupling steps for each subsequent amino acid in the sequence.
6. Cleavage and Deprotection:
-
After the final amino acid coupling and Fmoc deprotection, wash the resin with dichloromethane (DCM).
-
Treat the resin with a cleavage cocktail of trifluoroacetic acid (TFA) / triisopropylsilane (TIS) / water (95:2.5:2.5, v/v/v) for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.
7. Analysis:
-
Analyze the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) to quantify the desired peptide and aspartimide-related byproducts.
Visualizing the Mechanism and Protective Strategy
To understand the role of the protecting group in preventing aspartimide formation, it is helpful to visualize the underlying chemical mechanism.
Caption: Mechanism of aspartimide formation and its suppression by the sterically hindering OBno group.
Conclusion
The selection of an appropriate protecting group for aspartic acid is critical for the successful synthesis of pure peptides, particularly for sequences prone to aspartimide formation. The experimental evidence strongly supports the use of Fmoc-Asp(OBno)-OH as a superior choice for minimizing this deleterious side reaction. Its bulky side-chain ester effectively shields the β-carbonyl from intramolecular attack, leading to significantly higher purity of the crude peptide and a reduced burden of downstream purification. For researchers and manufacturers aiming for high-quality synthetic peptides, Fmoc-Asp(OBno)-OH represents a robust and reliable solution to a persistent challenge in solid-phase peptide synthesis.
A Researcher's Guide to Fmoc-Aspartic Acid Derivatives: A Cost-Benefit Analysis for Peptide Synthesis
For researchers and professionals in peptide synthesis and drug development, the choice of building blocks is critical to achieving high purity, yield, and overall process efficiency. The selection of a protected aspartic acid derivative is a frequent challenge, with the notorious side reaction of aspartimide formation looming large. This guide provides a comprehensive cost-benefit analysis of commonly used Fmoc-Asp derivatives, supported by experimental data and detailed protocols, to aid in making informed decisions for solid-phase peptide synthesis (SPPS).
The primary challenge in incorporating aspartic acid residues using Fmoc chemistry is the base-catalyzed formation of a cyclic aspartimide intermediate during the piperidine-mediated Fmoc deprotection step.[1][2] This intermediate can subsequently undergo nucleophilic attack by piperidine or water, leading to the formation of undesired α- and β-peptide impurities, as well as racemization.[1][3] These byproducts are often difficult to separate from the target peptide, complicating purification and reducing the overall yield.[3][4]
Comparative Performance of Fmoc-Asp Derivatives
The most common strategy to mitigate aspartimide formation is the use of sterically bulky protecting groups for the β-carboxyl group of aspartic acid.[4][5] These bulky groups physically hinder the intramolecular cyclization. A comparison of the most frequently used derivatives reveals a clear trade-off between cost and performance.
| Fmoc-Asp Derivative | Key Feature | Performance in Suppressing Aspartimide Formation | Relative Cost | Key Considerations |
| Fmoc-Asp(OtBu)-OH | Standard, cost-effective | High propensity for aspartimide formation, especially in sensitive sequences (e.g., Asp-Gly, Asp-Asn).[1][6] | Low | Widely used but requires careful optimization of deprotection conditions or acceptance of potential impurities.[5][6] |
| Fmoc-Asp(OMpe)-OH | Increased steric hindrance | Significantly reduces aspartimide formation compared to OtBu.[7][8][9] | Medium | A good balance between cost and improved purity for many applications.[8] |
| Fmoc-Asp(OBno)-OH | Very bulky protecting group | Offers superior suppression of aspartimide formation, often to nearly undetectable levels.[3][10] | High | Ideal for the synthesis of long or particularly aspartimide-prone peptide sequences where purity is paramount.[3][5] |
| Fmoc-Asp(OEdab)-OH | Dde-based protecting group | Allows for orthogonal deprotection of the side chain on-resin for further modification. | High | Specialized applications requiring selective side-chain manipulation. |
| Non-Ester-Based Derivatives (e.g., with MNI or CSY protection) | Amide or C-C bond protection | Can completely eliminate aspartimide formation.[1][4][11] | Very High | Offer the highest level of protection but come with higher costs and potentially more complex cleavage protocols.[4][11] |
Quantitative Data Summary
The following table summarizes quantitative data from a comparative study on the formation of aspartimide-related impurities when using different Fmoc-Asp derivatives in the synthesis of the model peptide VKDXYI, which is known to be prone to this side reaction.[3] The data represents the percentage of impurities after prolonged treatment with 20% piperidine in DMF to simulate multiple deprotection cycles.
| Amino Acid at Position X in VKDX YI | Fmoc-Asp(OtBu)-OH (% Impurities) | Fmoc-Asp(OMpe)-OH (% Impurities) | Fmoc-Asp(OBno)-OH (% Impurities) |
| Glycine (G) | High | Moderate | Very Low (~0.1%/cycle) |
| Asparagine (N) | Significant | Reduced | Almost undetectable |
| Arginine (R) | Significant | Reduced | Almost undetectable |
Data adapted from manufacturer's technical notes and peer-reviewed studies.[3][5]
Experimental Protocols
To aid researchers in evaluating these derivatives in their own laboratories, detailed experimental protocols for a comparative study and for the quantification of aspartimide formation are provided below.
Protocol 1: Comparative Synthesis of a Model Peptide
This protocol describes the synthesis of a model hexapeptide (e.g., H-Val-Lys-Asp-Gly-Tyr-Ile-OH) using different Fmoc-Asp derivatives to compare their effectiveness in preventing aspartimide formation.
1. Resin Preparation:
- Start with a pre-loaded Fmoc-Ile-Wang resin.
- Swell the resin in dimethylformamide (DMF) for 30 minutes.
2. Peptide Synthesis (Iterative Cycles):
- Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 10 minutes.
- Washing: Wash the resin thoroughly with DMF (5 times), isopropanol (3 times), and DMF (5 times).
- Amino Acid Coupling:
- Pre-activate a 4-fold molar excess of the corresponding Fmoc-amino acid (Fmoc-Tyr(tBu)-OH, Fmoc-Gly-OH, Fmoc-Asp(PG)-OH, Fmoc-Lys(Boc)-OH, Fmoc-Val-OH, where PG is OtBu, OMpe, or OBno) with a suitable coupling reagent (e.g., HBTU/DIPEA or DIC/Oxyma) in DMF for 5 minutes.
- Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours.
- Washing: Wash the resin as described above.
- Monitoring: Perform a Kaiser test to ensure complete coupling. If the test is positive, repeat the coupling step.
3. Cleavage and Deprotection:
- After the final coupling, wash the resin with dichloromethane (DCM).
- Treat the resin with a cleavage cocktail of 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS) for 2-3 hours.
- Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.
4. Analysis:
- Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).
- Analyze the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) to quantify the target peptide and aspartimide-related impurities.
- Confirm the identity of the peaks by mass spectrometry (MS).
Protocol 2: Quantification of Aspartimide Formation by RP-HPLC
1. Instrumentation and Columns:
- A standard HPLC system equipped with a UV detector.
- A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
2. Mobile Phases:
- Mobile Phase A: 0.1% TFA in water.
- Mobile Phase B: 0.1% TFA in acetonitrile.
3. Chromatographic Conditions:
- Gradient: A linear gradient from 5% to 65% B over 30 minutes is a typical starting point and should be optimized for the specific peptide.
- Flow Rate: 1.0 mL/min.
- Detection: UV absorbance at 214 nm and 280 nm (if aromatic residues are present).
4. Data Analysis:
- Integrate the peak areas of the target peptide and all impurity peaks.
- Calculate the percentage of aspartimide-related impurities relative to the total integrated area.
Visualizing the Chemistry and Workflow
To better illustrate the concepts discussed, the following diagrams have been generated.
References
- 1. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 4. media.iris-biotech.de [media.iris-biotech.de]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. The aspartimide problem persists: Fluorenylmethyloxycarbonyl‐solid‐phase peptide synthesis (Fmoc‐SPPS) chain termination due to formation of N‐terminal piperazine‐2,5‐diones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. advancedchemtech.com [advancedchemtech.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. research-collection.ethz.ch [research-collection.ethz.ch]
A Comparative Guide to Fmoc and Boc Strategies for Synthesizing Peptides with Aspartic Acid
For researchers, scientists, and professionals in drug development, the chemical synthesis of peptides is a cornerstone of their work. The choice between the two most prevalent solid-phase peptide synthesis (SPPS) strategies, Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl), is a critical decision that significantly impacts the yield, purity, and overall success of synthesizing peptides, particularly those containing challenging residues like aspartic acid (Asp). This guide provides an objective comparison of the Fmoc and Boc strategies for synthesizing peptides containing aspartic acid, supported by experimental data and detailed protocols.
Core Principles: Fmoc vs. Boc SPPS
Solid-phase peptide synthesis involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. The key difference between the Fmoc and Boc strategies lies in the chemistry of the temporary protecting group used for the α-amino group of the incoming amino acid.[1]
-
Fmoc Strategy: This approach utilizes the base-labile Fmoc protecting group. The Fmoc group is removed by treatment with a secondary amine, typically piperidine, in a polar aprotic solvent like dimethylformamide (DMF). The side-chain protecting groups are acid-labile (e.g., tert-butyl) and are removed in the final cleavage step with a strong acid, such as trifluoroacetic acid (TFA). This orthogonality, where the Nα- and side-chain protecting groups are removed under different conditions, is a key advantage of the Fmoc strategy.[1][2]
-
Boc Strategy: This classic approach employs the acid-labile Boc protecting group for the α-amino function. The Boc group is removed by treatment with a moderately strong acid, typically TFA. The side-chain protecting groups are generally benzyl-based and require a very strong acid, such as hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA), for their removal during the final cleavage step.[2][3]
The Challenge of Aspartic Acid: Aspartimide Formation
The synthesis of peptides containing aspartic acid is notoriously challenging due to the propensity of the Asp residue to undergo a base-catalyzed intramolecular cyclization to form a five-membered succinimide ring, known as an aspartimide.[4] This side reaction is particularly problematic in Fmoc-SPPS due to the repeated exposure of the peptide-resin to the basic conditions (piperidine) used for Fmoc deprotection.[4]
Aspartimide formation can lead to several undesirable byproducts, including the cleavage of the peptide chain, the formation of β-aspartyl peptides, and racemization of the aspartic acid residue. These impurities are often difficult to separate from the target peptide, leading to lower yields and purity.[5] The sequence of the peptide significantly influences the rate of aspartimide formation, with Asp-Gly, Asp-Asn, and Asp-Ser sequences being particularly susceptible.[5]
In contrast, Boc-SPPS is significantly less prone to aspartimide formation during the chain elongation phase because the repetitive deprotection steps are carried out under acidic conditions. However, acid-catalyzed aspartimide formation can still occur during the final, harsh acid cleavage step (e.g., with HF).[3]
Quantitative Comparison: Fmoc vs. Boc for Asp-Containing Peptides
| Parameter | Fmoc Strategy (Standard) | Fmoc Strategy (Optimized) | Boc Strategy |
| Nα-Protecting Group | Fmoc | Fmoc | Boc |
| Asp Side-Chain Protection | -OtBu | -OMpe or -OBno | -OcHex |
| Deprotection Conditions | 20% Piperidine in DMF | 20% Piperidine in DMF | 50% TFA in DCM |
| Crude Purity (%) | 50-70 | 70-90 | 70-85 |
| Aspartimide Formation (%) | 5-30 | <1-5 | <1-2 (during synthesis) |
| Final Yield (%) | 10-30 | 20-50 | 20-40 |
Note: This data is illustrative and compiled from multiple sources to demonstrate general trends. Actual results will vary depending on the peptide sequence, coupling reagents, and specific reaction conditions.
Experimental Protocols
Fmoc-SPPS Protocol for a Model Peptide (H-Val-Asp-Gly-Ile-Ala-NH₂) on Rink Amide Resin
-
Resin Swelling: Swell 100 mg of Rink Amide resin (0.5 mmol/g substitution) in DMF for 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection: Drain the DMF and add 2 mL of 20% piperidine in DMF to the resin. Agitate for 5 minutes. Drain and repeat for another 15 minutes. Wash the resin thoroughly with DMF (5 x 2 mL).
-
Amino Acid Coupling (First Residue - Ala):
-
In a separate vial, dissolve Fmoc-Ala-OH (3 eq), HBTU (2.9 eq), and HOBt (3 eq) in DMF.
-
Add DIPEA (6 eq) to the amino acid solution and pre-activate for 2 minutes.
-
Add the activated amino acid solution to the deprotected resin and agitate for 1 hour.
-
Wash the resin with DMF (5 x 2 mL).
-
-
Repeat Deprotection and Coupling: Repeat steps 2 and 3 for the subsequent amino acids: Fmoc-Ile-OH, Fmoc-Gly-OH, Fmoc-Asp(OtBu)-OH, and Fmoc-Val-OH.
-
Final Fmoc Deprotection: After coupling the final amino acid, perform a final deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM (5 x 2 mL) and dry under vacuum.
-
Prepare a cleavage cocktail of TFA/H₂O/TIS (95:2.5:2.5, v/v/v).
-
Add 2 mL of the cleavage cocktail to the resin and agitate for 2 hours at room temperature.
-
Filter the cleavage mixture into a cold centrifuge tube containing diethyl ether.
-
Precipitate the peptide by centrifugation, decant the ether, and wash the peptide pellet with cold ether twice.
-
Dry the crude peptide under vacuum.
-
-
Purification and Analysis: Purify the crude peptide by reverse-phase HPLC and confirm its identity by mass spectrometry.
Boc-SPPS Protocol for a Model Peptide (H-Val-Asp-Gly-Ile-Ala-NH₂) on MBHA Resin
-
Resin Swelling: Swell 100 mg of MBHA resin (0.5 mmol/g substitution) in DCM for 30 minutes in a peptide synthesis vessel.
-
Boc Deprotection:
-
Wash the resin with DCM (3 x 2 mL).
-
Add 2 mL of 50% TFA in DCM to the resin and agitate for 2 minutes (pre-wash).
-
Drain and add a fresh 2 mL of 50% TFA in DCM and agitate for 20 minutes.
-
Wash the resin with DCM (3 x 2 mL) and isopropanol (2 x 2 mL).
-
-
Neutralization:
-
Wash the resin with DCM (3 x 2 mL).
-
Add 2 mL of 10% DIPEA in DCM and agitate for 2 minutes. Repeat twice.
-
Wash the resin with DCM (5 x 2 mL).
-
-
Amino Acid Coupling (First Residue - Ala):
-
In a separate vial, dissolve Boc-Ala-OH (3 eq) and HBTU (2.9 eq) in DMF.
-
Add DIPEA (6 eq) to the amino acid solution and pre-activate for 2 minutes.
-
Add the activated amino acid solution to the neutralized resin and agitate for 1 hour.
-
Wash the resin with DMF (3 x 2 mL) and DCM (3 x 2 mL).
-
-
Repeat Deprotection, Neutralization, and Coupling: Repeat steps 2, 3, and 4 for the subsequent amino acids: Boc-Ile-OH, Boc-Gly-OH, Boc-Asp(OcHex)-OH, and Boc-Val-OH.
-
Final Cleavage and Deprotection (HF Cleavage):
-
Caution: HF is extremely hazardous and requires specialized equipment and training.
-
Dry the peptide-resin thoroughly under high vacuum.
-
Place the resin in a specialized HF cleavage apparatus.
-
Add scavengers (e.g., anisole, p-cresol).
-
Cool the apparatus to -5 to 0 °C and condense liquid HF into the vessel.
-
Stir the mixture at 0 °C for 1 hour.
-
Evaporate the HF under vacuum.
-
Wash the resin with cold diethyl ether to remove scavengers and cleaved protecting groups.
-
Extract the peptide from the resin with a suitable solvent (e.g., 10% acetic acid).
-
-
Purification and Analysis: Lyophilize the aqueous extract to obtain the crude peptide. Purify by reverse-phase HPLC and confirm its identity by mass spectrometry.
Visualizing the Workflows and Side Reactions
To better understand the processes, the following diagrams illustrate the workflows for Fmoc and Boc SPPS and the mechanism of aspartimide formation.
Caption: General workflow for Fmoc Solid-Phase Peptide Synthesis (SPPS).
Caption: General workflow for Boc Solid-Phase Peptide Synthesis (SPPS).
Caption: Mechanism of aspartimide formation from an aspartic acid residue.
Conclusion and Recommendations
The choice between Fmoc and Boc strategies for synthesizing peptides containing aspartic acid depends on several factors, including the specific peptide sequence, the available equipment, and the desired scale of synthesis.
-
Fmoc-SPPS is generally the preferred method for routine peptide synthesis due to its milder cleavage conditions, ease of automation, and the wide availability of diverse protected amino acids.[1] However, for sequences containing aspartic acid, especially Asp-Gly, Asp-Asn, or Asp-Ser motifs, the risk of aspartimide formation is a significant concern. To mitigate this, it is highly recommended to use sterically hindered side-chain protecting groups for aspartic acid, such as Fmoc-Asp(OMpe)-OH or Fmoc-Asp(OBno)-OH, which have been shown to significantly reduce this side reaction.[5]
-
Boc-SPPS offers a distinct advantage in minimizing aspartimide formation during the peptide chain assembly. This makes it a more robust choice for the synthesis of long and complex peptides that are particularly prone to this side reaction. The downside of the Boc strategy is the requirement for harsh cleavage conditions (HF or TFMSA), which necessitates specialized, corrosion-resistant equipment and stringent safety protocols.[1]
For researchers in academic and early-stage drug discovery settings, the versatility and milder conditions of the Fmoc strategy, coupled with the use of optimized aspartic acid derivatives, often make it the more practical choice. For large-scale synthesis or for particularly challenging sequences where aspartimide formation is a major obstacle, the Boc strategy remains a powerful and reliable alternative. Ultimately, a careful evaluation of the peptide sequence and the available resources will guide the optimal choice of synthetic strategy.
References
A Comparative Guide to Aspartate Protecting Groups for Enhanced Peptide Purity
For Researchers, Scientists, and Drug Development Professionals: Optimizing Peptide Synthesis by Minimizing Aspartimide Formation
The presence of aspartic acid (Asp) residues in a peptide sequence is a well-known challenge in solid-phase peptide synthesis (SPPS), primarily due to the base-catalyzed formation of aspartimide. This side reaction can lead to a mixture of impurities, including α- and β-peptides and their racemized counterparts, which are often difficult to separate from the target peptide, ultimately impacting the final yield and purity.[1] The choice of the protecting group for the β-carboxyl group of aspartic acid is therefore a critical parameter in mitigating this side reaction. This guide provides a comparative analysis of common and novel Asp protecting groups, supported by quantitative data, to aid researchers in selecting the optimal strategy for their specific needs.
Performance Comparison of Asp Protecting Groups
The efficacy of different Asp protecting groups is typically evaluated by synthesizing a model peptide known to be prone to aspartimide formation, such as sequences containing an Asp-Gly motif.[2][3] The following table summarizes the quantitative data on the purity of the model peptide H-Val-Lys-Asp-Gly-Tyr-Ile-OH synthesized with various Asp side-chain protecting groups. The data reflects the percentage of the desired peptide and the formation of aspartimide-related byproducts after extended treatment with piperidine to simulate the cumulative effect of multiple deprotection cycles in a long synthesis.[2][4]
| Asp Protecting Group | Desired Peptide (%) | Aspartimide-Related Byproducts (%) | Key Characteristics |
| Asp(OtBu) | ~50-60% | ~40-50% | Standard, cost-effective, but high propensity for aspartimide formation in susceptible sequences.[3][4][5] |
| Asp(OMpe) | ~85-90% | ~10-15% | Offers a significant improvement over OtBu due to increased steric hindrance. |
| Asp(OEpe) | ~90-95% | ~5-10% | Provides superior protection compared to OtBu and OMpe.[6] |
| Asp(OPhp) | ~95-98% | ~2-5% | Highly effective in minimizing aspartimide formation due to its bulky nature.[6] |
| Asp(OBno) | >98% | <2% | Virtually eliminates aspartimide formation in even the most challenging sequences. |
| Asp(CSY) | >99% | <1% | A non-ester-based protecting group that completely suppresses aspartimide formation but requires an additional orthogonal deprotection step.[7][8] |
Experimental Protocols
General Protocol for Fmoc Solid-Phase Peptide Synthesis (Fmoc-SPPS)
This protocol outlines the standard steps for the synthesis of a model peptide on a rink amide resin.
-
Resin Swelling: Swell the Rink Amide resin in N,N-dimethylformamide (DMF) for 1 hour.
-
Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 5 minutes, drain, and then repeat for an additional 15 minutes to ensure complete removal of the Fmoc protecting group from the resin's amino group.
-
Washing: Wash the resin thoroughly with DMF (5 times) to remove residual piperidine.
-
Amino Acid Coupling:
-
Pre-activate the Fmoc-protected amino acid (4 equivalents) with a coupling reagent such as HBTU (3.95 equivalents) and a base like N,N-diisopropylethylamine (DIPEA) (6 equivalents) in DMF.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.
-
-
Washing: Wash the resin with DMF (3 times) to remove excess reagents.
-
Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Global Deprotection:
-
Wash the resin with dichloromethane (DCM) and dry it under vacuum.
-
Treat the dried peptide-resin with a cleavage cocktail, typically TFA/TIS/H₂O (95:2.5:2.5), for 2-3 hours at room temperature to cleave the peptide from the resin and remove the side-chain protecting groups.
-
-
Peptide Precipitation and Purification:
Protocol for Peptide Purity Analysis by RP-HPLC
This protocol describes a standard method for analyzing the purity of the synthesized peptide.[10]
-
Sample Preparation:
-
Dissolve the lyophilized crude peptide in a suitable solvent, typically a mixture of 0.1% trifluoroacetic acid (TFA) in water and acetonitrile.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
-
HPLC Conditions:
-
Column: A C18 reverse-phase column is commonly used.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is employed to elute the peptide and any impurities. A typical gradient is 5% to 65% B over 30 minutes.
-
Flow Rate: A standard analytical flow rate is 1.0 mL/min.
-
Detection: UV absorbance is monitored at 214 nm, which corresponds to the peptide bond.
-
-
Data Analysis:
-
Integrate the peaks in the resulting chromatogram.
-
Calculate the peptide purity by dividing the area of the main peak (corresponding to the desired peptide) by the total area of all peaks and multiplying by 100.
-
Visualizing Key Processes
To better understand the experimental workflow and the chemical challenge at hand, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for peptide synthesis, purification, and purity analysis.
Caption: Mechanism of base-catalyzed aspartimide formation.
References
- 1. chempep.com [chempep.com]
- 2. benchchem.com [benchchem.com]
- 3. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. chem.uci.edu [chem.uci.edu]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. medium.com [medium.com]
- 9. bachem.com [bachem.com]
- 10. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
A Comparative Guide to NMR Analysis for the Confirmation of Aspartimide-Free Peptides
For researchers, scientists, and drug development professionals, ensuring the purity of synthetic peptides is paramount. A common and troublesome byproduct in peptide synthesis is the formation of aspartimide, a cyclic imide that can lead to impurities such as α- and β-peptides and racemized products. These byproducts can be challenging to separate and may alter the biological activity of the final peptide. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other analytical techniques for the detection and quantification of aspartimide byproducts, supported by experimental data and detailed protocols.
Quantitative Comparison of Analytical Methods
NMR spectroscopy offers a powerful, non-destructive method for both the structural confirmation and quantitative analysis of peptides and their impurities. While High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is a widely used technique for purity assessment, quantitative NMR (qNMR) provides a direct and highly accurate measure of the analyte concentration without the need for identical reference standards for each impurity.
A comparative analysis of the quantification of a diketopiperazine byproduct, which is mechanistically related to aspartimide formation, demonstrates the strong agreement between ¹H NMR and HPLC methods. In one study, the amount of this byproduct was determined to be approximately 4-5 mol% by ¹H NMR signal integration, which correlated well with the 4% peak area observed in the analytical HPLC chromatogram.[1] This highlights the capability of NMR to provide reliable quantitative data that is comparable to established chromatographic techniques.
| Analytical Method | Principle | Advantages | Disadvantages | Typical Limit of Quantification (LOQ) |
| Quantitative ¹H NMR (qNMR) | Signal intensity is directly proportional to the number of protons. | Non-destructive, requires no specific standard for the impurity, provides structural information, highly accurate and precise. | Lower sensitivity compared to MS, potential for signal overlap in complex spectra. | ~0.1 mol% |
| HPLC-UV | Separation based on polarity, detection by UV absorbance. | High sensitivity, well-established method, good for routine purity checks. | Requires a chromophore, quantification of impurities requires a reference standard or estimation based on relative peak area, co-elution can be an issue. | ~0.05% (relative peak area) |
| LC-MS | Separation by HPLC coupled with mass-to-charge ratio detection. | High sensitivity and selectivity, provides molecular weight information, excellent for identifying known and unknown impurities. | Quantification can be complex and may require isotopically labeled standards for high accuracy, response can be non-linear. | Can detect trace amounts (<<0.01%) |
Experimental Protocols
Protocol 1: Qualitative and Quantitative ¹H NMR Analysis for Aspartimide Detection
This protocol outlines the procedure for identifying and quantifying aspartimide byproducts in a synthetic peptide sample using ¹H NMR spectroscopy.
1. Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the peptide sample.
-
Dissolve the sample in a known volume (e.g., 600 µL) of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or a mixture like D₂O:acetonitrile-d₃).
-
For quantitative analysis, add a known amount of an internal standard. The internal standard should be stable, have a simple spectrum with signals that do not overlap with the analyte signals, and be of high purity. Maleic acid or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) are common choices for aqueous samples.
2. NMR Data Acquisition:
-
Acquire a one-dimensional (1D) ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 500 MHz or higher).
-
Key acquisition parameters for quantitative analysis include:
-
Pulse Angle: 90° pulse to ensure uniform excitation.
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of both the analyte and the internal standard to ensure full relaxation. A value of 30-60 seconds is often sufficient.
-
Number of Scans (ns): Sufficient scans should be acquired to achieve a high signal-to-noise ratio (S/N > 250:1 for accurate integration).
-
Spectral Width (sw): Wide enough to encompass all signals of interest.
-
3. Data Processing and Analysis:
-
Apply a Fourier transform to the Free Induction Decay (FID) with an appropriate window function (e.g., exponential with a line broadening of 0.3 Hz).
-
Carefully phase the spectrum and perform baseline correction.
-
Integrate the well-resolved signals of the peptide and the internal standard.
-
Identification of Aspartimide: Look for characteristic signals of the succinimide ring protons. Based on published data for succinimide in a peptide context, the β-protons (CH₂) of the aspartimide ring typically appear as a multiplet around 2.8-3.4 ppm, and the α-proton (CH) appears as a multiplet around 5.0-5.4 ppm.[2][3] These chemical shifts can vary depending on the peptide sequence and solvent.
-
Quantification: Calculate the molar percentage of the aspartimide byproduct using the following formula:
Where:
-
Integral_Aspartimide is the integral of a characteristic aspartimide signal.
-
N_Aspartimide is the number of protons giving rise to that signal.
-
Integral_Peptide is the integral of a well-resolved signal from the main peptide.
-
N_Peptide is the number of protons corresponding to the main peptide signal.
-
Protocol 2: Two-Dimensional (2D) NMR for Unambiguous Signal Assignment
For complex peptide spectra where signals may overlap, 2D NMR experiments are invaluable for unambiguous assignment of the main peptide and any byproducts.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. The characteristic Cβ-Hβ correlation of the succinimide ring is a key diagnostic marker.[2][3]
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds, which helps in confirming the connectivity within the aspartimide ring and its connection to the peptide backbone.
-
¹H-¹H TOCSY (Total Correlation Spectroscopy): This experiment identifies all protons within a spin system (i.e., belonging to a single amino acid residue).
-
¹H-¹H ROESY (Rotating-frame Overhauser Effect Spectroscopy) or NOESY (Nuclear Overhauser Effect Spectroscopy): These experiments show through-space correlations between protons that are close to each other, which helps in determining the sequence and conformation of the peptide and its byproducts.
Mandatory Visualizations
The formation of aspartimide is a significant side reaction in peptide synthesis, leading to the formation of a five-membered succinimide ring. This can subsequently hydrolyze to form β-aspartyl peptides or racemize, resulting in a heterogeneous product mixture.
References
A Researcher's Guide to Coupling Reagents for Fmoc-Asp(OMe)-OH: A Comparative Study
For researchers and professionals in drug development, the efficient incorporation of amino acids with minimal side reactions is a cornerstone of successful solid-phase peptide synthesis (SPPS). The coupling of aspartic acid derivatives, such as Fmoc-Asp(OMe)-OH, presents a particular challenge due to the propensity for aspartimide formation. This side reaction, catalyzed by the basic conditions of Fmoc deprotection, can lead to a mixture of difficult-to-separate impurities, including α- and β-peptides, ultimately compromising the yield and purity of the target peptide. While the use of sterically hindered side-chain protecting groups is a common strategy to mitigate this issue, the choice of coupling reagent remains a critical factor in controlling the reaction's efficiency and fidelity.
This guide provides a comparative analysis of commonly used coupling reagents for the incorporation of this compound, supported by experimental data and detailed protocols to aid in the selection of the optimal reagent for your synthetic needs.
Comparative Performance of Coupling Reagents
The selection of a coupling reagent has a direct impact on the speed, efficiency, and level of side reactions during peptide bond formation. While a definitive head-to-head study with quantitative data for every reagent with this compound is not extensively documented, a comparison can be drawn from their general performance in Fmoc-SPPS and their known chemical properties. The following table summarizes the key performance indicators for several common coupling reagents.
| Coupling Reagent | Class | Relative Coupling Efficiency | Risk of Racemization | Propensity for Aspartimide Formation | Key Advantages & Disadvantages |
| HATU | Uronium/Aminium Salt | Very High | Very Low | Moderate | Advantages: Fast reaction kinetics, high efficiency for hindered couplings.[1][2] Disadvantages: Higher cost, can cause guanidinylation of the N-terminal amine if used in excess.[3] |
| HBTU | Uronium/Aminium Salt | High | Low | Moderate | Advantages: Well-established, good performance for routine synthesis.[1][2] Disadvantages: Less reactive than HATU, can be less effective for difficult sequences.[1] |
| PyBOP | Phosphonium Salt | Excellent | Very Low | Moderate | Advantages: No guanidinylation side reaction, good for cyclization and fragment coupling.[2][4] Disadvantages: BOP is toxic; PyBOP is the safer alternative. |
| DIC/HOBt | Carbodiimide | Good to Excellent | Low (with additive) | Moderate to High | Advantages: Cost-effective, byproducts are soluble (for DIC).[3][4] Disadvantages: Requires an additive (HOBt, Oxyma) to suppress racemization; DCC byproduct is insoluble.[3] |
| COMU | Uronium Salt | Very High | Very Low | Moderate | Advantages: High efficiency comparable to HATU, safer (non-explosive byproducts), good solubility.[2][5] Disadvantages: Relatively newer, higher cost. |
Experimental Protocols
The following are detailed methodologies for key experiments involving the coupling of this compound using different reagents. These protocols are based on standard Fmoc-SPPS procedures.
General Pre-Coupling Procedure: Fmoc Deprotection
-
Swell the resin (e.g., Rink Amide resin, 0.1 mmol scale) in N,N-dimethylformamide (DMF) for 30-60 minutes.
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate the mixture for 5 minutes at room temperature.
-
Drain the deprotection solution.
-
Repeat the deprotection step once more for 15 minutes.
-
Wash the resin thoroughly with DMF (5 x 1 min) to remove residual piperidine.
Protocol 1: Coupling using HATU
-
In a separate vessel, dissolve this compound (3 equivalents, 0.3 mmol) and HATU (2.9 equivalents, 0.29 mmol) in DMF.
-
Add N,N-diisopropylethylamine (DIPEA) (6 equivalents, 0.6 mmol) to the solution to raise the pH to approximately 8-9.
-
Allow the mixture to pre-activate for 2-5 minutes at room temperature.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Wash the resin with DMF (3 x 1 min), dichloromethane (DCM) (3 x 1 min), and DMF (3 x 1 min).
-
Perform a Kaiser test to confirm the completion of the coupling reaction.
Protocol 2: Coupling using DIC/HOBt
-
In a separate vessel, dissolve this compound (3 equivalents, 0.3 mmol) and 1-hydroxybenzotriazole (HOBt) (3 equivalents, 0.3 mmol) in DMF.[6]
-
Add the solution to the deprotected peptide-resin.
-
Add N,N'-diisopropylcarbodiimide (DIC) (3 equivalents, 0.3 mmol) to the resin suspension.[6]
-
Agitate the mixture for 1-2 hours at room temperature.
-
Wash the resin with DMF (3 x 1 min), DCM (3 x 1 min), and DMF (3 x 1 min).
-
Perform a Kaiser test to confirm the completion of the coupling reaction.
Protocol 3: Coupling using PyBOP
-
In a separate vessel, dissolve this compound (3 equivalents, 0.3 mmol) and PyBOP (3 equivalents, 0.3 mmol) in DMF.
-
Add DIPEA (6 equivalents, 0.6 mmol) to the solution.
-
Allow the mixture to pre-activate for 2-5 minutes at room temperature.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Wash the resin with DMF (3 x 1 min), DCM (3 x 1 min), and DMF (3 x 1 min).
-
Perform a Kaiser test to confirm the completion of the coupling reaction.
Experimental Workflow and Logic
To objectively compare the performance of these coupling reagents, a systematic experimental workflow should be employed. The following diagram illustrates the logical steps for such a comparative study.
Conclusion
The choice of coupling reagent for this compound requires a balance between reaction efficiency, cost, and the minimization of side reactions, particularly aspartimide formation. For sequences that are not highly susceptible to this side reaction, a cost-effective method like DIC/HOBt may be sufficient. However, for more challenging couplings or when the highest purity is desired, high-efficiency uronium salts like HATU and COMU are recommended.[1][5] PyBOP offers a reliable alternative, especially when avoiding potential guanidinylation is a concern.[2][4]
It is crucial for researchers to perform a preliminary small-scale test with their specific peptide sequence to determine the optimal coupling reagent and conditions. By leveraging the information and protocols provided in this guide, scientists can make a more informed decision, leading to higher yields and purity in their peptide synthesis endeavors.
References
Safety Operating Guide
Proper Disposal of Fmoc-Asp(OMe)-OH: A Guide for Laboratory Professionals
Ensuring laboratory safety and environmental compliance is paramount when handling chemical reagents. This document provides essential, step-by-step guidance for the proper disposal of Fmoc-Asp(OMe)-OH, a commonly used protected amino acid in peptide synthesis. Adherence to these procedures is critical for minimizing risks to personnel and the environment.
This compound, while not classified as acutely toxic, is recognized as a hazardous substance due to its potential to cause skin, eye, and respiratory irritation.[1] Improper disposal can lead to contamination of water systems and pose a risk to aquatic life. Therefore, it must be managed as regulated chemical waste.
Key Safety and Handling Data
| Parameter | Data | Source |
| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [1] |
| GHS Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/sprayP280: Wear protective gloves/protective clothing/eye protection/face protectionP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P501: Dispose of contents/container in accordance with local/regional/national/international regulations | |
| Molecular Formula | C₂₀H₁₉NO₆ | [2][3][4] |
| Molecular Weight | 369.37 g/mol | [2][3][4] |
| Appearance | Solid | |
| Storage | Recommended storage at 2-8 °C in a dry, well-ventilated area. |
Experimental Protocol: Waste Segregation and Disposal
The following protocol outlines the necessary steps for the safe disposal of this compound and associated waste streams generated during its use, particularly in the context of Solid-Phase Peptide Synthesis (SPPS).
Materials:
-
Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves.
-
Designated and clearly labeled hazardous waste containers for:
-
Solid Chemical Waste
-
Non-Halogenated Solvent Waste
-
Halogenated Solvent Waste (if applicable)
-
Acidic Waste
-
Basic Waste
-
-
Chemical waste labels
-
Waste manifest forms (provided by your institution's Environmental Health & Safety department)
Procedure:
-
Initial Assessment and PPE:
-
Before handling, consult the Safety Data Sheet (SDS) for this compound.
-
Don the appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
-
Disposal of Unused or Expired this compound (Solid):
-
Carefully transfer the solid this compound into a designated "Solid Chemical Waste" container.
-
Ensure the container is compatible with the chemical and is properly sealed.
-
Do not mix with other solid wastes unless compatibility has been confirmed.
-
Label the container with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Irritant).
-
-
Disposal of Contaminated Labware:
-
Any labware (e.g., weighing boats, spatulas, pipette tips) that has come into direct contact with this compound should be considered contaminated.
-
Dispose of this solid waste in the "Solid Chemical Waste" container.
-
-
Segregation and Disposal of Liquid Waste Streams from SPPS:
-
Non-Halogenated Solvent Waste: Collect all non-halogenated solvent washes and solutions (e.g., Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP)) in a designated "Non-Halogenated Solvent Waste" container.
-
Halogenated Solvent Waste: If chlorinated solvents like Dichloromethane (DCM) are used, collect them in a separate, clearly labeled "Halogenated Solvent Waste" container. Never mix halogenated and non-halogenated solvents.
-
Basic Waste: Solutions containing piperidine, used for Fmoc deprotection, must be collected in a designated "Basic Waste" or "Piperidine Waste" container.
-
Acidic Waste: Trifluoroacetic acid (TFA) cleavage cocktails and other acidic solutions should be collected in a designated "Acidic Waste" container. Ensure this container is properly vented if gas evolution is possible.
-
-
Container Management and Labeling:
-
Keep all waste containers securely closed when not in use.
-
Label each container clearly with "Hazardous Waste," the names of all constituents, and their approximate percentages.
-
Indicate the relevant hazards (e.g., Flammable, Corrosive, Irritant).
-
-
Final Disposal:
-
Store the labeled hazardous waste containers in a designated satellite accumulation area within the laboratory.
-
Arrange for pickup and disposal through your institution's licensed hazardous waste management service.
-
Complete all required waste manifest documentation accurately.
-
Under no circumstances should this compound or its solutions be disposed of down the drain.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper segregation of waste generated from experiments involving this compound.
Caption: Logical workflow for the segregation of this compound waste.
References
Essential Safety and Operational Guide for Handling Fmoc-Asp(OMe)-OH
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Fmoc-Asp(OMe)-OH. Adherence to these procedures is vital for ensuring personal safety and proper management of the chemical lifecycle in the laboratory.
Hazard Assessment and Personal Protective Equipment (PPE)
There are conflicting safety classifications for this compound. While some sources indicate it is not a hazardous substance, others classify it with a "Warning" signal word, citing potential for skin, eye, and respiratory irritation, and harm if swallowed[1][2][3]. Due to this discrepancy, a cautious approach is mandatory. The following personal protective equipment is required to mitigate potential exposure.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles and a face shield (minimum 8 inches) | Protects against splashes of solutions and airborne dust particles that can cause serious eye irritation[2][4]. |
| Hand Protection | Chemical-resistant gloves. For handling the solid, nitrile gloves may be sufficient. When working with solutions, particularly in dimethylformamide (DMF), butyl rubber or specialized laminate gloves are recommended as nitrile and latex gloves offer inadequate protection[5]. | Prevents skin irritation and absorption[2]. Glove selection must be based on the solvent used, as DMF can readily penetrate standard laboratory gloves[5]. |
| Body Protection | A laboratory coat is standard. For tasks with a higher risk of splashes, such as large-scale solution preparation, a chemically impervious apron should be worn over the lab coat. | Protects the skin from accidental contact with the chemical in either solid or liquid form. |
| Respiratory Protection | Not typically required if work is conducted in a properly functioning fume hood. If dust is generated outside of a hood, a NIOSH-approved N95 or P1 particulate respirator should be used[4]. | Minimizes the risk of inhaling airborne particles, which may cause respiratory irritation[2][3]. |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Engineering Controls:
-
Before handling, ensure that a safety shower and eyewash station are readily accessible.
-
All handling of this compound, both in solid and solution form, should be conducted in a certified chemical fume hood to minimize inhalation exposure[4][6].
-
The work area within the fume hood should be clean and uncluttered.
2. Handling the Solid Compound (Weighing and Transfer):
-
To prevent the generation of dust, handle the solid compound gently.
-
Use anti-static weighing paper or a weighing boat.
-
Employ spatulas and other appropriate tools for transferring the solid, avoiding direct contact.
-
Close the container tightly immediately after use and store it in a dry, well-ventilated area, as recommended, at 2-8°C[3][6].
3. Preparing Solutions:
-
Slowly add the pre-weighed this compound solid to the solvent (e.g., DMF) in a suitable container within the fume hood.
-
Stir the mixture gently to dissolve the solid. Avoid vigorous shaking that could create aerosols.
-
If the solution needs to be heated, use a controlled heating mantle and ensure proper ventilation.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
Solid Waste: All contaminated solid materials, including weighing paper, gloves, pipette tips, and any absorbent material from spills, must be collected in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound and the solvents used for rinsing glassware should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless permitted by your institution's environmental health and safety (EHS) guidelines[7].
2. Container Labeling:
-
All waste containers must be labeled with "Hazardous Waste," the full chemical name "this compound," and the name of the solvent (e.g., Dimethylformamide). The date the waste was first added to the container should also be clearly visible[5][8].
3. Storage and Final Disposal:
-
Store waste containers in a designated, well-ventilated, and secure secondary containment area away from incompatible materials.
-
Arrange for waste pickup through your institution's EHS department or a licensed chemical waste disposal contractor. Never pour this compound waste down the drain or dispose of it in regular trash[7][9].
Experimental Workflow
Caption: Workflow for the safe handling of this compound.
References
- 1. cdn.mscdirect.com [cdn.mscdirect.com]
- 2. fishersci.com [fishersci.com]
- 3. This compound | 145038-53-5 [sigmaaldrich.com]
- 4. peptide.com [peptide.com]
- 5. d3qi0qp55mx5f5.cloudfront.net [d3qi0qp55mx5f5.cloudfront.net]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. lsuhsc.edu [lsuhsc.edu]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
